molecular formula C9H7BrF3NO B1298567 N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide CAS No. 41513-05-7

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

Katalognummer: B1298567
CAS-Nummer: 41513-05-7
Molekulargewicht: 282.06 g/mol
InChI-Schlüssel: AOHSBSXIGFIMNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide ( 41513-05-7) is a high-purity brominated and fluorinated anilide compound supplied for advanced chemical research and development. This compound has a molecular formula of C9H7BrF3NO and a molecular weight of 282.06 g/mol . It is characterized as a solid with a melting point of 116-119 °C . Researchers are advised to handle this material with care; it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Recommended precautions include wearing protective gloves and eye/face protection, using only in a well-ventilated area, and avoiding breathing its dust . For storage, keep the product in a dark place, sealed in a dry container at room temperature to ensure its stability . This product is intended For Research Use Only and is not classified as a drug, food additive, or for personal use.

Eigenschaften

IUPAC Name

N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO/c1-5(15)14-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHSBSXIGFIMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351327
Record name N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41513-05-7
Record name N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41513-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-[4-bromo-3-(trifluoromethyl)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 41513-05-7 Document Type: Technical Guide & Experimental Protocol Version: 2.0 (2025)[1][2]

Executive Summary

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide is a high-value halogenated acetanilide intermediate used extensively in medicinal chemistry.[1][2][3] It serves as a critical scaffold in the synthesis of Selective Androgen Receptor Modulators (SARMs) and various kinase inhibitors.[2]

Its structural significance lies in its dual-functionality:

  • The 4-Bromo Handle: A reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of biaryl systems or aryl-amine linkages.[1][2]

  • The 3-Trifluoromethyl (

    
    ) Group:  Provides metabolic stability (blocking oxidative metabolism at the ring) and modulation of lipophilicity (LogP), a key parameter in drug bioavailability.[1][2]
    

This guide details the physicochemical profile, validated synthetic pathways, and downstream reactivity of this compound, designed for researchers requiring high-purity intermediates for SAR studies.[2]

Molecular Architecture & Physicochemical Profile[1][2]

The molecule features an electron-withdrawing trifluoromethyl group ortho to the bromine atom.[1][2] This specific substitution pattern influences the electronics of the aromatic ring, activating the C-Br bond for oxidative addition during catalysis while simultaneously increasing the acidity of the amide proton.[2]

Table 1: Physicochemical Data[1][2]
PropertyValueContext/Relevance
Molecular Formula

--
Molecular Weight 282.06 g/mol Fragment-based drug design compliant.[1][2]
CAS Number 41513-05-7Distinct from the aniline precursor (393-38-4).[1][2]
Melting Point 116–119 °CCrystalline solid; sharp MP indicates purity.[1][2]
LogP (Predicted) ~3.4 – 3.5Highly lipophilic due to

and

.[1][2]
H-Bond Donors 1 (Amide NH)Critical for receptor binding pockets.[1][2]
H-Bond Acceptors 4 (C=O, F atoms)Fluorine acts as a weak acceptor.[1][2]
Electronic Character Electron-Deficient Ring

withdraws density; deactivates

but activates

.

Synthetic Pathways & Process Optimization

The primary route to this compound is the chemoselective acetylation of 4-bromo-3-(trifluoromethyl)aniline .[1][2] While simple in theory, process control is required to prevent di-acetylation and ensure easy removal of acid byproducts.[1][2]

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start Precursor: 4-Bromo-3-(trifluoromethyl)aniline Reagent Reagent Selection: Acetic Anhydride (Ac2O) vs. Acetyl Chloride (AcCl) Start->Reagent Reaction Reaction: Solvent: DCM or Toluene Base: Pyridine or TEA Temp: 0°C to RT Reagent->Reaction Ac2O preferred for milder conditions Quench Quench & Workup: Acid Wash (1M HCl) to remove amine/pyridine Reaction->Quench Monitor by TLC Purification Purification: Recrystallization (EtOH/Water) Quench->Purification Product Target: This compound Purification->Product Yield >90%

Caption: Step-wise synthesis workflow emphasizing reagent selection and purification logic.

Critical Process Parameters (CPP):
  • Reagent Choice: Acetic Anhydride (

    
    )  is preferred over Acetyl Chloride for bench-scale synthesis.[1][2] It produces acetic acid as a byproduct (easier to wash out) rather than HCl, reducing the risk of acid-catalyzed side reactions or salt formation.[2]
    
  • Solvent System: Dichloromethane (DCM) is standard, but Toluene is superior for scale-up as the product often crystallizes out upon cooling, simplifying isolation.[1][2]

  • Stoichiometry: A slight excess of acylating agent (1.1 eq) ensures complete conversion of the aniline.[1][2]

Reactivity & Functionalization[1][2][4][5]

The utility of this scaffold lies in its "divergent reactivity."[1][2] The acetamide protects the nitrogen, allowing the chemist to manipulate the aryl bromide without poisoning the catalyst with a free amine.[1][2]

Divergent Synthesis Pathway (DOT Diagram)[1][2]

Reactivity Core N-[4-Bromo-3-(trifluoromethyl) phenyl]acetamide Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald Pd2(dba)3, XPhos, Amines Heck Mizoroki-Heck (Alkenylation) Core->Heck Pd(OAc)2, Olefins Hydrolysis Amide Hydrolysis (Deprotection) Core->Hydrolysis HCl/EtOH or NaOH

Caption: Divergent synthetic utility of the scaffold.[1][2][4][5][6] The Br-handle enables C-C and C-N bond formation.[1]

Mechanistic Insight: The Ortho-Effect

The


 group at the 3-position is ortho to the bromine.[1][2]
  • Steric Influence: It creates steric bulk, which can hinder the approach of bulky Palladium ligands.[1][2] Recommendation: Use sterically smaller phosphine ligands or flexible catalytic systems (e.g.,

    
    ) for Suzuki couplings.[1][2]
    
  • Electronic Influence: The strong electron-withdrawing nature of

    
     reduces electron density on the ring.[1][2] This accelerates the oxidative addition  step of the catalytic cycle (Pd(0) inserting into C-Br), often making this substrate more reactive than non-fluorinated analogues, provided sterics are managed.[2]
    

Experimental Protocols

Protocol A: Synthesis of this compound

This protocol prioritizes high yield and purity without column chromatography.[1][2]

Materials:

  • 4-Bromo-3-(trifluoromethyl)aniline (1.0 eq, 10 mmol)[1][2]

  • Acetic Anhydride (1.2 eq, 12 mmol)[2]

  • Triethylamine (TEA) (1.5 eq, 15 mmol)[2]

  • Dichloromethane (DCM) (anhydrous, 50 mL)[2]

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve the aniline (2.40 g) in DCM (50 mL). Add TEA (2.1 mL) and cool the mixture to 0°C in an ice bath.

  • Addition: Dropwise add Acetic Anhydride (1.13 mL) over 10 minutes. The reaction is exothermic; maintain temp < 5°C.[1][2]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1][2] The aniline spot (

    
    ) should disappear, replaced by the amide (
    
    
    
    ).[2]
  • Workup: Wash the organic layer successively with:

    • 1M HCl (2 x 20 mL) – Critical to remove unreacted amine and TEA.[1][2]

    • Saturated

      
       (2 x 20 mL) – Neutralizes acetic acid byproduct.[1][2]
      
    • Brine (1 x 20 mL).

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize the off-white solid from Ethanol/Water (9:1) to yield white needles.[1][2]

Protocol B: Suzuki-Miyaura Coupling (General Application)

Use this protocol to couple the scaffold with aryl boronic acids.[1][2]

System:


 / 

/ Dioxane:Water
  • Combine the acetamide scaffold (1.0 eq), Aryl boronic acid (1.2 eq), and

    
     (2.0 eq) in a reaction vial.
    
  • Add Dioxane:Water (4:1 ratio).[1][2] Degas with Nitrogen for 10 mins.

  • Add

    
     (5 mol%).[1][2]
    
  • Heat to 90°C for 4–12 hours.

  • Note: The

    
     group stabilizes the intermediate, but if conversion is low, switch to XPhos Pd G2  precatalyst to overcome steric hindrance.
    

Safety & Handling (GHS Standards)

Hazard ClassStatementHandling Protocol
Skin Irritation H315: Causes skin irritation.[1][2]Wear nitrile gloves.[1][2]
Eye Irritation H319: Causes serious eye irritation.[1][2]Safety goggles required.[1][2]
STOT-SE H335: May cause respiratory irritation.[1][2]Handle in a fume hood.[1][2]

Storage: Store at room temperature, kept dry. The compound is stable but should be protected from strong oxidizers.[1][2]

References

  • PubChem. (2025).[1][2] this compound Compound Summary. National Center for Biotechnology Information.[1][2] Link[1][2]

  • BenchChem. (2025).[1][2][7] Application Note: Synthesis and Reactivity of 4-Bromo-3-(trifluoromethyl)aniline derivatives. Link[1][2]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: N-(4-bromo-3-(trifluoromethoxy)phenyl)acetamide. Link

  • Matrix Fine Chemicals. (2025).[1][2] Catalog Entry: this compound.[1][2][3][8][9] Link

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[2] (Foundational reference for Protocol B).

Sources

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide CAS 41513-05-7

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (CAS 41513-05-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized aromatic compound that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for cross-coupling, a trifluoromethyl group for modulating electronic and metabolic properties, and an acetamide moiety, makes it a versatile intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and safety protocols, grounded in established scientific principles and methodologies.

Compound Profile and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature.[1] The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the molecule's reactivity and pharmacological profile when incorporated into larger structures. The bromine atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis.

Table 1: Chemical Identity

Identifier Value
CAS Number 41513-05-7[1][2][3]
IUPAC Name This compound[2]
Synonyms 4-Bromo-3-(trifluoromethyl)acetanilide, 5-Acetamido-2-bromobenzotrifluoride[2][4]
Molecular Formula C₉H₇BrF₃NO[1][3]

| Molecular Weight | 282.06 g/mol [1][2][3] |

Table 2: Physicochemical Properties

Property Value Source
Appearance White to off-white powder/crystalline solid [1]
Melting Point 116-119 °C [1][4]
Boiling Point 333.8 °C (Predicted) [1][4]
Density 1.637 g/cm³ (Predicted) [1]
XLogP3 3.4 [2]

| Storage | Store at room temperature, sealed in a dry, dark place |[1][4] |

Synthesis and Manufacturing

The synthesis of this compound is a robust two-step process, beginning with the regioselective bromination of a commercially available aniline precursor, followed by a standard N-acetylation. This pathway is efficient and scalable for laboratory and potential pilot-plant production.

Synthetic Strategy Overview

The retrosynthetic analysis reveals a straightforward disconnection at the amide bond, leading back to the key starting material, 4-Bromo-3-(trifluoromethyl)aniline. This precursor is synthesized via electrophilic aromatic substitution on 3-(trifluoromethyl)aniline.

retrosynthesis target This compound (CAS 41513-05-7) precursor1 4-Bromo-3-(trifluoromethyl)aniline target->precursor1 Amide Disconnection precursor2 3-(Trifluoromethyl)aniline precursor1->precursor2 Electrophilic Bromination workflow cluster_synthesis Synthesis of Core Intermediate cluster_application Application in Nilotinib Synthesis A 4-Bromo-3-(trifluoromethyl)aniline B This compound (Target Compound - Protected Amine) A->B Acetylation (Protection) C Introduction of Imidazole Group (e.g., Buchwald-Hartwig amination) B->C D Amine Deprotection C->D E Key Nilotinib Precursor 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline D->E F Coupling with Pyrimidine Moiety E->F G Nilotinib (Final API) F->G

Sources

Physicochemical Characterization and Synthetic Utility of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

[1]

Executive Summary: Molecular Weight & Isotopic Signature[2]

For researchers utilizing N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (CAS: 41513-05-7), the molecular weight cannot be treated as a singular scalar value due to the significant isotopic contribution of bromine.[1]

While the Average Molecular Weight is 282.06 g/mol (used for stoichiometric calculations), mass spectrometry workflows must rely on the Monoisotopic Mass distributions to validate compound identity.

Isotopic Mass Distribution Table
ParameterMass (Da)AbundanceApplication
Average MW 282.06 N/AReagent stoichiometry, yield calculations.[1]
Monoisotopic (

Br)
280.97 ~50.7%Mass Spectrometry (Base Peak M).[1]
Isotopologue (

Br)
282.97 ~49.3%Mass Spectrometry (Peak M+2).[1]

Critical Insight: In High-Resolution Mass Spectrometry (HRMS), the presence of a 1:1 doublet separated by 2 mass units (m/z 281 and 283 in positive mode $[M+H]^+ $) is the primary diagnostic filter for confirming the integrity of the aryl bromide core.

Physicochemical Profile

This compound serves as a lipophilic, electron-deficient building block in medicinal chemistry, particularly in the synthesis of androgen receptor modulators and kinase inhibitors. The trifluoromethyl (

1
PropertyValueTechnical Context
Formula

Core scaffold for SAR studies.[1]
LogP (Predicted) 3.40High lipophilicity due to

and

; requires organic solvents (DCM, EtOAc) for extraction.[1]
H-Bond Donors 1Amide

.[1]
H-Bond Acceptors 4Carbonyl oxygen + 3 Fluorine atoms.[1]
Topological PSA 29.1

Good membrane permeability profile.[1]
Melting Point 116–119 °CCrystalline solid; suitable for purification via recrystallization.[1]

Synthetic Methodology

Strategic Considerations

The synthesis involves the acetylation of 4-bromo-3-(trifluoromethyl)aniline .[1] A critical "Senior Scientist" observation here is the electronic effect of the



1acetic anhydrideacetyl chloride1
Protocol: Acetylation of 4-Bromo-3-(trifluoromethyl)aniline[1]

Reagents:

  • Substrate: 4-Bromo-3-(trifluoromethyl)aniline (1.0 eq)[1][2]

  • Reagent: Acetic Anhydride (1.2 eq)[1]

  • Solvent: Dichloromethane (DCM) or Glacial Acetic Acid[1]

  • Catalyst/Base: Pyridine or Triethylamine (1.5 eq)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the aniline in 20 mL of dry DCM under an inert atmosphere (

    
    ).
    
  • Activation: Add 15 mmol of Triethylamine (TEA). Cool the solution to 0°C to control the exotherm.

  • Addition: Dropwise add 12 mmol of Acetic Anhydride. The electron-deficient nature of the amine prevents "runaway" di-acetylation, but temperature control ensures regioselectivity.[1]

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes).[1]

  • Quench & Workup:

    • Quench with saturated

      
       to neutralize acetic acid byproducts.[1]
      
    • Critical Step: Wash the organic layer with 1M HCl. This removes any unreacted aniline starting material (which would protonate and move to the aqueous phase), ensuring high purity.[1]

  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water if necessary.
    
Experimental Workflow Diagram

SynthesisWorkflowStartStart: 4-Bromo-3-(trifluoromethyl)anilineReagentsAdd Ac2O + TEA(DCM, 0°C)Start->ReagentsReactionStir RT (2-4h)Monitor TLCReagents->ReactionQuenchQuench: Sat. NaHCO3Reaction->QuenchWashAcid Wash (1M HCl)*Removes unreacted amine*Quench->WashPurificationProductFinal Product:N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamideWash->ProductCrystallization

Figure 1: Step-by-step acetylation workflow emphasizing the acid wash purification step.[1]

Analytical Validation

Trustworthiness in chemical synthesis relies on orthogonal validation methods.[1] For this molecule, NMR confirms the structure, while Mass Spectrometry confirms the halogenation pattern.

Nuclear Magnetic Resonance (NMR)[1][4]
  • 
    H NMR (DMSO-d6): 
    
    • 
       10.2 ppm (s, 1H, 
      
      
      ): Diagnostic amide proton.[1]
    • 
       2.08 ppm (s, 3H, 
      
      
      ): Acetyl methyl group.[1]
    • Aromatic Region: Look for the specific splitting pattern of the 1,3,4-substituted ring. The proton ortho to the

      
       and 
      
      
      groups will appear as a doublet or doublet of doublets due to
      
      
      coupling.[1]
  • 
    F NMR:  Single peak around -63 ppm, confirming the integrity of the trifluoromethyl group.[1]
    
Mass Spectrometry Logic

The bromine atom provides a self-validating spectral fingerprint.[1] Unlike chlorine (3:1 ratio), bromine isotopes exist in a near 1:1 ratio.[1][3][4]

MS_Logiccluster_peaksIsotopic Pattern (Doublet)SampleAnalyte Injection(ESI+)IonizationIonization [M+H]+Sample->IonizationDetectionDetector ResponseIonization->DetectionPeak79m/z ~281(79-Br Isotope)Intensity: 100%Detection->Peak79Peak81m/z ~283(81-Br Isotope)Intensity: ~98%Detection->Peak81

Figure 2: Mass spectrometry logic showing the diagnostic 1:1 doublet characteristic of mono-brominated compounds.

Research Applications

Medicinal Chemistry

This scaffold is a bioisostere for various substituted anilides.[1] The trifluoromethyl group serves two purposes:

  • Metabolic Stability: It blocks metabolic oxidation at the phenyl ring positions, extending the half-life (

    
    ) of the drug candidate.[1]
    
  • Lipophilicity: It increases hydrophobic interactions with target protein binding pockets (e.g., Androgen Receptor).[1]

Precursor Utility

The acetamide is often used as a protected aniline . In complex multi-step synthesis (e.g., palladium-catalyzed cross-couplings like Suzuki-Miyaura), the free amine might poison the catalyst or participate in side reactions.[1] The acetamide protects the nitrogen, allowing the bromine to be substituted first, after which the acetamide can be hydrolyzed back to the amine or modified further.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 697838, this compound. Retrieved from [Link]

  • Chemistry LibreTexts. Mass Spectrometry: Isotope Abundance and Halogen Patterns. Retrieved from [Link]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-(trifluoromethyl)acetanilide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 4-Bromo-3-(trifluoromethyl)acetanilide, a key intermediate in the pharmaceutical industry, most notably in the production of the anti-androgen drug Bicalutamide.[1] The synthesis is a multi-step process beginning with 3-(trifluoromethyl)aniline, involving a strategic amine protection step followed by a highly regioselective electrophilic aromatic substitution. This document elucidates the chemical principles, reaction mechanisms, and detailed experimental protocols necessary for a successful and high-yield synthesis. It is designed to serve as a practical resource for researchers and process chemists, offering insights into experimental choices, purification techniques, and analytical validation.

Introduction and Strategic Importance

4-Bromo-3-(trifluoromethyl)acetanilide (also known as 5-acetamido-2-bromobenzotrifluoride) is a substituted aromatic amide of significant value in medicinal chemistry and drug development.[2][3] Its molecular structure, featuring a bromine atom and a trifluoromethyl group, provides two distinct and versatile handles for further chemical modification, making it a valuable precursor for complex, biologically active molecules.[4]

The trifluoromethyl group (-CF3) is a crucial substituent in modern pharmaceuticals. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug's metabolic stability, membrane permeability, and binding affinity to target proteins.[5][6] The bromine atom serves as a classic synthetic handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity.

The primary application of this compound is as a critical building block in the synthesis of Bicalutamide (Casodex®), a non-steroidal anti-androgen agent widely used in the treatment of prostate cancer.[1]

Table 1: Physicochemical Properties of 4-Bromo-3-(trifluoromethyl)acetanilide [2][3]

PropertyValue
CAS Number 41513-05-7
Molecular Formula C₉H₇BrF₃NO
Molecular Weight 282.06 g/mol
Appearance White to off-white powder
Melting Point 116-119 °C
Boiling Point 333.8 °C at 760 mmHg

Retrosynthetic Analysis and Synthesis Strategy

A retrosynthetic approach to 4-Bromo-3-(trifluoromethyl)acetanilide identifies a logical and efficient two-step synthesis pathway starting from commercially available 3-(trifluoromethyl)aniline.

The overall transformation involves two key steps:

  • Acylation (Amine Protection): The nucleophilic amino group of 3-(trifluoromethyl)aniline is acetylated to form an acetamido group. This is a critical strategic decision to moderate the reactivity of the amine and control the regioselectivity of the subsequent bromination.

  • Electrophilic Aromatic Substitution (Bromination): The protected intermediate, 3-(trifluoromethyl)acetanilide, undergoes regioselective bromination to install the bromine atom at the desired position.

Synthesis_Workflow Start 3-(Trifluoromethyl)aniline Inter 3-(Trifluoromethyl)acetanilide Start->Inter Step 1: Acetylation Acetic Anhydride End 4-Bromo-3-(trifluoromethyl)acetanilide Inter->End Step 2: Bromination Bromine / Acetic Acid

Caption: Overall two-step synthesis pathway.

Core Synthesis Pathway: Detailed Protocols and Mechanistic Insights

Step 1: Acetylation of 3-(Trifluoromethyl)aniline

Causality and Experimental Choice: The direct bromination of 3-(trifluoromethyl)aniline is problematic. The free amino (-NH₂) group is a very strong activating group, which can lead to over-bromination (formation of di-bromo species) and potential oxidation side reactions.[7] To prevent this, the amino group is converted into an acetamido (-NHCOCH₃) group. This transformation has two crucial effects:

  • Reactivity Moderation: The acetyl group withdraws electron density from the nitrogen atom, making the acetamido group less activating than a free amino group. This significantly reduces the risk of polysubstitution.[8]

  • Steric Hindrance: The bulkiness of the acetamido group sterically hinders the ortho positions, further promoting substitution at the less hindered para position in the subsequent step.[9]

Acetic anhydride is the reagent of choice for this transformation due to its high reactivity, commercial availability, and the fact that the only byproduct is acetic acid, which is easily removed.

Detailed Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3-(trifluoromethyl)aniline (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add acetic anhydride (1.1 eq.) dropwise to the stirred solution, maintaining the internal temperature below 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting aniline.

  • Workup: Pour the reaction mixture slowly into a beaker containing ice water with constant stirring. The product, 3-(trifluoromethyl)acetanilide, will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry under vacuum. The product is typically of sufficient purity for the next step without further purification.

Step 2: Regioselective Bromination of 3-(Trifluoromethyl)acetanilide

Mechanism and Regioselectivity: This step is the crux of the synthesis, where the directing effects of the two substituents on the aromatic ring determine the position of the incoming electrophile (Br⁺).[10]

  • Acetamido Group (-NHCOCH₃): This is an ortho, para-directing group. It activates the ring towards electrophilic substitution by donating electron density through resonance.

  • Trifluoromethyl Group (-CF₃): This is a strongly deactivating, meta-directing group due to its powerful inductive electron-withdrawing effect (-I effect).

The positions on the ring are influenced as follows:

  • C4 (para to -NHCOCH₃, meta to -CF₃): Strongly activated by the acetamido group and unaffected by the directing effect of the -CF₃ group. This is the most electronically favored position.

  • C6 (ortho to -NHCOCH₃, meta to -CF₃): Activated by the acetamido group, but sterically hindered by the adjacent bulky acetyl group.

  • C2 (ortho to -NHCOCH₃, ortho to -CF₃): Activated by the acetamido group but strongly deactivated by the adjacent -CF₃ group and sterically hindered.

  • C5 (meta to -NHCOCH₃, para to -CF₃): Deactivated by both groups.

The synergistic electronic activation at C4 and steric hindrance at C2/C6 results in highly selective bromination at the C4 position.

Regioselectivity cluster_ring cluster_substituents C1 C1 C2 C2 C1->C2 NHCOMe -NHCOCH3 (o,p-director) C1->NHCOMe C3 C3 C2->C3 C4 C4 Target Site C3->C4 CF3 -CF3 (meta-director) C3->CF3 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 CF3->C2 ortho (deactivated) CF3->C5 meta NHCOMe->C2 ortho (activated) NHCOMe->C4 para (activated) NHCOMe->C6 ortho (activated)

Caption: Directing effects governing regioselective bromination.

Detailed Experimental Protocol:

  • Setup: In a flask protected from light, dissolve the 3-(trifluoromethyl)acetanilide (1.0 eq.) from the previous step in glacial acetic acid.

  • Reagent Addition: Add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise to the reaction mixture at room temperature with vigorous stirring. The red-brown color of bromine should dissipate as it is consumed.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a large volume of cold water.

  • Neutralization: Add a saturated solution of sodium bisulfite to quench any unreacted bromine. The solution will turn from yellow/orange to colorless.

  • Isolation: The crude 4-Bromo-3-(trifluoromethyl)acetanilide will precipitate. Collect the solid by vacuum filtration and wash it extensively with water.

Purification and Characterization

Purification Protocol (Recrystallization):

  • Dissolve the crude product in a minimum amount of hot ethanol or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum. The expected melting point of the pure product is 116-119 °C.[2]

Analytical Characterization: The identity and purity of the final compound should be confirmed using standard analytical methods.

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons, the N-H proton (amide), and the methyl protons (acetyl group). The aromatic region will show a characteristic splitting pattern confirming the 1,2,4-substitution pattern.
¹³C NMR Peaks for the aromatic carbons, the carbonyl carbon, the methyl carbon, and the carbon of the trifluoromethyl group (typically a quartet due to C-F coupling).
Mass Spec. A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
FT-IR Characteristic absorptions for N-H stretching (amide), C=O stretching (amide), and C-F stretching.

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-(Trifluoromethyl)aniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[11]

  • Acetic Anhydride: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[12][13]

  • Bromine: Highly toxic and corrosive. Causes severe skin burns and eye damage. Fatal if inhaled. Handle with extreme caution in a fume hood.[14]

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

Waste should be neutralized and disposed of according to institutional and local environmental regulations.

Conclusion

The synthesis of 4-Bromo-3-(trifluoromethyl)acetanilide is a robust and well-established process that relies on fundamental principles of organic chemistry, particularly the strategic use of protecting groups and the predictable nature of electrophilic aromatic substitution. By carefully controlling reaction conditions and understanding the underlying mechanisms of regioselectivity, researchers can reliably produce this valuable pharmaceutical intermediate with high yield and purity. This guide provides the necessary technical detail and theoretical grounding to empower scientists in drug development and chemical research to successfully implement and adapt this synthesis.

References

  • Chemistry LibreTexts. (2021, August 16). Acetylation of Aniline (Experiment). Retrieved from [Link]

  • PubMed. (2014, March 20). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. Retrieved from [Link]

  • Slideshare. (n.d.). Preparation of p-bromoaniline from Acetanilide. Retrieved from [Link]

  • ResearchGate. (n.d.). The Surprising Chemistry of Bromine Trifluoride. Retrieved from [Link]

  • MDPI. (2021, January 5). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Retrieved from [Link]

  • LookChem. (n.d.). N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. Retrieved from [Link]

  • NJ.gov. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012042532A1 - Process for preparing bicalutamide.
  • PubMed. (n.d.). Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, October 17). Bromination of acetanilide. Retrieved from [Link]

  • DSpace Repository. (n.d.). The synthesis of an internal standard for bicalutamide. Retrieved from [Link]

  • Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. Retrieved from [Link]

  • ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Google Patents. (n.d.). US20080177109A1 - Novel Process for Preparation of Bicalutamide.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Chegg. (2021, February 23). REPORT FORM: REGIOSELECTIVE BROMINATION OF ACETANILIDE. Retrieved from [Link]

  • Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
  • ACS Publications. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Retrieved from [Link]

  • PubMed. (2007, March 8). Synthesis and biological evaluation of [18F]bicalutamide, 4-[76Br]bromobicalutamide, and 4-[76Br]bromo-thiobicalutamide as non-steroidal androgens for prostate cancer imaging. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, July 9). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Retrieved from [Link]

  • SafetyStratus. (2024, January 30). SDS for Acetic Anhydride: A Guide to Chemical Safety. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Bromoacetanilide. Retrieved from [Link]

  • YouTube. (2020, September 10). Acetylation of aniline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. Retrieved from [Link]

  • ATB. (n.d.). 4-Bromoacetanilide. Retrieved from [Link]

Sources

Technical Monograph: 5-Acetamido-2-bromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide; 4'-Bromo-3'-(trifluoromethyl)acetanilide CAS Registry Number: 41513-05-7[1][2]

Executive Summary & Chemical Identity

5-Acetamido-2-bromobenzotrifluoride is a high-value halogenated aromatic intermediate used primarily in the synthesis of Selective Androgen Receptor Modulators (SARMs) and next-generation anti-androgens.[2] Its structure combines a lipophilic trifluoromethyl (


) group, a reactive aryl bromide handle, and a protected amine (acetamide) functionality.

This guide provides a rigorous technical analysis of its physicochemical properties, optimized synthetic protocols, and downstream utility in medicinal chemistry.[3] It is designed for researchers requiring high-purity synthesis and functionalization strategies.

Physicochemical Profile
PropertyValueTechnical Note
Molecular Formula

Molecular Weight 282.06 g/mol
Appearance White to off-white solidCrystalline powder in high purity (>98%)
Melting Point 116–119 °CSharp melt indicates high purity; broadens with aniline impurities
Boiling Point ~333.8 °C (Predicted)Decomposition likely before boiling at atm pressure
LogP ~3.4 - 3.5Highly lipophilic due to

and

Solubility DMSO, DCM, EtOAc, MeOHInsoluble in water (<0.1 mg/mL)
pKa ~13.7 (Amide NH)Non-basic; deprotonation requires strong base (e.g., NaH)

Structural Analysis & Reactivity

The molecule features a trisubstituted benzene ring with specific electronic and steric characteristics that dictate its reactivity profile:

  • The Aryl Bromide (C-Br): Located at the 4-position relative to the nitrogen. It is the primary site for functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Trifluoromethyl Group (

    
    ):  Located meta to the nitrogen and ortho to the bromine.
    
    • Electronic Effect: Strong electron-withdrawing group (EWG), deactivating the ring toward electrophilic aromatic substitution but activating the C-Br bond for oxidative addition by metal catalysts.

    • Steric Effect: The bulky

      
       group ortho to the bromine hinders the approach of bulky ligands, often requiring specialized catalyst systems (e.g., Buchwald ligands like XPhos) for efficient coupling.
      
  • The Acetamido Group (

    
    ):  Acts as a robust protecting group for the aniline nitrogen, preventing catalyst poisoning during cross-coupling reactions. It is stable under mild acidic/basic conditions but can be hydrolyzed to the free amine using strong acid (
    
    
    
    ) and heat.

Optimized Synthetic Protocol

While direct bromination of 3-trifluoromethylacetanilide is possible, it often yields regioisomeric mixtures (ortho/para). The most reliable, self-validating route is the acetylation of commercially available 4-bromo-3-(trifluoromethyl)aniline .

Reaction Scheme

The synthesis utilizes acetic anhydride as the acylating agent in a biphasic or solvent-based system.

SynthesisWorkflow Start 4-Bromo-3-(trifluoromethyl)aniline (Precursor) Reaction Acetylation (0°C to RT, 2-4 hrs) Start->Reaction Reagents Acetic Anhydride (1.2 eq) Solvent: DCM or AcOH Base: Et3N or NaOAc Reagents->Reaction Quench Quench with Ice Water Precipitate Formation Reaction->Quench Purification Filtration & Wash (Cold H2O / Hexane) Quench->Purification Product 5-Acetamido-2-bromobenzotrifluoride (Target >98%) Purification->Product

Figure 1: Step-wise synthesis workflow for the acetylation of the aniline precursor.

Detailed Methodology

Reagents:

  • 4-Bromo-3-(trifluoromethyl)aniline (1.0 eq)[4]

  • Acetic Anhydride (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) [Solvent][4]

  • Triethylamine (

    
    ) (1.5 eq) [Base/Catalyst]
    

Protocol:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 10.0 g of 4-bromo-3-(trifluoromethyl)aniline in 100 mL of anhydrous DCM.

  • Base Addition: Add 1.5 equivalents of Triethylamine. Cool the solution to 0°C using an ice bath to control the exotherm.

  • Acetylation: Dropwise add 1.2 equivalents of Acetic Anhydride over 20 minutes. The reaction is exothermic; maintain internal temperature <10°C.

  • Monitoring: Allow the reaction to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (30% EtOAc in Hexanes). The starting aniline spot (

    
    ) should disappear, replaced by the less polar amide (
    
    
    
    ).
  • Workup (Self-Validating Step):

    • Wash the organic layer with

      
       (2 x 50 mL) to remove unreacted amine and excess 
      
      
      
      . Why: This ensures the removal of basic impurities.
    • Wash with Saturated

      
       to neutralize acetic acid byproducts.
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: The crude solid is usually sufficiently pure. If necessary, recrystallize from Ethanol/Water or wash with cold Hexanes to remove trace colored impurities.

Downstream Applications & Functionalization

This molecule serves as a "linchpin" intermediate. The bromine atom allows for the attachment of complex pharmacophores, while the trifluoromethyl group modulates metabolic stability and binding affinity.[4]

Key Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems (common in SARM synthesis).

    • Challenge: Steric hindrance from ortho-

      
      .
      
    • Solution: Use high-activity catalysts like

      
       or 
      
      
      
      with phosphine ligands (SPhos).
  • Buchwald-Hartwig Amination: Displacement of the bromine with amines.

  • Hydrolysis: Removal of the acetyl group to regenerate the aniline after other modifications.

ReactivityPathways Core 5-Acetamido-2-bromobenzotrifluoride (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Core->Suzuki C-Br Activation Buchwald Buchwald-Hartwig (R-NH2, Pd-Cat) Core->Buchwald C-N Bond Formation Hydrolysis Acid Hydrolysis (6M HCl, Reflux) Core->Hydrolysis Deprotection Biaryl Biaryl SARM Analogs (Ar-Ar Linkage) Suzuki->Biaryl AmineSub N-Aryl Amines Buchwald->AmineSub FreeAniline 4-Bromo-3-(trifluoromethyl)aniline (Deprotected) Hydrolysis->FreeAniline

Figure 2: Divergent synthetic pathways utilizing the C-Br handle and Acetamide protecting group.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

  • Handling: Use in a fume hood.[5] Wear nitrile gloves and safety goggles.

  • Storage: Store at room temperature in a dry, dark place. The molecule is stable but should be kept away from strong oxidizing agents.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1091244, this compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Chemistry

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide, a substituted acetanilide, is a crucial chemical intermediate whose strategic design underpins its significance in medicinal chemistry and advanced materials science. Its IUPAC name is formally recognized as This compound . The molecule's architecture, featuring a bromine atom, a trifluoromethyl (-CF₃) group, and an acetamide linkage on a phenyl ring, provides a versatile platform for synthesizing more complex and biologically active compounds.

The trifluoromethyl group is of particular importance in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets[1]. The bromine atom serves as a convenient synthetic handle, readily participating in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular diversity. The acetamide group, while seemingly simple, modulates the electronic properties of the aniline nitrogen and can participate in crucial hydrogen bonding interactions within biological targets. This guide provides a comprehensive overview of its synthesis, characterization, and key applications, grounded in established scientific principles and methodologies.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is foundational to its effective use in a laboratory setting. This compound is a stable, crystalline solid under standard conditions.

Table 1: Physicochemical Properties [2][3]

PropertyValue
IUPAC Name This compound
CAS Number 41513-05-7
Molecular Formula C₉H₇BrF₃NO
Molecular Weight 282.06 g/mol
Appearance White to off-white powder/crystalline solid
Melting Point 116-119 °C
Boiling Point 333.8 °C at 760 mmHg (Predicted)
Density 1.637 g/cm³ (Predicted)
Solubility Soluble in organic solvents like ethanol, acetone, and ethyl acetate; sparingly soluble in water.
Safety and Handling

As with any laboratory chemical, proper handling is paramount. This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Purification

The most direct and common route to this compound is the N-acetylation of its aniline precursor, 4-bromo-3-(trifluoromethyl)aniline. This reaction is typically high-yielding and straightforward, employing common laboratory reagents.

Logical Workflow for Synthesis

The overall synthetic strategy involves two main stages: the regioselective bromination of 3-(trifluoromethyl)aniline to create the necessary precursor, followed by the N-acetylation to yield the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Acetylation cluster_2 Stage 3: Purification A 3-(Trifluoromethyl)aniline B 4-Bromo-3-(trifluoromethyl)aniline A->B N-Bromosuccinimide (NBS) DMF, Room Temp C This compound B->C Acetic Anhydride Pyridine (cat.), DCM, 0°C to RT D Crude Product C->D Aqueous Work-up E Purified Product (>98%) D->E Recrystallization (Ethanol/Water)

Caption: Synthetic workflow for this compound.

Experimental Protocol: N-Acetylation of 4-Bromo-3-(trifluoromethyl)aniline

This protocol describes a robust method for the synthesis of the title compound. The use of a catalytic amount of pyridine accelerates the reaction, while dichloromethane (DCM) serves as an excellent solvent for both the starting material and the product.

Materials:

  • 4-Bromo-3-(trifluoromethyl)aniline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add 4-bromo-3-(trifluoromethyl)aniline (1.0 eq). Dissolve it in anhydrous DCM (approx. 10 mL per gram of aniline).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add pyridine (0.1 eq) via syringe, followed by the dropwise addition of acetic anhydride (1.2 eq). Causality Note: The dropwise addition of acetic anhydride is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Quenching and Work-up: Cool the flask back to 0 °C and slowly quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. Trustworthiness Note: These washing steps are self-validating; the acidic wash removes unreacted pyridine, the basic wash removes excess acetic acid, and the brine wash removes residual water-soluble impurities, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid is the crude product. For high-purity material, perform recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Table 2: Expected Analytical Data for this compound

TechniqueExpected Data and Interpretation
¹H NMR (400 MHz, CDCl₃, δ in ppm): ~7.9 (s, 1H, Ar-H), ~7.7 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.3 (br s, 1H, NH), ~2.2 (s, 3H, -COCH₃). Interpretation: The aromatic region will show three distinct signals corresponding to the protons on the substituted phenyl ring. The singlet around 7.9 ppm is characteristic of the proton between the two electron-withdrawing groups. The broad singlet for the NH proton is exchangeable with D₂O. The sharp singlet at ~2.2 ppm corresponds to the three protons of the acetyl methyl group.
¹³C NMR (100 MHz, CDCl₃, δ in ppm): ~168 (C=O), ~138 (Ar-C), ~135 (Ar-C), ~132 (q, Ar-C-CF₃), ~125 (Ar-C), ~123 (q, -CF₃), ~120 (Ar-C), ~118 (Ar-C), ~25 (-CH₃). Interpretation: The spectrum will show the carbonyl carbon downfield (~168 ppm). The trifluoromethyl group will appear as a quartet due to C-F coupling, and the carbon directly attached to it will also show a quartet with a smaller coupling constant.
¹⁹F NMR (376 MHz, CDCl₃, δ in ppm): ~ -63. Interpretation: A single, sharp singlet is expected around -63 ppm (relative to CFCl₃), characteristic of an aryl-CF₃ group. The chemical shift is sensitive to the electronic environment, making this compound a useful ¹⁹F NMR probe.
Mass Spec. (EI) m/z (% relative intensity): 281/283 [M⁺] (characteristic 1:1 isotopic pattern for Bromine), 239/241 [M-COCH₂]⁺, 198/200 [M-COCH₂-CF]⁺. Interpretation: The molecular ion peak will exhibit a distinctive doublet (M⁺ and M⁺+2) with nearly equal intensity, which is a definitive indicator of the presence of one bromine atom. A major fragmentation pathway is the loss of a ketene molecule (CH₂=C=O) from the molecular ion.
FT-IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1325 (C-F stretch), ~1130 (C-F stretch). Interpretation: Strong absorptions corresponding to the amide N-H and C=O bonds are expected. The strong bands in the 1100-1350 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Applications in Research and Drug Development

The unique combination of functional groups in this compound makes it a valuable building block for creating molecules with specific biological activities.

Role as a Pharmaceutical Intermediate

The 4-halo-3-(trifluoromethyl)phenyl motif is a common feature in a variety of pharmacologically active agents, particularly kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in diseases such as cancer.

A prime example is in the synthesis of potent and selective c-KIT kinase inhibitors for the treatment of gastrointestinal stromal tumors. While not using the acetamide directly, the closely related precursor, 4-bromo-3-(trifluoromethyl)aniline, is a key starting material for synthesizing complex inhibitors. The bromo group allows for palladium-catalyzed cross-coupling reactions to build the core scaffold of the drug, while the trifluoromethyl group often enhances binding affinity and improves pharmacokinetic properties. For instance, derivatives of N-(4-(substituted)-3-(trifluoromethyl) phenyl) have been synthesized and evaluated as anticancer and anti-angiogenic agents[1].

G A This compound B Suzuki or Buchwald-Hartwig Cross-Coupling Reaction A->B Reactant C Advanced Bioactive Molecule (e.g., Kinase Inhibitor) B->C Yields D Aryl Boronic Acid or Amine D->B Coupling Partner

Caption: Role as a key intermediate in cross-coupling reactions.

Utility in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) is a cornerstone of medicinal chemistry, aiming to understand how modifications to a molecule's structure affect its biological activity. This compound is an ideal starting point for SAR exploration.

  • The Bromine Handle: The bromine at the 4-position can be replaced with a wide array of different functional groups via cross-coupling chemistry. This allows researchers to systematically probe the steric and electronic requirements of a binding pocket.

  • The Trifluoromethyl Group: The -CF₃ group at the 3-position is a powerful modulator of lipophilicity and electronic character. Its effect can be compared to analogues with other groups (e.g., -Cl, -CH₃, -H) at the same position to determine the importance of its electron-withdrawing and lipophilic properties for activity.

  • The Acetamide Moiety: The acetyl group can be modified to explore different amide analogues (e.g., propionamide, cyclopropylamide). This can alter the molecule's hydrogen bonding capacity, solubility, and metabolic stability.

Application as a ¹⁹F NMR Probe

Nuclear Magnetic Resonance (NMR) is a powerful tool for studying protein structure and dynamics. While ¹H, ¹³C, and ¹⁵N are the most common nuclei observed, ¹⁹F NMR offers unique advantages, including a high gyromagnetic ratio, 100% natural abundance, and a wide chemical shift range that is exquisitely sensitive to the local environment. This compound has been investigated as a thiol-reactive ¹⁹F NMR probe. After modification to introduce a reactive group (e.g., converting the acetyl methyl to a bromoacetyl group), it can be covalently attached to cysteine residues in a protein. The ¹⁹F chemical shift of the trifluoromethyl group then acts as a sensitive reporter on conformational changes, ligand binding, or protein-protein interactions occurring near the labeling site.

Conclusion

This compound is more than just a chemical compound; it is a testament to rational molecular design. Its structure is optimized for utility, providing chemists with a stable, reliable, and versatile platform for the synthesis of novel compounds with significant potential in drug discovery and materials science. From its straightforward synthesis to its multifaceted applications as a pharmaceutical building block and a sensitive analytical probe, this compound represents a key tool in the modern chemist's arsenal. This guide has provided a comprehensive technical overview intended to empower researchers to utilize this valuable intermediate with confidence, scientific rigor, and a deep understanding of its chemical principles.

References

  • Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. (2021). Computational Biology and Chemistry. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]

  • This compound. LookChem. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Available at: [Link]

  • N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. PubChem. Available at: [Link]

Sources

Technical Guide: Physicochemical Profiling of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

[1]

Executive Summary & Chemical Identity

This compound (CAS: 41513-05-7) is a disubstituted acetanilide derivative characterized by the presence of an electron-withdrawing trifluoromethyl group (-CF₃) and a lipophilic bromine atom on the aromatic core.[1][2][3][4] It serves as a "masked" aniline intermediate, offering stability during multi-step synthesis while retaining the capacity for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) via the aryl bromide moiety.[1]

Nomenclature & Identifiers
Parameter Detail
IUPAC Name This compound
Common Synonyms 4'-Bromo-3'-(trifluoromethyl)acetanilide; 5-Acetamido-2-bromobenzotrifluoride
CAS Number 41513-05-7
Molecular Formula C₉H₇BrF₃NO
Molecular Weight 282.06 g/mol
SMILES CC(=O)NC1=CC(=C(C=C1)Br)C(F)(F)F

Physicochemical Properties

The interplay between the electron-withdrawing -CF₃ group and the bulky -Br atom defines the compound's solubility and solid-state behavior.[1] The acetamide moiety introduces hydrogen bond donor/acceptor capability, significantly raising the melting point compared to its parent aniline.[1]

Solid-State & Thermal Data
PropertyValue / RangeContextual Note
Physical State White to off-white crystalline powderTypical of pure acetanilides.[1]
Melting Point 116 – 119 °C Sharp range indicates high crystallinity; significantly higher than the parent aniline (MP: ~47-49 °C) due to intermolecular H-bonding.[1]
Boiling Point 333.8 °C (Predicted @ 760 mmHg)Decomposition likely occurs before boiling at atmospheric pressure.[1]
Density 1.637 g/cm³ (Predicted)High density attributed to heavy halogen atoms (Br, F).[1]
Solution & Electronic Properties
  • Lipophilicity (LogP): ~3.4 – 3.[1]5. The compound is moderately lipophilic.[1] The -CF₃ and -Br groups increase hydrophobicity, making it sparingly soluble in water but highly soluble in polar organic solvents like DMSO, DMF, methanol, and ethyl acetate.[1]

  • Acidity (pKa): ~13.7 (Amide NH).[1][2] The amide proton is weakly acidic.[1] Deprotonation requires strong bases (e.g., NaH), which allows for N-alkylation reactions.[1]

  • Electronic Character: The aromatic ring is electron-deficient.[1] The -CF₃ group (meta to the amide, ortho to the bromine) exerts a strong inductive withdrawing effect (-I), deactivating the ring toward electrophilic aromatic substitution but activating the C-Br bond for oxidative addition in metal-catalyzed couplings.[1]

Synthetic Pathway & Methodology

The synthesis of this compound is typically achieved via the chemoselective acetylation of 4-bromo-3-(trifluoromethyl)aniline.[1] This protects the amine functionality, preventing catalyst poisoning or side reactions during subsequent transformations.[1]

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the standard acetylation protocol and potential downstream diversifications.

SynthesisPathcluster_conditionsReaction ConditionsStart4-Bromo-3-(trifluoromethyl)aniline(CAS: 393-36-2)ProductThis compound(Target)Start->Product Acetylation(DCM/TEA or AcOH/Reflux)ReagentAcetic Anhydride (Ac2O)or Acetyl ChlorideReagent->ProductSuzukiBiaryl Derivatives(Suzuki Coupling)Product->Suzuki Pd(PPh3)4, Ar-B(OH)2HydrolysisDeprotection to AnilineProduct->Hydrolysis Acid/Base HydrolysisCond1Solvent: DCM or TolueneCond2Base: Triethylamine or PyridineCond3Temp: 0°C to RT

Caption: Figure 1. Synthesis of this compound via acetylation and downstream utility.

Experimental Protocol (Standardized)

Objective: Synthesis of this compound on a 10g scale.

  • Preparation: Charge a 250 mL round-bottom flask with 4-bromo-3-(trifluoromethyl)aniline (10.0 g, 41.7 mmol) and Dichloromethane (DCM, 100 mL).

  • Base Addition: Add Triethylamine (6.4 mL, 46 mmol) and cool the solution to 0 °C in an ice bath.

  • Acetylation: Dropwise add Acetic Anhydride (4.3 mL, 46 mmol) or Acetyl Chloride (3.3 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the starting aniline spot disappears.[1]

  • Work-up: Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess amine/pyridine, followed by sat. NaHCO₃ and brine.[1]

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or Toluene/Hexane to yield white needles.[1]

Structural Analysis & Spectroscopy

Validation of the compound requires specific spectral markers.[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.3 ppm (s, 1H): Amide -NH proton (broad, exchangeable).[1]

    • δ 8.20 ppm (d, J=2.0 Hz, 1H): Aromatic proton at position 2 (between CF₃ and NHAc).[1] This is the most deshielded aromatic signal due to the ortho-CF₃ and para-Br effect.[1]

    • δ 7.85 ppm (d, J=8.5 Hz, 1H): Aromatic proton at position 5 (ortho to Br).[1]

    • δ 7.75 ppm (dd, J=8.5, 2.0 Hz, 1H): Aromatic proton at position 6.[1]

    • δ 2.08 ppm (s, 3H): Acetyl methyl group (-COCH₃).[1]

  • IR Spectrum:

    • 3290 cm⁻¹: N-H stretch.[1]

    • 1670 cm⁻¹: C=O stretch (Amide I band).[1]

    • 1320 cm⁻¹: C-F stretch (strong).

Applications in Drug Development

This compound is a "privileged scaffold" intermediate.[1] Its structural features are highly relevant to the development of:

  • Androgen Receptor (AR) Modulators: The 3-trifluoromethyl-4-substituted aniline motif is a hallmark of non-steroidal anti-androgens (e.g., Bicalutamide derivatives) and SARMs (Selective Androgen Receptor Modulators).[1] The acetamide serves as a stable precursor that can be hydrolyzed or modified late-stage.[1]

  • Kinase Inhibitors: The electron-deficient ring system is often used to tune the pKa and metabolic stability of kinase inhibitors targeting the ATP-binding pocket.[1]

  • ¹⁹F NMR Probes: Due to the equivalent fluorine atoms on the CF₃ group, this moiety provides a sharp singlet in ¹⁹F NMR, making it useful for protein binding studies or metabolic tracking.[1]

Handling & Safety (MSDS Highlights)

  • Hazards: Classified as an Irritant.[1][2][3]

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

  • Storage: Store at room temperature (15–25 °C) in a tightly sealed container, protected from light and moisture.

  • Disposal: Halogenated organic waste.[1] Do not mix with non-halogenated solvents if incineration protocols differ.[1]

References

  • LookChem. this compound - Product Properties. Available at: [Link][1]

  • PubChem. this compound (Compound CID: 697838).[1][4] National Library of Medicine.[1] Available at: [Link][1]

Structural Elucidation & Crystallographic Protocol: N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

[1][2][3]

Executive Summary

This technical guide outlines the synthesis, crystallization, and structural characterization protocols for N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (CAS: 41513-05-7).[1][2][3] As a poly-halogenated acetanilide derivative, this compound serves as a critical structural motif in the development of non-steroidal Androgen Receptor (AR) antagonists and Selective Androgen Receptor Modulators (SARMs).[1][2]

Understanding its solid-state arrangement is pivotal for optimizing drug formulation, specifically regarding polymorphism, solubility, and bioavailability.[1][2] This guide provides a self-validating workflow for researchers to generate diffraction-quality crystals and analyze the resulting supramolecular synthons, with a specific focus on the competition between classical hydrogen bonding and halogen-mediated steric effects.[1][2]

Molecular Architecture & Synthesis

To obtain the crystal structure, high-purity material is required.[1][2] The presence of the ortho-trifluoromethyl group relative to the bromine atom introduces significant steric bulk, influencing both the reaction kinetics and the final crystal packing.[1][2]

Synthesis Protocol

The target molecule is synthesized via the N-acetylation of 4-bromo-3-(trifluoromethyl)aniline .[1][2][3]

  • Precursor: 4-Bromo-3-(trifluoromethyl)aniline (CAS: 393-36-2)[1][2][3][4]

  • Reagent: Acetic Anhydride (

    
    )[1][2][3]
    
  • Solvent: Glacial Acetic Acid or Dichloromethane (DCM) with Triethylamine (

    
    )[1][2][3]
    

Procedure:

  • Dissolution: Dissolve 10 mmol of the aniline precursor in 20 mL of anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Activation: Add 1.2 equivalents of

    
     to scavenge the generated acid.
    
  • Acetylation: Dropwise addition of 1.1 equivalents of acetic anhydride at 0°C.

  • Workup: Stir at room temperature for 4 hours. Quench with ice water. Extract with Ethyl Acetate (EtOAc).[1][2][3]

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove trace aniline, which inhibits crystal growth.[1][2][3]

Experimental Workflow Diagram

SynthesisWorkflowStartPrecursor:4-Br-3-CF3-anilineReactionAcetylation(Ac2O / DCM / 0°C)Start->Reaction + Ac2OWorkupAq. Quench & EtOAc ExtractionReaction->Workup 4 hrsPurifyRecrystallization(EtOH/H2O)Workup->Purify Crude SolidCrystalSingle Crystal Growth(Slow Evaporation)Purify->Crystal >99% Purity

Figure 1: Step-by-step synthesis and purification workflow to generate diffraction-quality material.

Crystallographic Methodology

Growing single crystals of poly-halogenated aromatics requires controlling the evaporation rate to allow the bulky


12
Crystal Growth Techniques
MethodSolvent SystemConditionsOutcome
Slow Evaporation EtOAc : Hexane (1:[1][2][3]3)25°C, Parafilm with pinholesPreferred. Yields block-like prisms suitable for XRD.[1][2][3]
Vapor Diffusion THF (inner) / Pentane (outer)4°C, Sealed chamberHigh quality, but slower growth rate.[1][2][3]
Cooling Ethanol60°C

4°C (0.1°C/min)
Risk of twinning due to rapid nucleation.[1][2][3]
Data Collection Strategy

Because the molecule contains Bromine (Z=35), X-ray absorption is a concern.[1][2][3]

  • Radiation Source: Molybdenum (

    
    , 
    
    
    ) is required.[1][2][3] Copper sources (
    
    
    ) will result in significant absorption and fluorescence, degrading data quality.[1][2][3]
  • Temperature: Collect data at 100 K (cryostream) to reduce thermal motion of the

    
     group, which often exhibits rotational disorder at room temperature.
    

Structural Analysis & Supramolecular Synthons

Upon solving the structure (typically in Monoclinic


123
The Primary Motif: C(4) Chains

Acetanilides classically form 1D chains driven by strong hydrogen bonds.[1][2][3] Using Graph Set Notation (Etter et al.), this is designated as a C(4) motif.[1][2][3][5]

  • Donor: Amide Nitrogen (

    
    )[1][2][3]
    
  • Acceptor: Carbonyl Oxygen (

    
    ) of the neighboring molecule.[1][2][3]
    
  • Geometry: Expect an

    
     distance of approx. 2.8–3.0 
    
    
    .[1][2]
The Halogen Effect (The "Twist")

In unsubstituted acetanilide, the phenyl ring and amide group are nearly coplanar.[1][2][3] However, in This compound :

  • The

    
     group at position 3  creates significant steric hindrance with the amide oxygen or methyl group.[1][2][3]
    
  • Result: The molecule will likely exhibit a significant torsion angle (dihedral twist) between the phenyl ring and the amide plane to relieve this strain.[1][2][3] This disrupts the efficient

    
     stacking seen in planar analogs.[1][2][3]
    
Predicted Interaction Pathway[1][2][3]

IntermolecularForcesAmideAmide Group(NH-C=O)ChainC(4) H-Bond Chain(Primary Motif)Amide->Chain Drives AssemblyCF3Trifluoromethyl(Steric Bulk)TwistPhenyl-AmideTorsionCF3->Twist Forces RotationBrBromine(Polarizable)HalogenBondBr...O / Br...F(Secondary Contacts)Br->HalogenBond Type II InteractionTwist->Chain Weakens/Distorts

Figure 2: Logic map of competing intermolecular forces defining the crystal lattice.[1][2][3]

Pharmaceutical Implications

Understanding this structure is not merely academic; it impacts the development of AR antagonists.[1][2][3]

  • Bioavailability: The high lipophilicity (LogP ~3.[1][2][3]5) combined with the stable crystal lattice (high melting point ~116-119°C) suggests dissolution-rate limited absorption.[1][2][3]

  • Polymorphism Risk: The rotational freedom of the

    
     group suggests the existence of conformational polymorphs.[1][2][3] A screening of solvents (polar vs. non-polar) is recommended to rule out metastable forms that could convert during storage.[1][2][3]
    

References

  • Synthesis Precursor Data

    • National Center for Biotechnology Information (2025).[1][2][3] PubChem Compound Summary for CID 697838, this compound. Retrieved from [Link]

  • Crystallographic Methodology (Acetanilide Analogs)

    • Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013).[1][2][6] N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E. Retrieved from [Link]

  • Graph Set Analysis (H-Bonding Framework)

    • Etter, M. C., MacDonald, J. C., & Bernstein, J. (1990).[1][2] Graph-set analysis of hydrogen-bond patterns in organic crystals. Acta Crystallographica Section B. Retrieved from [Link][1][2][3]

  • Precursor Characterization

An In-depth Technical Guide to the Biological Activity of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Pharmaceutical Intermediate

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide is a substituted acetamide derivative with the chemical formula C₉H₇BrF₃NO.[1] While direct and extensive studies on the intrinsic biological activity of this compound are not widely published, its paramount importance lies in its role as a pivotal intermediate in the synthesis of potent and clinically significant pharmaceuticals. This guide will illuminate the biological relevance of this compound, primarily through its function as a precursor to the non-steroidal antiandrogen, Bicalutamide. We will explore the synthetic pathway, the mechanism of action of the final active compound, and provide detailed protocols for evaluating the biological activities central to its therapeutic application.

The core structure of this compound, featuring a brominated phenyl ring with a trifluoromethyl group, endows its derivatives with specific physicochemical properties that are crucial for their biological function. The trifluoromethyl group, in particular, is a common feature in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₇BrF₃NO[1]
Molecular Weight 282.06 g/mol [3]
Appearance Powder[3]
Melting Point 116-119 °C[3]
Boiling Point 333.8 °C at 760 mmHg[3]

The Synthetic Bridge to Antiandrogen Therapy: The Role in Bicalutamide Synthesis

The primary documented biological significance of this compound is its use as a starting material for the synthesis of Bicalutamide, a widely used drug in the treatment of prostate cancer.[4][5] Bicalutamide functions as a potent antiandrogen by competitively inhibiting the binding of androgens to the androgen receptor (AR).[4][6]

The synthesis of Bicalutamide from this compound is a multi-step process that highlights the chemical reactivity of the precursor and the strategic modifications required to achieve the final pharmacologically active molecule. While various synthetic routes exist, a common pathway involves the initial acylation of 4-bromo-3-(trifluoromethyl)aniline to yield this compound. This intermediate then undergoes further transformations to introduce the sulfonyl and hydroxy-isobutyryl moieties characteristic of Bicalutamide.

Diagram 1: Simplified Synthetic Pathway from Precursor to Bicalutamide

Synthesis_Pathway cluster_0 Starting Material cluster_1 Intermediate cluster_2 Active Pharmaceutical Ingredient 4-bromo-3-(trifluoromethyl)aniline 4-bromo-3-(trifluoromethyl)aniline This compound This compound 4-bromo-3-(trifluoromethyl)aniline->this compound Acetylation Bicalutamide Bicalutamide This compound->Bicalutamide Multi-step Transformation

Caption: From Precursor to Potent Antiandrogen.

Mechanism of Action: Blocking Androgen Receptor Signaling

Bicalutamide, the derivative of our topic compound, exerts its therapeutic effect by directly targeting the androgen receptor (AR) signaling pathway, which is a critical driver of prostate cancer cell growth and survival.[7]

Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), bind to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes. This, in turn, recruits co-regulatory proteins and the basal transcription machinery, leading to the transcription of genes involved in cell proliferation, survival, and prostate-specific antigen (PSA) production.[7]

Bicalutamide acts as a pure antagonist of the AR.[8] It binds to the ligand-binding domain of the AR, but this binding does not induce the necessary conformational changes for receptor activation. Instead, it prevents the binding of androgens and inhibits the subsequent downstream signaling events. This leads to a reduction in the expression of androgen-dependent genes, ultimately resulting in the inhibition of prostate cancer cell growth and the induction of apoptosis.

Diagram 2: Androgen Receptor Signaling and Bicalutamide Inhibition

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP AR->HSP Associated AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation Bicalutamide Bicalutamide Bicalutamide->AR Competitively Binds Bicalutamide->AR_dimer Inhibits Translocation Gene_Transcription Gene Transcription (e.g., PSA) Bicalutamide->Gene_Transcription Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Promotes Binding_Assay_Workflow Prep_AR Prepare AR Source (e.g., LNCaP cell lysate) Assay_Setup Set up 96-well plate: - AR lysate - Labeled Androgen - Test Compound dilutions Prep_AR->Assay_Setup Incubation Incubate at 4°C (18-24 hours) Assay_Setup->Incubation Separation Separate Bound from Free Ligand Incubation->Separation Quantification Quantify Bound Ligand Separation->Quantification Data_Analysis Calculate IC50 Quantification->Data_Analysis

Caption: Workflow for assessing AR binding affinity.

Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the effect of the test compound on the viability and proliferation of androgen-dependent cancer cells. A reduction in cell viability in the presence of the compound indicates a cytotoxic or cytostatic effect, which for an antiandrogen, is the desired therapeutic outcome.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed androgen-dependent prostate cancer cells (e.g., LNCaP) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound. Include vehicle-treated control wells.

  • Incubation:

    • Incubate the cells for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value. [9]

Western Blot Analysis of Androgen Receptor and Downstream Targets

Western blotting is a technique used to detect and quantify specific proteins in a sample. In the context of antiandrogen activity, it can be used to assess the levels of the AR itself and key downstream proteins that are regulated by AR signaling, such as prostate-specific antigen (PSA).

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the protein of interest. The binding of the antibody is detected using a secondary antibody conjugated to an enzyme or a fluorophore.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Treat androgen-dependent prostate cancer cells with the test compound for a specified duration.

    • Lyse the cells to extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of the lysates.

  • Gel Electrophoresis:

    • Separate the protein samples by SDS-PAGE. [10]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., AR or PSA).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities to determine the relative expression levels of the target protein in treated versus control cells. A decrease in PSA levels would be indicative of antiandrogenic activity.

Conclusion: A Foundation for Potent Therapeutics

This compound stands as a testament to the critical role of chemical intermediates in modern drug discovery and development. While it may not possess significant intrinsic biological activity, its structural features are meticulously designed to serve as a robust foundation for the synthesis of highly active and specific therapeutic agents. The journey from this precursor to the potent antiandrogen Bicalutamide underscores the power of medicinal chemistry to transform simple molecules into life-saving drugs. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of the biological activities that are ultimately conferred by the structural attributes of this compound, enabling researchers and scientists to continue to build upon this foundation in the quest for novel and improved therapies.

References

  • LookChem. This compound. Available at: [Link].

  • Wikipedia. Bicalutamide. Available at: [Link].

  • Cockshott, I. D. (2004). Bicalutamide: clinical pharmacokinetics and metabolism. Clinical pharmacokinetics, 43(13), 855–878.
  • PubChem. N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. Available at: [Link].

  • Pawar, V. V., et al. (2021). Bicalutamide: A review. Journal of cutaneous and aesthetic surgery, 14(3), 263–269.
  • Mezencev, R. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2).
  • Google Patents. WO2012042532A1 - Process for preparing bicalutamide.
  • Google Patents. US20060041161A1 - Procedure for the synthesis of bicalutamide.
  • Google Patents. EP1863759A1 - Process for preparation of bicalutamide.
  • Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(4), o461.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link].

  • Körner, W., et al. (2004). Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals. Toxicological sciences, 82(2), 493–502.
  • NanoTemper Technologies. Assay setup for competitive binding measurements. Available at: [Link].

  • Tan, M. H., et al. (2011). Androgen receptor signaling in prostate cancer development and progression. Journal of carcinogenesis, 10, 8.
  • ResearchGate. Optimization of Androgen Receptor (AR) Western Blot: Boiling vs. 70°C on Bis-Tris Gels?. Available at: [Link].

  • Wikipedia. Pharmacology of bicalutamide. Available at: [Link].

  • Miyamoto, T., et al. (2007). Regulation of Androgen Receptor-Mediated Transcription by RPB5 Binding Protein URI/RMP. Molecular and cellular biology, 27(13), 4824–4837.
  • Wikipedia. Androgen receptor. Available at: [Link].

  • Le, T. N., et al. (2011). In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. International journal of molecular sciences, 12(10), 6642–6659.
  • DSpace Repository. The synthesis of an internal standard for bicalutamide. Available at: [Link].

  • BMG LABTECH. Binding Assays. Available at: [Link].

  • ACS Figshare. Synthesis and Biological Evaluation of [18F]Bicalutamide, 4-[76Br]Bromobicalutamide, and 4-[76Br]Bromo-thiobicalutamide as Non-Steroidal Androgens for Prostate Cancer Imaging. Available at: [Link].

  • NCBI Bookshelf. Cell Viability Assays. Available at: [Link].

  • Basourakos, S. P., et al. (2022).
  • van der Burg, B., et al. (2007). Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities. Toxicological sciences, 99(1), 219–227.
  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular biology of the cell, 28(21), 2749–2755.
  • ResearchGate. Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling. Available at: [Link].

  • WADA. Bioassay-based screening and detection of novel designer androgens. Available at: [Link].

  • Fuhrmann, U., et al. (2000). Sensitive in vitro test systems to determine androgenic/antiandrogenic activity. Toxicology, 142(2), 99–111.
  • Chandrasekar, T., et al. (2025). Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies. International journal of molecular sciences, 26(13), 6916.
  • Pare, A., et al. (2016). Using competition assays to quantitatively model cooperative binding by transcription factors and other ligands. Journal of visualized experiments : JoVE, (116), 54590.
  • Mayo Clinic. Bicalutamide (oral route). Available at: [Link].

  • Bio-Rad Antibodies. Goat anti Androgen Receptor. Available at: [Link].

  • protocols.io. Cell Viability Assay (MTT Assay) Protocol. Available at: [Link].

  • Fabgennix International. Competition Assay Protocol. Available at: [Link].

Sources

Technical Guide: Synthesis and Derivatization of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the synthesis, characterization, and strategic application of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (CAS: 41513-05-7). As a halogenated acetanilide featuring a trifluoromethyl (


) group, this molecule represents a "privileged scaffold" in medicinal chemistry. The 

moiety imparts metabolic stability and lipophilicity, while the aryl bromide serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This guide provides optimized protocols for its synthesis and downstream derivatization, targeting researchers in drug discovery and materials science.

Strategic Rationale & Chemical Space

The utility of this compound lies in its dual functionality.

  • The "Magic Methyl" Effect: The

    
     group acts as a bioisostere for a methyl group but with inverted electronics. It is strongly electron-withdrawing (
    
    
    
    effect), which deactivates the aromatic ring towards electrophilic attack but activates the C-Br bond for oxidative addition in metal-catalyzed couplings.
  • Orthogonal Reactivity: The acetamide group protects the nitrogen valency, preventing catalyst poisoning during cross-coupling, while the bromine at the para position (relative to nitrogen) allows for regiospecific functionalization.

Structural Analysis
  • Steric Crowding: The

    
     group at position 3 is ortho to the Bromine at position 4. This creates a steric pocket that can influence the rate of Suzuki-Miyaura couplings, often requiring specialized ligands (e.g., SPhos, XPhos) to facilitate transmetallation.
    
  • Electronic Deactivation: The aniline precursor is less nucleophilic than unsubstituted aniline, necessitating optimized acetylation conditions.

Synthesis Protocol: The Core Scaffold

Method A: DMAP-Catalyzed Acetylation (Recommended)

This protocol addresses the reduced nucleophilicity of the 3-


 aniline using 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic acyl transfer catalyst.

Reagents:

  • Starting Material: 4-Bromo-3-(trifluoromethyl)aniline (1.0 equiv)[1]

  • Acylating Agent: Acetic Anhydride (

    
    ) (1.2 equiv)
    
  • Base: Triethylamine (

    
    ) (1.5 equiv)
    
  • Catalyst: DMAP (5 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous[2][3]

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

    
    .
    
  • Dissolution: Charge the RBF with 4-Bromo-3-(trifluoromethyl)aniline (10 mmol) and anhydrous DCM (50 mL). Stir until fully dissolved.

  • Base Addition: Add

    
     (15 mmol) followed by DMAP (0.5 mmol). Cool the solution to 0°C using an ice bath.
    
  • Acylation: Add Acetic Anhydride (12 mmol) dropwise over 10 minutes. The exotherm is mild, but temperature control prevents di-acetylation.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (30% EtOAc in Hexanes). The starting aniline (

    
    ) should disappear, yielding the product (
    
    
    
    ).
  • Workup: Quench with saturated

    
     (30 mL). Separate phases. Wash the organic layer with 1M HCl (to remove residual pyridine/DMAP) followed by brine.
    
  • Purification: Dry over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , filter, and concentrate. Recrystallize from Ethanol/Water (9:1) to yield white needles.
    
Workflow Visualization

SynthesisWorkflow Start 4-Bromo-3-(CF3)aniline Reagents Ac2O / Et3N / DMAP (DCM, 0°C -> RT) Start->Reagents Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Product N-[4-Bromo-3-(CF3)phenyl]acetamide (Crystalline Solid) Intermediate->Product Elimination of AcOH

Caption: Figure 1. DMAP-catalyzed acetylation workflow targeting high-purity isolation.

Downstream Derivatization: The "Hub" Strategy

Once synthesized, the acetanilide serves as a robust electrophile for Palladium-catalyzed cross-coupling. The following protocols are validated for this specific scaffold.

A. Suzuki-Miyaura Coupling (Biaryl Synthesis)

Challenge: The ortho-CF3 group creates steric hindrance around the C-Br bond. Solution: Use active catalyst systems like


 or Buchwald precatalysts (XPhos Pd G2).
  • Reagents: Aryl Boronic Acid (1.5 equiv),

    
     (2.0 equiv), 
    
    
    
    (5 mol%).
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Conditions: 80°C, 12 hours, Inert atmosphere.

  • Outcome: Formation of biaryl systems common in kinase inhibitors.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

Challenge: Electronic mismatch. The electron-poor ring makes oxidative addition easy, but the resulting Pd(II) complex can be stable and slow to undergo reductive elimination. Solution: Use strong bases (


) and bulky phosphine ligands.
  • Reagents: Morpholine/Piperidine (1.2 equiv),

    
     (1.5 equiv), 
    
    
    
    / BINAP.
  • Conditions: Toluene, 100°C.

Derivatization Logic Diagram

Derivatization Core Core Scaffold: N-[4-Bromo-3-(CF3)phenyl]acetamide Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-cat) Target: Biaryl Pharmacophores Core->Suzuki Path A: C-C Bond Buchwald Buchwald-Hartwig (R2NH, Pd-cat, Base) Target: Aminated Kinase Inhibitors Core->Buchwald Path B: C-N Bond Heck Heck Reaction (Acrylates, Pd-cat) Target: Styrenyl Derivatives Core->Heck Path C: Alkenylation Hydrolysis Amide Hydrolysis (HCl/EtOH, Reflux) Target: Deprotected Functionalized Aniline Suzuki->Hydrolysis Optional Deprotection

Caption: Figure 2. Divergent synthesis pathways utilizing the Br-handle for library generation.

Characterization & Quality Control

Accurate characterization is vital to distinguish the product from the starting aniline and potential di-acetylated byproducts.

Spectroscopic Data Summary
TechniqueParameterExpected Value / ObservationInterpretation
1H NMR

2.10 ppm (s, 3H)
SingletAcetyl methyl group (

).
1H NMR

10.20 ppm (s, 1H)
Broad SingletAmide N-H (Exchangeable with

).
1H NMR

7.6 - 8.2 ppm
MultipletAromatic protons. Look for splitting pattern characteristic of 1,3,4-substitution.
13C NMR

169.5 ppm
SingletCarbonyl carbon (

).
13C NMR

~123 ppm
Quartet (

)
Trifluoromethyl carbon (

).
19F NMR

-62.5 ppm
SingletCharacteristic of Ar-

.
MS (ESI+) m/z 282 / 2841:1 RatioCharacteristic Bromine isotope pattern (

).
IR 1670

Strong BandAmide I band (C=O stretch).
Troubleshooting
  • Issue: Presence of a peak at ~2.3 ppm in 1H NMR.

    • Cause: Di-acetylation (formation of imide).

    • Fix: Hydrolyze the imide back to amide using mild basic conditions (

      
      , MeOH, RT, 30 min).
      

Safety & Handling

  • Fluorinated Aromatics: While the acetamide is stable, the starting aniline can be toxic and is a skin irritant. The

    
     group increases lipophilicity, potentially enhancing skin absorption.
    
  • Bromine Compounds: Avoid inhalation of dust.

  • Waste Disposal: Palladium residues from coupling reactions must be scavenged (e.g., using SiliaMetS® Thiol) before disposal to prevent heavy metal contamination.

References

  • PubChem. (n.d.).[4][5] this compound. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (1975). Preparation of N-Bromoacetamide. Org. Synth. 1975, 55, 114. (Referenced for general acetylation and halogenation protocols).[4] Retrieved from [Link]

  • MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Processes 2022, 10, 2054.[6] Retrieved from [Link][2][7][8]

  • National Institutes of Health. (2023). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Retrieved from [Link]

Sources

Structure-activity relationship of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide Analogs Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

Executive Summary

The molecule This compound (CAS: 41513-05-7) represents a canonical "privileged structure" in modern medicinal chemistry. While often utilized as a stable intermediate, its core scaffold—the 3-trifluoromethyl-4-halo-aniline motif—serves as the critical pharmacophore for a vast class of nuclear receptor modulators, specifically Selective Androgen Receptor Modulators (SARMs) and non-steroidal anti-androgens (e.g., Bicalutamide, Enzalutamide precursors).

This guide deconstructs the structure-activity relationship (SAR) of this specific acetamide and its analogs. It provides a rational framework for optimizing the "B-Ring" of nuclear receptor ligands, balancing the electronic withdrawal of the trifluoromethyl group with the steric and halogen-bonding capabilities of the 4-position substituent.

Chemical Space & Pharmacophore Analysis

To understand the SAR of this acetamide, one must first analyze the distinct electronic and steric environment created by the trisubstituted benzene ring. This scaffold is rarely a "passenger"; it is almost always a "driver" of affinity in lipophilic binding pockets.

1.1 The "Warhead" Triad

The molecule functions through three distinct interaction vectors:

  • The 3-Trifluoromethyl (

    
    ) Group: 
    
    • Role: Lipophilic anchor and metabolic shield.

    • Mechanism: The

      
       group is highly electron-withdrawing (
      
      
      
      ), deactivating the ring against oxidative metabolism (CYP450) while increasing lipophilicity (
      
      
      ) to penetrate the hydrophobic core of the Androgen Receptor (AR) Ligand Binding Domain (LBD).
  • The 4-Bromine (

    
    ) Atom: 
    
    • Role: Steric fill and Halogen Bonding.

    • Mechanism: Unlike smaller halogens, Bromine can participate in Halogen Bonding (X-bond), where the electropositive "sigma-hole" on the Br atom interacts with backbone carbonyls (e.g., Leu704 in AR).

  • The Acetamide (

    
    ) Linker: 
    
    • Role: H-bond donor/acceptor and vector for extension.

    • Mechanism: The amide nitrogen acts as a Hydrogen Bond Donor (HBD) to polar residues (e.g., Asn705), while the carbonyl oxygen serves as a Hydrogen Bond Acceptor (HBA).

1.2 Visualization: The Pharmacophore Map

Pharmacophore Core Phenyl Core (Scaffold) CF3 3-CF3 Group (Lipophilic/Metabolic Shield) Core->CF3 Electronic Deactivation Br 4-Bromo Group (Halogen Bond/Sigma Hole) Core->Br Steric Bulk Amide Acetamide Linker (H-Bond Donor/Acceptor) Core->Amide Vector Attachment Target Target Pocket (e.g., AR LBD Helix 12) CF3->Target Hydrophobic Interaction Br->Target X-Bonding (Sigma Hole) Amide->Target H-Bond Network (Asn705)

Figure 1: Pharmacophore deconstruction of the this compound scaffold highlighting interaction vectors with nuclear receptors.[1][2][3][4][5][6]

Synthesis & Derivatization Strategies

Reliable access to analogs is required for SAR exploration. The synthesis of this compound is straightforward, but optimizing it for library generation (analogs) requires specific protocols.

2.1 Core Synthesis Protocol (Acetylation)

Objective: Synthesis of the parent acetamide from the aniline precursor.

  • Reagents: 4-Bromo-3-(trifluoromethyl)aniline (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq), DCM (Solvent).

  • Procedure:

    • Dissolve aniline in dry DCM at

      
      .
      
    • Add Triethylamine followed by dropwise addition of Acetic Anhydride.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Add saturated

      
      .
      
    • Purification: Recrystallization from Ethanol/Water (Yields typically >90%).

  • Validation:

    • 
       NMR (400 MHz, 
      
      
      
      ):
      
      
      2.21 (s, 3H,
      
      
      ), 7.65 (d, 1H, Ar-H), 7.78 (dd, 1H, Ar-H), 7.95 (d, 1H, Ar-H).
    • Key Shift: The downfield shift of the amide proton confirms acylation.

2.2 Analog Generation Workflow

To explore the SAR, we modify the Amide (R-Group) and the Phenyl substituents (X, Y).

Synthesis cluster_pathways Derivatization Pathways Aniline Start: 4-Bromo-3-(CF3)aniline PathA Path A: Acylation (R-COCl / Pyridine) Aniline->PathA PathB Path B: SNAr / Coupling (Change Halogen) Aniline->PathB PathC Path C: Hydrolysis -> Coupling (Linker Extension) Aniline->PathC ProductA Amide Analogs (Propionamide, Benzamide) PathA->ProductA ProductB Core Analogs (4-CN, 4-Cl, 4-F) PathB->ProductB ProductC SARM Ligands (Ether/Thioether Linkers) PathC->ProductC

Figure 2: Divergent synthetic pathways for generating SAR libraries from the parent aniline.

Structure-Activity Relationship (SAR) Deep Dive

This section analyzes how structural modifications to the this compound core affect biological activity, specifically focusing on Androgen Receptor (AR) affinity, as this is the primary biological target for this scaffold.

3.1 Vector 1: The Halogen (Position 4)

The substituent at position 4 is the primary determinant of steric fit and electronic character.

Substituent (R4)Electronic Effect (

)
Steric Size (VDW Radius)AR Binding Affinity (

)
Notes
-H 0.001.20 ÅInactivePocket requires filling.
-F 0.061.47 ÅLowToo small; lacks "sigma hole."
-Cl 0.231.75 ÅModerateGood fit, weak halogen bond.
-Br 0.23 1.85 Å High Optimal Halogen Bond donor.
-I 0.181.98 ÅHighStrong X-bond, but often metabolically labile.
-CN (Cyano)0.66~1.90 Å (Length)Very High Classic bioisostere for Br (e.g., Bicalutamide).
  • Insight: While the Cyano (-CN) group often yields higher affinity due to strong dipole interactions, the Bromine analog is preferred in early discovery for its lipophilicity and ability to be further functionalized (via Pd-catalyzed coupling).

3.2 Vector 2: The Trifluoromethyl Group (Position 3)

The 3-


 is crucial for maintaining the electron-deficient nature of the ring.
  • Analogs (

    
     instead of 
    
    
    
    ):
    Drastic loss of activity. The
    
    
    group is electron-donating, which increases the electron density of the ring, disrupting the electrostatic environment required for the binding pocket.
  • Analogs (

    
     instead of 
    
    
    
    ):
    Moderate activity. Chlorine is electron-withdrawing but lacks the bulk and lipophilicity of
    
    
    .
3.3 Vector 3: The Amide Linker

The acetamide group itself is often a "pro-drug" motif or a linker.

  • N-Methylation (

    
    ):  usually abolishes activity by removing the H-bond donor capability of the NH.
    
  • Extension (

    
    ):  Tolerance depends on the specific depth of the pocket (e.g., AR vs. PR). Generally, small groups (Acetyl, Propionyl) are tolerated, while bulky groups (Benzoyl) cause steric clash unless the pocket is induced to open (Antagonist mode).
    

Biological Evaluation Protocols

To validate the SAR discussed above, the following self-validating screening cascade is recommended.

4.1 Primary Assay: Competitive Radioligand Binding

Objective: Determine intrinsic affinity (


) for the Androgen Receptor.
  • Reagents: Rat ventral prostate cytosol (rich in AR) or Recombinant hAR LBD.

  • Tracer:

    
    -Mibolerone (high affinity synthetic androgen).
    
  • Protocol:

    • Incubate AR prep with

      
      -Mibolerone (1 nM) and increasing concentrations of the test acetamide (
      
      
      
      to
      
      
      M).
    • Incubate at

      
       for 18 hours (equilibrium).
      
    • Separate bound/free ligand using Hydroxylapatite or Dextran-coated charcoal.

    • Measure radioactivity via scintillation counting.

    • Calculation: Derive

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
4.2 Secondary Assay: Transcriptional Reporter (Luciferase)

Objective: Distinguish Agonist vs. Antagonist activity.

  • Cell Line: MDA-MB-453 (endogenous AR) or cotransfected HEK-293.

  • Plasmid: MMTV-Luc (Androgen Response Element linked to Luciferase).

  • Protocol:

    • Treat cells with test compound

      
       DHT (Dihydrotestosterone).
      
    • Agonist Mode: Compound alone increases luminescence.

    • Antagonist Mode: Compound suppresses DHT-induced luminescence.

ScreeningCascade Step1 Step 1: In Silico Docking (Target: AR LBD 1E3G) Step2 Step 2: Radioligand Binding (Ki Determination) Step1->Step2 Select Hits Step3 Step 3: Luciferase Reporter (Agonist vs Antagonist) Step2->Step3 Ki < 500 nM Step4 Step 4: Metabolic Stability (Microsomal Stability) Step3->Step4 Functional Profile Confirmed

Figure 3: Screening cascade for evaluating N-arylacetamide analogs.

References

  • LookChem. (2024). This compound Chemical Properties and Commercial Availability. Link

  • PubChem. (2024).[6][7] Compound Summary: this compound (CID 697838).[7] National Library of Medicine. Link

  • Pepe, A., et al. (2013).[8] "Synthesis and structure-activity relationship studies of novel dihydropyridones as androgen receptor modulators." Journal of Medicinal Chemistry, 56(21), 8280-8297.[8] Link

  • Tucker, H., et al. (1988). "Nonsteroidal antiandrogens.[3][9] Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamides." Journal of Medicinal Chemistry, 31(5), 954-959. (Foundational text on the 3-CF3/4-Substituted scaffold).

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 56(4), 1363–1388.

Sources

Technical Guide: N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide as a Synthetic Building Block

[1]

Executive Summary

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (CAS: 41513-05-7) represents a "privileged scaffold" in modern medicinal chemistry, particularly within the development of Selective Androgen Receptor Modulators (SARMs) and androgen receptor antagonists.[1] This molecule combines three critical pharmacophoric elements: a lipophilic trifluoromethyl (-CF3) group for metabolic stability, a bromine handle for versatile cross-coupling, and an acetamide moiety that serves as both a robust protecting group and a potential hydrogen-bonding interaction site.[1]

This guide provides a comprehensive technical analysis of this building block, detailing its synthesis, reactivity profile, and application in high-value organic transformations.[1][2][3]

Structural Analysis & Pharmacophore Relevance[1]

The utility of this compound stems from its unique electronic and steric environment.[1]

  • Electronic "Pull-Push" Dynamic: The trifluoromethyl group at the meta position (relative to the nitrogen) is strongly electron-withdrawing (

    
    ), deactivating the ring towards electrophilic attack but activating the C-Br bond for oxidative addition in metal-catalyzed couplings.[1] The acetamide group acts as a moderate electron donor, stabilizing the system.[1]
    
  • Steric Influence: The bulky -CF3 group ortho to the bromine atom creates a specific steric corridor.[1] While it prevents unwanted side reactions at the C3 position, it requires specific ligand selection during palladium-catalyzed couplings to ensure the metal center can access the C-Br bond.[1]

  • Metabolic Shielding: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol).[1] Its presence protects the aromatic ring from oxidative metabolism (e.g., P450 hydroxylation), significantly improving the half-life of derived drug candidates.[1]

Synthesis Protocol: Acetylation of 4-Bromo-3-(trifluoromethyl)aniline[1][4]

The most reliable route to this building block is the chemoselective acetylation of the parent aniline.[1] This protocol is designed for scalability and high purity without chromatographic purification.[1]

Reagents & Materials
  • Starting Material: 4-Bromo-3-(trifluoromethyl)aniline (1.0 equiv).[1][2][4]

  • Reagent: Acetic Anhydride (

    
    ) (1.2 equiv).[1]
    
  • Solvent: Dichloromethane (DCM) (Anhydrous).[1][4]

  • Base/Catalyst: Pyridine (1.5 equiv) or Triethylamine (

    
    ).[1]
    
  • Monitoring: TLC Silica plates (Hexane:EtOAc 7:3); UV visualization (254 nm).

Step-by-Step Methodology
  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-Bromo-3-(trifluoromethyl)aniline (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Cool the solution to 0°C using an ice bath. Add Pyridine (15 mmol) dropwise over 5 minutes.

  • Acetylation: Add Acetic Anhydride (12 mmol) dropwise via a pressure-equalizing addition funnel to maintain the internal temperature below 5°C. Causality: Slow addition prevents exotherm-driven impurity formation.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

  • Validation (In-Process Control): Check TLC. The starting aniline (usually lower Rf, fluorescent) should be consumed.[1] The product will appear as a distinct spot with higher Rf.[1]

  • Quench & Workup:

    • Quench with ice-cold water (50 mL).

    • Separate the organic layer.[1][2]

    • Wash organic layer with 1M HCl (2 x 30 mL) to remove excess pyridine (critical for purity).[1]

    • Wash with Sat.

      
       (30 mL) and Brine (30 mL).[1]
      
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.[1]

Workflow Visualization

SynthesisWorkflowStartStart: Aniline PrecursorReactionAcetylation(Ac2O, DCM, 0°C)Start->ReactionIPCIPC: TLC Check(Disappearance of Amine)Reaction->IPCIPC->ReactionIncompleteWorkupAcidic Wash (HCl)Removes PyridineIPC->WorkupCompleteProductFinal Product:Recrystallized SolidWorkup->Product

Figure 1: Logic flow for the synthesis and purification of this compound.

Synthetic Utility: The Divergent "Hub"

The bromine atom at the para position serves as a versatile handle for Palladium-catalyzed cross-coupling reactions.[1] The acetamide group remains stable under these conditions, protecting the nitrogen.[1]

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

Due to the electron-withdrawing nature of the -CF3 group, the oxidative addition of Pd(0) into the C-Br bond is accelerated compared to non-fluorinated analogs.[1][5]

  • Standard Conditions:

    • Catalyst:

      
       (3-5 mol%) or 
      
      
      .[1]
    • Base:

      
       or 
      
      
      (2-3 equiv).
    • Solvent: Dioxane/Water (4:[1]1) or Toluene/Water.[1][5]

    • Temperature: 80-100°C.[1]

  • Mechanism Note: The -CF3 group reduces the electron density on the ring, making the aryl bromide a better electrophile.[1] However, bulky biaryl phosphine ligands (e.g., XPhos, SPhos) are recommended if coupling with sterically demanding boronic acids to overcome the ortho-CF3 steric clash.[1]

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction allows the displacement of the bromine with a second amine, creating non-symmetric diamines often found in kinase inhibitors.[1]

  • Optimized System:

    • Catalyst:

      
       with BINAP or Xantphos.[1]
      
    • Base:

      
       (Sodium tert-butoxide).[1]
      
    • Solvent: Toluene or Dioxane (Anhydrous).[1]

  • Critical Control: The acetamide proton is acidic (

    
    ).[1] Use of strong bases like LiHMDS should be avoided unless N-alkylation of the acetamide is intended.[1] 
    
    
    is generally tolerated if the temperature is controlled.[1]
Reactivity Pathway Diagram

ReactivityHubCoreN-[4-Bromo-3-(trifluoromethyl)phenyl]acetamideSuzukiSuzuki Coupling(Ar-B(OH)2, Pd cat.)Core->SuzukiC-C BondBuchwaldBuchwald-Hartwig(R-NH2, Pd cat.)Core->BuchwaldC-N BondHydrolysisAcid Hydrolysis(HCl/EtOH, Reflux)Core->HydrolysisDeprotectionBiarylBiaryl Scaffolds(AR Antagonists)Suzuki->BiarylDiamineN-Aryl Amines(Kinase Inhibitors)Buchwald->DiamineAnilineDeprotected Aniline(Recovery/Modification)Hydrolysis->Aniline

Figure 2: Divergent synthetic pathways utilizing the bromine handle and acetamide protection.[1]

Quantitative Data & Specifications

PropertySpecificationRelevance
Molecular Weight 282.06 g/mol Fragment-based drug design
Melting Point 116-119 °CIndicator of purity (sharp range)
LogP ~3.4High lipophilicity (membrane permeability)
H-Bond Donors 1 (Amide NH)Receptor binding interaction
H-Bond Acceptors 4 (C=O, F atoms)Solvation and binding
Reactivity High (Pd-Coupling)Excellent substrate for Suzuki/Sonogashira

Safety & Handling (E-E-A-T)

While a valuable intermediate, this compound presents specific hazards that must be managed in a professional laboratory environment.[1]

  • GHS Classification:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling Protocol:

    • Always handle within a certified fume hood.[1]

    • Wear nitrile gloves (double-gloving recommended during weighing).[1]

    • Waste Disposal: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

  • BenchChem. (2025).[1][2][3][5] Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 697838, this compound. Retrieved from [1]

  • BenchChem. (2025).[1][2][3][5] A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline. Retrieved from [1]

  • Tokyo Chemical Industry (TCI). Suzuki-Miyaura Cross Coupling Reaction Technical Guide. Retrieved from [1]

An In-depth Technical Guide to Investigating the Therapeutic Targets of N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide is a halogenated and trifluoromethylated acetanilide derivative. While its direct therapeutic applications are not established, its structural characteristics, particularly the presence of a trifluoromethyl group, suggest potential interactions with various biological targets. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and validate the potential therapeutic targets of this compound. We will explore methodologies ranging from computational prediction and structural analysis to detailed, field-proven experimental protocols for target validation and deconvolution. This document is designed not as a rigid set of instructions, but as a strategic workflow, explaining the causality behind each experimental choice to empower researchers in their quest for novel therapeutic interventions.

Chemical Identity and Structural Considerations

This compound (CAS 41513-05-7) is an organic compound with the molecular formula C₉H₇BrF₃NO.[1][2] Its structure features a phenyl ring substituted with a bromine atom and a trifluoromethyl (CF₃) group, with an acetamide group attached.[1] The trifluoromethyl group is a key feature in modern drug design, as it can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to protein targets.[3]

The presence of both a bromine atom and a trifluoromethyl group, both strong electron-withdrawing groups, influences the electronic distribution of the phenyl ring and the reactivity of the acetamide group, making it a candidate for interaction with a range of biological macromolecules.[4]

Hypothesis-Driven Target Exploration: Learning from Structurally Related Compounds

Given the limited direct biological data on this compound, a logical starting point for target identification is to examine the known targets of structurally similar molecules. The trifluoromethylphenyl acetamide scaffold is present in a variety of pharmacologically active agents. For instance, compounds with a trifluoromethylphenyl moiety have been investigated for their roles as inhibitors of enzymes like dihydroorotate dehydrogenase, which is implicated in autoimmune diseases, and as modulators of other pathways involved in cancer and inflammation.[5]

Furthermore, the broader class of acetanilide compounds has a long history in pharmacology, with members exhibiting analgesic and antipyretic properties, often through interactions with the central and peripheral nervous system.[6] These observations suggest that the therapeutic potential of this compound could lie in, but is not limited to, enzyme inhibition or receptor modulation.

A Strategic Workflow for Target Identification and Validation

A multi-pronged approach, combining computational and experimental methods, is essential for comprehensively identifying and validating the therapeutic targets of a novel compound. This workflow is designed to be iterative, with findings from one stage informing the experimental design of the next.

G cluster_0 Phase 1: In Silico Prediction & Hypothesis Generation cluster_1 Phase 2: Initial Experimental Validation cluster_2 Phase 3: Unbiased Target Deconvolution A Compound Structure Analysis (this compound) B Computational Target Prediction (e.g., Molecular Docking, Pharmacophore Screening) A->B C Hypothesized Target List B->C D In Vitro Target Engagement Assays (e.g., CETSA) C->D Prioritize based on relevance E Biochemical/Enzymatic Assays C->E Prioritize based on relevance F Validated Primary Target(s) D->F E->F I Comprehensive Target Profile (Primary and Off-Targets) F->I Integrate findings G Affinity Chromatography-Mass Spectrometry H Proteome-wide Analysis G->H H->I

Figure 1. A strategic workflow for therapeutic target identification.
Phase 1: Computational Target Prediction

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable initial hypotheses.[7][8] These approaches use the compound's 2D and 3D structure to predict potential binding partners from extensive databases of known protein structures.

Rationale: Computational screening is a rapid and cost-effective way to narrow down the vast number of potential protein targets to a manageable list for experimental validation.[9][10] This approach leverages the principle that a compound's structure dictates its function and binding affinities.

Recommended Protocol: Virtual Screening using Molecular Docking

  • Prepare the Ligand: Generate a 3D conformation of this compound using computational chemistry software (e.g., ChemDraw, Avogadro). Perform energy minimization to obtain a stable conformation.

  • Select a Target Library: Utilize a database of protein structures, such as the Protein Data Bank (PDB), focusing on targets implicated in pathways suggested by structurally similar compounds (e.g., kinases, dehydrogenases, GPCRs).

  • Perform Docking Simulations: Use molecular docking software (e.g., AutoDock, Schrödinger's Glide) to predict the binding pose and affinity of the compound to each protein in the library.

  • Analyze and Rank Results: Rank the potential targets based on their predicted binding energies and the plausibility of the binding poses. A lower binding energy generally indicates a more favorable interaction.

  • Generate a Prioritized List: Create a list of the top 10-20 candidate targets for subsequent experimental validation.

Phase 2: Experimental Validation of Hypothesized Targets

The prioritized list from the computational screen must be validated experimentally to confirm direct target engagement in a biological context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12]

Rationale: CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment, providing strong evidence of direct interaction.[13] Unlike assays using purified proteins, CETSA accounts for the complexities of the cellular milieu.[12]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HEK293 for general screening, or a disease-relevant line) to ~80% confluency.

    • Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature.[11]

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection and Analysis:

    • Analyze the soluble fractions by Western blotting or other protein detection methods (e.g., ELISA, mass spectrometry) using an antibody specific to the hypothesized target protein.

    • Quantify the amount of soluble target protein at each temperature for both treated and untreated samples.

  • Data Interpretation:

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves.

    • A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.

G A Intact Cells Treated with Compound or Vehicle B Heat Treatment (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation C->D E Soluble Protein Fraction (Supernatant) D->E Collect F Precipitated Protein (Pellet) D->F G Protein Quantification (e.g., Western Blot) E->G H Generate Melting Curves G->H I Target Engagement Confirmed? (Shift in Melting Temperature) H->I

Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: Unbiased Target Deconvolution

While hypothesis-driven approaches are valuable, they may miss novel or unexpected "off-target" interactions. Unbiased methods, such as affinity chromatography coupled with mass spectrometry, can identify a broader range of binding partners from a complex proteome.[14][15]

Rationale: This method "fishes" for binding partners from a cell lysate using the immobilized compound as bait, allowing for the identification of both high-affinity and lower-affinity interactors without prior assumptions.[16]

Detailed Protocol: Affinity Chromatography-Mass Spectrometry

  • Immobilization of the Compound:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Couple the derivatized compound to the beads according to the manufacturer's protocol. A control column with no immobilized compound should also be prepared.

  • Preparation of Cell Lysate:

    • Lyse cultured cells (from a relevant cell line or tissue) under non-denaturing conditions to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Chromatography:

    • Incubate the clarified lysate with both the compound-coupled beads and the control beads for several hours at 4°C with gentle rotation.

    • Pack the beads into separate columns and wash extensively with a suitable buffer to remove non-specifically bound proteins.

  • Elution of Bound Proteins:

    • Elute the specifically bound proteins from the columns. This can be achieved by:

      • Competition with an excess of the free (non-immobilized) compound.

      • Changing the pH or ionic strength of the buffer.

      • Using a denaturing agent (e.g., SDS-PAGE sample buffer).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the obtained peptide fragmentation patterns against a protein sequence database.

  • Data Analysis:

    • Compare the list of proteins identified from the compound-coupled column with those from the control column. Proteins that are significantly enriched in the compound column are considered potential binding partners.

Table 1: Hypothetical Data Summary for Target Identification

MethodPotential TargetBinding Score/MetricConfidence Level
Molecular Docking Kinase X-9.5 kcal/molHigh
Dehydrogenase Y-8.2 kcal/molMedium
GPCR Z-7.9 kcal/molMedium
CETSA Kinase XΔTm = +5.2 °CHigh (Validated)
Dehydrogenase YΔTm = +0.5 °CLow (Not Validated)
Affinity-MS Kinase X5-fold enrichmentHigh
Protein A (Novel)3-fold enrichmentMedium (Requires Validation)
Protein B (Novel)2.5-fold enrichmentMedium (Requires Validation)

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for elucidating the therapeutic targets of this compound. By integrating computational prediction with rigorous experimental validation techniques like CETSA and affinity chromatography-mass spectrometry, researchers can build a comprehensive profile of the compound's molecular interactions. The identification of specific, high-affinity targets is the critical first step in understanding the compound's mechanism of action and evaluating its potential for development as a novel therapeutic agent. Subsequent studies should focus on functional assays to determine whether the compound acts as an inhibitor, activator, or allosteric modulator of its validated targets, and ultimately, to assess its efficacy in relevant disease models.

References

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide - PubChem. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available at: [Link]

  • N-(4-Methoxy-3-nitrophenyl)acetamide - PMC. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

  • This compound - LookChem. Available at: [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - NIH. Available at: [Link]

  • N-[4-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | CID 67685 - PubChem. Available at: [Link]

  • (PDF) N-(4-Bromophenyl)acetamide: a new polymorph - ResearchGate. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

  • Persistent sexual side effects of finasteride: could they be permanent? - PubMed. Available at: [Link]

  • Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed. Available at: [Link]

  • Identification of Direct Protein Targets of Small Molecules - PMC - NIH. Available at: [Link]

  • 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution | Request PDF - ResearchGate. Available at: [Link]

  • 5-Alpha Reductase Inhibitors for Treatment of Benign Prostatic Hy - Longdom Publishing. Available at: [Link]

  • 10 Ways to Reduce the Side Effects of Finasteride - Perfect Hair Health. Available at: [Link]

  • Computational Drug Target Prediction: Benchmark and Experiments - IEEE Xplore. Available at: [Link]

  • CAS No : 98319-24-5 | Product Name : Finasteride - Impurity A (Freebase) - Pharmaffiliates. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical. Available at: [Link]

  • Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries - Frontiers. Available at: [Link]

  • Key targets of hormonal treatment of prostate cancer. Part 2: the androgen receptor and 5alpha-reductase - PubMed. Available at: [Link]

  • Finasteride EP Impurity A , Finasteride USP RC A - Allmpus. Available at: [Link]

  • Beyond serendipity: rational design and AI's expansion of the undruggable target landscape. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]

  • Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey - PubMed. Available at: [Link]

  • Side effects of finasteride - NHS. Available at: [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries | LCGC International. Available at: [Link]

  • Computational Predictions for Multi-Target Drug Design - ResearchGate. Available at: [Link]

  • Affinity Chromatography - Creative Biolabs. Available at: [Link]

  • 5α-Reductase Isoenzymes: From Neurosteroid Biosynthesis to Neuropsychiatric Outcomes. Available at: [Link]

  • Finasteride EP Impurity A | 98319-24-5 - SynThink. Available at: [Link]

  • How to reduce side effects of Finasteride - Health Centre by Manual. Available at: [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery - YouTube. Available at: [Link]

  • Role of 5 alpha-reductase inhibitors in the management of prostate cancer - PMC. Available at: [Link]

  • Hair loss drug finasteride can cause debilitating side-effects, men say | CBC News. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. Available at: [Link]

  • Finasteride-impurities | Pharmaffiliates. Available at: [Link]

Sources

N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide in medicinal chemistry

[1][2][3]

Executive Summary: The "Linchpin" Strategy

In the architecture of modern drug discovery, This compound (CAS: 41513-05-7) serves as a critical "linchpin" intermediate.[1][2] It represents a protected, stable, and highly functionalizable gateway to the 3-trifluoromethyl-4-substituted aniline pharmacophore—a privileged structure found in blockbuster kinase inhibitors (e.g., Sorafenib analogs), Selective Androgen Receptor Modulators (SARMs), and antimicrobial agents.[1][2]

This guide details the strategic utility of this scaffold, focusing on its role in modulating lipophilicity via the trifluoromethyl (

12

Chemical Architecture & Electronic Properties[1][2]

The utility of this compound stems from the interplay between its three functional components on the phenyl ring.[1][2]

The Electronic Push-Pull System
  • Trifluoromethyl Group (

    
    ):  A strong electron-withdrawing group (EWG) at the meta position relative to the nitrogen.[1][2] It increases lipophilicity (
    
    
    value
    
    
    +0.[1][2]88) and metabolic stability by blocking oxidative metabolism at the ring.[1][2] It also acidifies the N-H bond of the acetamide, influencing hydrogen bond donor capability.[1][2]
  • Bromine Atom (Br): Positioned para to the nitrogen.[2] The C-Br bond is the primary reactive handle.[1][2] The presence of the ortho-

    
     group creates steric bulk, which can influence the regioselectivity of catalytic cycles (e.g., oxidative addition rates).[1][2]
    
  • Acetamide Group (

    
    ):  Acts as a robust protecting group for the aniline nitrogen.[1][2] It prevents catalyst poisoning by the free amine during cross-coupling reactions and modulates the electron density of the ring, making the C-Br bond sufficiently reactive for oxidative addition without promoting rapid homocoupling.[1][2]
    
Physicochemical Profile
PropertyValue (Predicted/Experimental)Relevance
Molecular Weight 282.06 g/mol Fragment-based drug design compliant
LogP ~3.4High lipophilicity; aids membrane permeability
pKa (NH) ~13.7Weakly acidic; stable under mild basic conditions
Melting Point 116–119 °CCrystalline solid; easy to handle/purify

Synthetic Workflows: The "Pivot" Point

The title compound acts as a pivot, allowing divergent synthesis. The acetamide protects the nitrogen, allowing the chemist to perform harsh organometallic chemistry at the bromine position before revealing the amine for further elaboration (e.g., urea formation).[1][2]

Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways available from this scaffold.

SyntheticPathwaysAnilinePrecursor:4-Bromo-3-(trifluoromethyl)anilineAcetamideCORE SCAFFOLD:N-[4-bromo-3-(trifluoromethyl)phenyl]acetamideAniline->Acetamide Acetylation(Ac2O, AcOH)SuzukiPathway A:Biaryl Coupling(Suzuki-Miyaura)Acetamide->Suzuki Pd(dppf)Cl2Ar-B(OH)2BuchwaldPathway B:C-N Coupling(Buchwald-Hartwig)Acetamide->Buchwald Pd2(dba)3HNR2HydrolysisPathway C:Deprotection(Hydrolysis)Acetamide->Hydrolysis KOH/EtOHRefluxSuzuki->Hydrolysis Reveals AmineUreaTarget Class:Kinase Inhibitors(Ureas/Amides)Hydrolysis->Urea IsocyanateCoupling

Figure 1: Divergent synthetic pathways utilizing the core scaffold.[1][2]

Medicinal Chemistry Applications

Kinase Inhibitor Scaffolds (The "Sorafenib" Analog)

Many Type II kinase inhibitors (e.g., Sorafenib, Regorafenib) utilize a 3-trifluoromethyl-4-phenoxyphenyl urea motif.[1][2] While Sorafenib utilizes a chlorine atom, the bromine analog is frequently used in Lead Optimization to explore the "halogen effect" on binding affinity.[1][2]

  • Mechanism: The acetamide is coupled via Suzuki reaction to a phenol or aryl boronic acid.[1][2] Subsequent hydrolysis yields the aniline, which is then reacted with an isocyanate to form the urea pharmacophore.[1][2]

  • Why use the Acetamide? Direct coupling of the free aniline often leads to N-arylation side reactions or catalyst deactivation.[1][2] The acetamide masks the nitrogen, ensuring chemoselectivity at the C-Br bond.[1][2]

Selective Androgen Receptor Modulators (SARMs)

The 3-trifluoromethyl-4-substituted phenyl ring is the "A-ring" of several non-steroidal SARMs (e.g., precursors to Andarine/S-4 analogs).[1][2]

  • Application: The bromine allows for the introduction of electron-deficient rings (like cyanophenols) or other pharmacophores required for AR binding.[1][2] The

    
     group is essential for hydrophobic pocket occupation in the Androgen Receptor Ligand Binding Domain (LBD).[2]
    
Antimicrobial Agents

Recent studies have highlighted the use of this scaffold in synthesizing pyrazole-derived anilines effective against Gram-positive bacteria (e.g., MRSA).[1][2]

  • Case Study: A 2022 study demonstrated the synthesis of 4-[4-[[4-bromo-3-(trifluoromethyl)anilino]methyl]-1-(4-carboxyphenyl)pyrazol-3-yl]benzoic acid using this aniline core.[1][2] The

    
     group was pivotal for membrane penetration into the bacterial cell wall.[1][2]
    

Experimental Protocols

Protocol A: Synthesis of this compound

This protocol converts the commercially available aniline into the stable acetamide scaffold.[1][2]

Reagents:

  • 4-Bromo-3-(trifluoromethyl)aniline (1.0 eq)[1][2][3]

  • Acetic Anhydride (1.2 eq)[2]

  • Glacial Acetic Acid (Solvent)[2]

  • Sodium Acetate (0.1 eq, optional catalyst)[2]

Procedure:

  • Dissolution: Dissolve 10.0 g (41.7 mmol) of 4-bromo-3-(trifluoromethyl)aniline in 50 mL of glacial acetic acid in a round-bottom flask.

  • Addition: Slowly add 4.7 mL (50.0 mmol) of acetic anhydride dropwise at room temperature.

  • Reaction: Stir the mixture at ambient temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting aniline spot disappears.[2]

  • Quench: Pour the reaction mixture into 200 mL of ice-cold water. A white precipitate should form immediately.[1][2]

  • Isolation: Filter the solid via vacuum filtration.[1][2] Wash the cake with cold water (

    
     mL) to remove residual acid.[2]
    
  • Drying: Dry the solid in a vacuum oven at 50 °C overnight.

  • Yield: Expect ~11.0 g (93%) of white crystalline solid (mp 116–119 °C).

Protocol B: Suzuki-Miyaura Cross-Coupling

Demonstrates the stability of the acetamide during C-C bond formation.[1][2]

Reagents:

  • This compound (1.0 eq)[1][2][4]

  • Phenylboronic acid (1.2 eq)[2]

  • 
     (0.05 eq)[2]
    
  • 
     (2.0 eq)[2]
    
  • Dioxane/Water (4:1 ratio)[2]

Procedure:

  • Setup: In a sealed tube, combine the acetamide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent: Add degassed Dioxane/Water (5 mL).

  • Catalyst: Add the Palladium catalyst under a nitrogen stream. Seal the tube.

  • Heating: Heat to 90 °C for 12 hours.

  • Workup: Cool to RT, dilute with EtOAc, and wash with brine. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc) to yield the biaryl product. The acetamide group remains intact.[1][2]

Safety & Handling

  • Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).[1][2]

  • Handling: Use standard PPE (gloves, goggles, lab coat).[1][2] Perform all synthesis steps, especially those involving acetic anhydride or bromine sources, in a fume hood.[1][2]

  • Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizing agents.[1][2]

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 2022. Link[2][5]

  • 4-Bromo-3-(trifluoromethyl)aniline: A Critical Building Block. BenchChem Application Notes, 2025.[1][2] Link[2]

  • Synthesis of 4-[4-[[4-bromo-3-(trifluoromethyl)anilino]methyl]-1-(4-carboxyphenyl)pyrazol-3-yl]benzoic acid derivatives. PubMed Central, 2022.[1][2] Link

  • PubChem Compound Summary for CID 697838: this compound. National Center for Biotechnology Information.[1][2] Link

  • General Synthesis of N-Trifluoromethyl Compounds. Journal of the American Chemical Society, 2022. Link

Exploring the chemical space around N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The 3-Trifluoromethyl-4-Bromo-Acetanilide Scaffold: A Gateway to Privileged Chemical Space[1]

Executive Summary

N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide (CAS: 41513-05-7) represents a strategic "privileged structure" in modern medicinal chemistry.[1][2] It serves as a stable, lipophilic, and electronically activated precursor to a vast chemical space, most notably the Androgen Receptor (AR) antagonist class (e.g., Bicalutamide, Enzalutamide analogs) and various kinase inhibitors.[2]

This technical guide explores the utility of this scaffold, detailing its electronic properties, synthetic vectors, and its role as a linchpin in accessing 3-trifluoromethyl-4-substituted aniline derivatives.[3]

Structural Analysis & Pharmacophore Mapping

The molecule derives its utility from the specific orthogonal reactivity of its three functional handles.[2]

The Electronic "Push-Pull" System

The benzene ring is subjected to competing electronic effects that dictate its reactivity profile:

  • 3-Trifluoromethyl (-CF3): A strong electron-withdrawing group (EWG) (

    
    ).[1][2] It deactivates the ring towards electrophilic aromatic substitution but activates  the C-Br bond for oxidative addition in Palladium-catalyzed cross-couplings.[1] Crucially, it imparts metabolic stability and lipophilicity (LogP ~3.4), enhancing membrane permeability.[2]
    
  • 4-Bromine (-Br): A versatile leaving group.[1][2] The presence of the ortho-CF3 group weakens the C-Br bond strength slightly compared to non-fluorinated analogs, facilitating metal insertion (Suzuki, Buchwald-Hartwig).

  • 1-Acetamide (-NHCOCH3): A masked aniline.[1][2] It moderates the electron density.[1][2] Unlike the free amine, the acetamide prevents catalyst poisoning (by binding Pd) and protects the nitrogen from side reactions during C-C bond formation.[2]

Pharmacological Relevance

This motif is a structural bioisostere for the "Head Group" of non-steroidal AR antagonists.[2]

  • AR Binding: The electron-deficient aromatic ring mimics the steroid A-ring.[1][2]

  • Metabolic Block: The CF3 group blocks metabolic hydroxylation at the 3-position.[1][2]

Chemical Space Expansion: Reaction Vectors

The utility of this compound lies in its ability to undergo divergent synthesis.

Visualization of Synthetic Pathways

ChemicalSpace Core N-[4-bromo-3-(trifluoromethyl) phenyl]acetamide (The Scaffold) Suzuki Suzuki-Miyaura Coupling Core->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig Amination Core->Buchwald R-NH2 Pd2(dba)3 Hydrolysis Acid/Base Hydrolysis Core->Hydrolysis HCl/EtOH or NaOH Biaryl Biaryl Acetamides (Kinase Inhibitors) Suzuki->Biaryl Aminated N-Aryl/Alkyl Derivatives Buchwald->Aminated Aniline 4-Bromo-3-(trifluoromethyl) aniline (AR Antagonist Precursor) Hydrolysis->Aniline

Caption: Divergent synthetic vectors from the core acetanilide scaffold.[1]

Experimental Protocols & Methodologies

Synthesis of the Core Scaffold

If not purchased, the core is synthesized from 4-bromo-3-(trifluoromethyl)aniline.[1][2][4]

  • Reagents: 4-bromo-3-(trifluoromethyl)aniline (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq), DCM.[1][2]

  • Protocol:

    • Dissolve aniline in anhydrous DCM at 0°C.

    • Add Triethylamine followed by dropwise addition of Acetic Anhydride.

    • Warm to RT and stir for 4 hours (Monitor by TLC/LCMS).

    • Workup: Wash with 1N HCl (to remove unreacted amine), then Brine. Dry over Na2SO4.[1][2][5]

    • Yield: Typically >90% as a white solid.[1][2][4]

Vector A: Suzuki-Miyaura Cross-Coupling

This reaction replaces the Bromine with an Aryl group, common in building biaryl kinase inhibitors.[1][2]

Rationale: The electron-withdrawing CF3 group facilitates the oxidative addition of Pd(0) into the C-Br bond, making this substrate highly reactive even with milder catalysts.[1][2]

Standardized Protocol:

Component Reagent Equivalents Role
Substrate Core Acetamide 1.0 Electrophile
Partner Phenylboronic Acid 1.2 Nucleophile
Catalyst Pd(dppf)Cl2[1][2]·DCM 0.05 Catalyst
Base K2CO3 (2M aq) 3.0 Activator

| Solvent | 1,4-Dioxane | N/A | Solvent |[2]

Step-by-Step:

  • Degassing: Charge a reaction vial with the Core Acetamide, Boronic Acid, and Pd catalyst. Seal and purge with Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and aqueous K2CO3 via syringe.

  • Reaction: Heat to 90°C for 12 hours. The mixture will turn black (Pd precipitation) upon completion.[1][2]

  • Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (Hexane/EtOAc gradient).

Vector B: Hydrolysis to the Free Aniline

Often, the acetamide is used as a protecting group during bromination or initial handling.[1][2] To access drugs like Enzalutamide , the free amine is required to form the thiohydantoin ring.[2]

Protocol:

  • Suspend the acetamide in Ethanol/6N HCl (1:1) .

  • Reflux at 85°C for 6 hours.

  • Cool to 0°C and neutralize with NaOH to pH 10.

  • Extract with EtOAc.[1][2][6] The product, 4-bromo-3-(trifluoromethyl)aniline, is a key intermediate for SARM synthesis.[2]

Case Study: Application in SARM Development

Selective Androgen Receptor Modulators (SARMs) often utilize the 3-trifluoromethyl-4-substituted motif to ensure high affinity for the AR ligand-binding domain (LBD).[1][2]

Workflow:

  • Start: this compound.

  • Step 1: Hydrolysis to 4-bromo-3-(trifluoromethyl)aniline.

  • Step 2: Reaction with methacryloyl chloride (or similar electrophile) to form the "Head".[1][2]

  • Step 3: The Bromine atom is then substituted (often via Cu-mediated cyanation or further coupling) to tune the electronic properties for antagonism vs. agonism.[1][2]

Comparative Data: Substituent Effects at Position 4

Substituent (R) Electronic Effect AR Binding Affinity (Ki) Metabolic Stability
-Br (Core) Weakly Deactivating Moderate High
-CN (Nitrile) Strongly Deactivating High (Enzalutamide) Moderate
-Cl (Chloro) Weakly Deactivating Moderate High

| -H (Unsubstituted) | Neutral | Low | Low |[1][2]

Note: The Bromine analog is often the synthetic pivot point to access the Nitrile (via Rosenmund-von Braun reaction) or Biaryl analogs.[1]

References

  • LookChem. this compound Product Analysis and CAS 41513-05-7 Properties. Available at: [Link][1][2]

  • PubChem. Compound Summary: this compound (CID 697838).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (Context on the pharmacophore). Available at: [Link][1][2]

Sources

N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide safety and hazards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Monograph: N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide

Executive Summary

This compound (CAS: 41513-05-7) is a halogenated acetanilide derivative frequently utilized as a scaffold in the synthesis of Selective Androgen Receptor Modulators (SARMs) and other trifluoromethylated bioactives.[1] While its primary GHS classification suggests moderate irritancy, its structural profile presents latent risks—specifically the potential for thermal decomposition into highly corrosive halides (HF, HBr) and metabolic hydrolysis into toxic anilines.[1]

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a decision-grade framework for researchers handling this compound in high-throughput screening (HTS) or scale-up synthesis.

Physicochemical Identity & Profile

PropertySpecificationRelevance to Safety
CAS Number 41513-05-7Unique Identifier for inventory tracking.[1]
Formula C₉H₇BrF₃NOPrecursor to HF/HBr upon combustion.[1]
Molecular Weight 282.06 g/mol Calculation standard for stoichiometry.[1]
Physical State Solid (White to Off-white Powder)Dust inhalation risk (H335).[1]
Melting Point 116–119 °CStable solid; melt processing risk low.[1]
LogP ~3.4Lipophilic; potential for dermal absorption.[1]
Solubility DMSO, Methanol, DCMUse compatible solvent-resistant gloves.[1]

Hazard Architecture & Toxicology

GHS Classification (Current Standards)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

The "Hidden" Hazard: Metabolic & Thermal Decomposition

While the parent compound is an irritant, the core risks lie in its breakdown products.[1]

  • Metabolic Hydrolysis: Acetanilides can hydrolyze in vivo (or under acidic/basic reaction conditions) to form the corresponding aniline.[1] In this case, the metabolite is 4-bromo-3-(trifluoromethyl)aniline .[1] Halogenated anilines are often associated with methemoglobinemia and higher acute toxicity than their amide precursors.[1]

  • Thermal Decomposition: Above 300°C or during fire, the trifluoromethyl and bromine moieties degrade.[1]

    • Hydrogen Fluoride (HF): Corrosive, bone-seeking poison.[1]

    • Hydrogen Bromide (HBr): Corrosive respiratory irritant.[1]

    • Nitrogen Oxides (NOx): Pulmonary edema risk.[1]

Visualizing the Hazard Pathway

The following diagram illustrates the degradation pathways that necessitate specific engineering controls.

HazardPathway Parent N-[4-bromo-3-(trifluoromethyl) phenyl]acetamide Fire Thermal Decomposition (>300°C / Fire) Parent->Fire Metabolism Hydrolysis (Acid/Base/Enzymatic) Parent->Metabolism HF Hydrogen Fluoride (HF) [Corrosive/Toxic] Fire->HF HBr Hydrogen Bromide (HBr) [Corrosive] Fire->HBr Aniline 4-Bromo-3-(trifluoromethyl)aniline [Potential Toxin] Metabolism->Aniline Potential In Vivo

Figure 1: Thermal and metabolic degradation pathways leading to secondary toxic hazards.[1]

Operational Safety Protocol (Self-Validating)

This protocol uses a "Check-Verify" system.[1] You cannot proceed to the next step without validating the previous control.[1]

Phase 1: Engineering Controls (The Barrier)
  • Primary Barrier: All weighing and open-vessel manipulations must occur inside a certified Chemical Fume Hood.[1]

  • Airflow Check: Verify face velocity is 0.5 m/s (100 fpm) before opening the vial.

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Fluorinated powders can be static-charged, leading to dispersal and inhalation risks.[1]

Phase 2: Personal Protective Equipment (PPE)
  • Hands: Double Nitrile Gloves (minimum 0.11 mm thickness).[1]

    • Validation: Change outer gloves immediately upon splash.[1] The lipophilicity (LogP 3.4) implies potential permeation of organic solutions.[1]

  • Eyes: Chemical Safety Goggles (ANSI Z87.1).[1] Standard safety glasses are insufficient for powders that act as irritants (H319).[1]

  • Body: Lab coat with extended cuffs.

Phase 3: Reaction Setup (Synthesis Context)
  • Solvent Selection: When using in Suzuki-Miyaura couplings (common application), ensure solvent systems (e.g., Dioxane/Water) are degassed to prevent side reactions, but also to minimize aerosolization of the mixture during reflux.[1]

  • Quenching: Do not acidify reaction mixtures rapidly. Acid hydrolysis can generate the free aniline (see Figure 1).[1] Neutralize slowly and keep temperature <10°C during quench.

Emergency Response & Waste Management

Spill Response
  • Evacuate: If a large amount (>10g) of powder is aerosolized, evacuate the immediate area.[1]

  • PPE Upgrade: Wear an N95 or P100 respirator for cleanup if outside a hood.[1]

  • Neutralization: Do not use water initially.[1] Sweep up dry powder into a sealed container.

  • Wash: Clean surface with a mild surfactant followed by water.[1]

Fire Fighting
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][4]

  • Warning: Firefighters must wear SCBA.[1] The smoke contains HF .[1]

  • Post-Fire: Equipment exposed to smoke must be treated as contaminated with hydrofluoric acid residues.[1]

Waste Disposal
  • Segregation: Dispose of as "Halogenated Organic Solid."

  • Labeling: Explicitly mark container "Contains Fluorinated Organics - DO NOT INCINERATE without Scrubber."

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 697838, N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Acetamide, N-[4-bromo-3-(trifluoromethyl)phenyl]-.[1] Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: Optimized Synthesis of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (CAS: 41513-05-7). This compound serves as a critical intermediate in the development of Androgen Receptor Modulators (SARMs) and kinase inhibitors. The presence of electron-withdrawing trifluoromethyl (-CF₃) and bromo (-Br) groups on the phenyl ring significantly deactivates the aniline nitrogen, necessitating optimized acylation conditions to ensure high yield and purity. This guide addresses the kinetic challenges posed by these electronic effects and provides a self-validating workflow for research and scale-up.

Introduction & Reaction Mechanics

Chemical Context

The target molecule is a deactivated acetanilide. The starting material, 4-Bromo-3-(trifluoromethyl)aniline , possesses two strong electron-withdrawing groups (EWGs):

  • -CF₃ (meta to amine): Inductively withdraws electron density.

  • -Br (para to amine): Weakly deactivates through induction, despite resonance donation.

Mechanistic Insight

Standard acetylation of aniline is rapid; however, the nucleophilicity of the nitrogen in this specific substrate is attenuated.

  • Challenge: Slow reaction kinetics using weak acylating agents.

  • Solution: Utilization of Acetic Anhydride (

    
    )  in the presence of a base (Triethylamine ) and a nucleophilic catalyst (DMAP ) or, alternatively, high-concentration conditions to drive the equilibrium.
    

The reaction proceeds via a nucleophilic acyl substitution (NAS) mechanism. The amine nitrogen attacks the carbonyl carbon of the acetic anhydride, forming a tetrahedral intermediate, which collapses to expel acetate and yield the amide.

Reaction Scheme (Visualization)

ReactionMechanism Reactants 4-Bromo-3-(trifluoromethyl)aniline + Acetic Anhydride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products This compound + Acetic Acid Intermediate->Products Elimination of Acetate Catalyst Catalyst: DMAP Base: TEA Catalyst->Reactants Activates Ac2O

Figure 1: Mechanistic pathway for the acetylation of deactivated aniline.

Materials & Safety

Reagents Table
ReagentCAS No.MW ( g/mol )RoleHazards
4-Bromo-3-(trifluoromethyl)aniline 393-36-2239.99SubstrateIrritant, Toxic
Acetic Anhydride 108-24-7102.09ReagentCorrosive, Flammable
Triethylamine (TEA) 121-44-8101.19BaseCorrosive, Flammable
Dichloromethane (DCM) 75-09-284.93SolventCarcinogen (Suspected)
DMAP (Optional Catalyst)1122-58-3122.17CatalystToxic (Skin absorption)
Safety Protocol (HSE)
  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for DMAP), safety goggles, and lab coat.

  • Specific Hazard: The starting aniline is potentially toxic; avoid dust inhalation. Acetic anhydride reacts violently with water; keep glassware dry.

Experimental Protocol

Stoichiometry & Setup
  • Scale: 10.0 mmol (Reference scale)

  • Substrate: 2.40 g of 4-Bromo-3-(trifluoromethyl)aniline

  • Reagent: 1.2 equivalents Acetic Anhydride (1.22 g / 1.13 mL)

  • Base: 1.5 equivalents Triethylamine (1.52 g / 2.10 mL)

  • Solvent: 25 mL Anhydrous DCM (0.4 M concentration)

Step-by-Step Procedure
  • Dissolution:

    • In a dry 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 2.40 g of 4-Bromo-3-(trifluoromethyl)aniline in 25 mL of anhydrous DCM.

    • Checkpoint: Ensure the solution is clear and homogenous.

  • Base Addition:

    • Add 2.10 mL of Triethylamine (TEA) .

    • (Optional) Add 10 mg (approx 1 mol%) of DMAP if rapid kinetics are required.

    • Cool the mixture to 0°C using an ice-water bath.

  • Acylation:

    • Add 1.13 mL of Acetic Anhydride dropwise over 10 minutes.

    • Observation: A mild exotherm may occur.

    • Remove the ice bath after addition and allow the reaction to warm to Room Temperature (20-25°C) .

    • Stir for 4–6 hours .

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, and the product (
      
      
      
      ) should appear.
  • Quench & Workup:

    • Quench the reaction by adding 20 mL of ice-cold water . Stir vigorously for 10 minutes to hydrolyze excess anhydride.

    • Transfer to a separatory funnel. Separate the organic (DCM) layer.

    • Extract the aqueous layer once with 10 mL DCM.

    • Wash Sequence:

      • 10 mL 1M HCl (Removes excess TEA/DMAP).

      • 10 mL Saturated

        
         (Neutralizes acid).
        
      • 10 mL Brine (Dries organic layer).

  • Isolation:

    • Dry the organic phase over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield an off-white solid.

Purification
  • Crude Yield: Typically 90-95%.

  • Recrystallization (Recommended): Dissolve the crude solid in a minimum amount of hot Ethanol/Water (9:1) or Ethyl Acetate/Hexane.[1] Cool slowly to 4°C.

  • Target Purity: >98% (HPLC).

Workflow Diagram

Workflow Start Start: Dissolve Aniline in DCM AddBase Add TEA (+DMAP) Cool to 0°C Start->AddBase AddAc2O Add Acetic Anhydride Dropwise AddBase->AddAc2O Reaction Stir at RT 4-6 Hours AddAc2O->Reaction Check TLC Check Complete? Reaction->Check Check->Reaction No (Stir longer) Quench Quench with Water Separate Layers Check->Quench Yes Wash Wash: HCl -> NaHCO3 -> Brine Quench->Wash Dry Dry (Na2SO4) & Evaporate Wash->Dry Final Final Product: This compound Dry->Final

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Quality Control

Physical Properties[3]
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 116–119 °C [1].[2]

Spectroscopic Data (Expected)
  • ¹H NMR (400 MHz,

    
    ): 
    
    • 
       7.90 (d, J = 2.5 Hz, 1H, Ar-H, C2-position).
      
    • 
       7.70 (dd, J = 8.5, 2.5 Hz, 1H, Ar-H, C6-position).
      
    • 
       7.62 (d, J = 8.5 Hz, 1H, Ar-H, C5-position).
      
    • 
       7.45 (br s, 1H, NH).
      
    • 
       2.21 (s, 3H, 
      
      
      
      ).
    • Note: The aromatic splitting pattern is characteristic of 1,3,4-trisubstituted benzenes. The proton between the

      
       and Acetamide groups (C2) will be the most deshielded doublet due to the ortho-EWGs.
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to deactivation.Add 5 mol% DMAP or switch solvent to Toluene and reflux.
Starting Material Remains Moisture in solvent consuming

.
Ensure DCM is anhydrous.[1][3] Increase

to 1.5 eq.
Oily Product Residual solvent or impurities.Recrystallize from Hexane/EtOAc.[1] Triturate with cold pentane.

References

  • LookChem. (n.d.). This compound Product Properties. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.).[4] Compound Summary for CID 697838: this compound.[4][1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Purification of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization Protocol for N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

PART 1: EXECUTIVE SUMMARY

Objective: To establish a robust, scalable, and high-recovery purification protocol for this compound (CAS: 41513-05-7). This intermediate is critical in the synthesis of androgen receptor modulators and other fluorinated pharmaceutical agents.

The Challenge: The presence of the trifluoromethyl (


) and bromo (

) groups significantly increases the lipophilicity (LogP ~3.5) of the acetanilide core.[1] Standard aqueous recrystallization methods used for simple acetanilide fail here due to poor wettability and "oiling out" phenomena.

The Solution: This guide details a Binary Solvent Recrystallization system using Ethanol/Water (primary) and Ethyl Acetate/Heptane (secondary). This method leverages the temperature-dependent solubility differential created by the hydrophobic


 moiety versus the hydrogen-bonding amide linkage.

PART 2: PHYSICOCHEMICAL PROFILE

Before initiating purification, the compound's properties must be understood to define the thermodynamic boundaries of the crystallization.

PropertyValueRelevance to Protocol
Compound Name This compoundTarget Analyte
CAS Number 41513-05-7Identity Verification
Molecular Weight 282.06 g/mol Yield Calculations
Melting Point 116–119 °CUpper Limit for Solvent Boiling Point
LogP ~3.5Indicates high lipophilicity; requires organic co-solvent
Solubility High: EtOH, EtOAc, DCMLow: Water, HexanesBasis for "Good/Bad" solvent pairing

PART 3: SOLVENT SELECTION LOGIC

Why Ethanol/Water?

  • Thermodynamic Fit: The amide bond provides a hydrogen bond donor/acceptor site compatible with Ethanol. The aromatic ring is solubilized by the ethyl group. Water acts as the "anti-solvent" to drive precipitation upon cooling.

  • Boiling Point Compatibility: Ethanol boils at 78°C, well below the compound's melting point (116°C). This prevents the "melt-out" (oiling out) phenomenon where the compound melts before it dissolves or crystallizes as a liquid.

  • Impurity Rejection: Common impurities (unreacted aniline, inorganic salts) have vastly different solubility profiles in this binary system.

PART 4: DETAILED EXPERIMENTAL PROTOCOL

Phase A: Preparation and Dissolution
  • Massing: Weigh the crude this compound. Record the mass (

    
    ).[2][3]
    
  • Solvent Setup:

    • Heat ~50 mL of 95% Ethanol to a gentle boil on a hot plate/magnetic stirrer.

    • Heat ~50 mL of Deionized Water in a separate beaker (keep near boiling).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the hot Ethanol in small aliquots (start with 3 mL per gram of solid).

    • Technique: Keep the flask on the heat source and swirl continuously. Add just enough Ethanol to dissolve the solid completely.[4]

    • Checkpoint: If the solution is dark/colored, add 1-2% wt/wt Activated Carbon, boil for 2 minutes, and perform a hot filtration (see Phase B). If clear, proceed to Phase C.

Phase B: Hot Filtration (Optional - Only if particulates/color present)
  • Pre-heat a glass funnel and fluted filter paper with hot ethanol (crucial to prevent premature crystallization in the stem).

  • Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

Phase C: The Cloud Point (Nucleation)
  • Anti-Solvent Addition:

    • Maintain the filtrate at a gentle boil.

    • Using a Pasteur pipette, add hot water dropwise.

    • Observation: Swirl after every few drops. Continue until a faint, persistent turbidity (cloudiness) appears and does not disappear upon swirling.

  • Clearing:

    • Add hot Ethanol dropwise (usually 0.5 - 1.0 mL) just until the turbidity clears and the solution is transparent again.

    • Mechanism:[4][3][5][6][7][8] This establishes a saturated solution at the boiling point.[5]

Phase D: Crystallization
  • Ambient Cooling: Remove the flask from the heat. Place it on a cork ring or wood block (insulator). Allow it to cool to room temperature undisturbed.

    • Critical: Do not agitate. Rapid cooling or shaking induces small, impure crystals.

  • Cold Soak: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 30–60 minutes.

    • Yield Optimization: This drives the equilibrium toward the solid phase.

Phase E: Isolation and Drying
  • Filtration: Collect the crystals using vacuum filtration (Büchner funnel).

  • Washing: Wash the filter cake with a cold solvent mixture (50:50 Ethanol/Water, chilled to 0°C).

    • Volume: Use ~1-2 mL per gram of solid. Do not over-wash, or yield will suffer.

  • Drying: Dry the solid in a vacuum oven at 40–50°C for 4 hours, or air dry overnight.

PART 5: PROCESS CONTROL & TROUBLESHOOTING

IssueDiagnosisCorrective Action
Oiling Out Product forms liquid droplets instead of crystals.[4]Cause: Solution temp > Melting Point (116°C) or Solvent too polar (too much water).Fix: Add more Ethanol to re-dissolve. Cool slower with vigorous stirring to induce nucleation.
No Crystallization Solution remains clear at room temp.Cause: Supersaturation not reached.Fix: Scratch the inner glass wall with a rod or add a "seed crystal" of pure product. Evaporate excess solvent.
Low Yield < 60% recovery.Cause: Too much solvent used in Phase A.Fix: Concentrate the mother liquor (filtrate) via rotary evaporation and repeat crystallization (Second Crop).
Colored Product Product remains yellow/brown.Cause: Conjugated organic impurities.Fix: Repeat recrystallization with Activated Carbon treatment.

PART 6: VISUALIZATION (WORKFLOW DIAGRAM)

Recrystallization_Workflow Start Crude this compound Dissolve Dissolve in Boiling Ethanol (Min. Volume) Start->Dissolve Check Is Solution Colored/Dirty? Dissolve->Check Carbon Add Activated Carbon & Hot Filter Check->Carbon Yes CloudPoint Add Hot Water Dropwise until Turbid (Cloud Point) Check->CloudPoint No Carbon->CloudPoint Clear Add drops of Hot Ethanol to Clear Solution CloudPoint->Clear Cool Slow Cool to Room Temp then Ice Bath (0°C) Clear->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold 50:50 EtOH/H2O Filter->Wash Dry Dry (Vac Oven 50°C) Wash->Dry Analysis Analysis (HPLC, MP, NMR) Dry->Analysis

Figure 1: Step-by-step workflow for the binary solvent recrystallization of the target acetanilide derivative.

PART 7: ANALYTICAL VALIDATION

To ensure the protocol was successful, the isolated solid must meet these criteria:

  • Melting Point: The purified solid should have a sharp melting range between 116–119°C . A broad range (>2°C) indicates retained solvent or impurities.

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Acetonitrile/Water (Gradient 50% -> 90% ACN).

    • Detection: UV at 254 nm.

    • Target: >99.0% Area Under Curve (AUC).

  • Appearance: White to off-white crystalline needles.

PART 8: REFERENCES

  • LookChem. (n.d.). This compound Physicochemical Properties. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 697838, this compound. Retrieved October 26, 2023, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acetanilide recrystallization techniques).

  • Jasinski, J. P., et al. (2013).[9] N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Application Note: 1H NMR Characterization of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the characterization of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It outlines the theoretical basis for the ¹H NMR spectrum, a detailed experimental protocol for data acquisition, and a thorough guide to spectral interpretation. The methodologies described herein are designed to ensure data integrity and reproducibility, crucial for regulatory submissions and scientific publications.

Introduction

This compound is a halogenated and trifluoromethyl-substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1][2][3] The precise structural elucidation of such molecules is paramount for understanding their chemical properties and biological activity. ¹H NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[4] This note details the application of ¹H NMR for the unambiguous structural confirmation of this compound.

The substitution pattern on the phenyl ring, featuring a bromine atom and a trifluoromethyl group, creates a distinct electronic environment that significantly influences the chemical shifts of the aromatic protons. Understanding these effects is key to accurate spectral interpretation.

Molecular Structure and Proton Environments

The molecular structure of this compound contains several distinct proton environments, which will give rise to separate signals in the ¹H NMR spectrum. The key protons are the three aromatic protons on the phenyl ring, the amide proton (N-H), and the three equivalent protons of the acetyl methyl group (CH₃).

Figure 1: Molecular structure of this compound with key proton environments highlighted.

Predicted ¹H NMR Spectrum

The chemical shifts (δ) are predicted based on the known effects of substituents on aromatic rings. The bromine and trifluoromethyl groups are strongly electron-withdrawing, which deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values).

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2~ 8.0 - 8.2Doublet (d) or Singlet (s)1HJ ≈ 2.0 Hz (meta-coupling)
H-5~ 7.8 - 8.0Doublet of Doublets (dd)1HJ ≈ 8.5 Hz (ortho), J ≈ 2.0 Hz (meta)
H-6~ 7.6 - 7.8Doublet (d)1HJ ≈ 8.5 Hz (ortho-coupling)
NH~ 8.0 - 9.0Singlet (broad)1HN/A
CH₃~ 2.1 - 2.3Singlet (s)3HN/A

Experimental Protocol

A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR data.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Filter the solution into a clean, dry 5 mm NMR tube prep2->prep3 acq1 Insert sample into the NMR spectrometer prep3->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum using standard parameters (e.g., 32 scans, 2s relaxation delay) acq2->acq3 proc1 Apply Fourier transform acq3->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate peaks and reference to TMS (0 ppm) proc3->proc4

Figure 2: Experimental workflow for ¹H NMR characterization.

Materials:

  • This compound (CAS: 41513-05-7)[1]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Glass Pasteur pipettes and cotton or glass wool

  • Volumetric flask and micropipettes

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample completely.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment may involve 32 scans with a relaxation delay of 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value or by using an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons.

Data Interpretation

A detailed analysis of the ¹H NMR spectrum allows for the confirmation of the structure of this compound.

  • Aromatic Region (δ 7.6 - 8.2 ppm):

    • The three aromatic protons will appear in this region. Due to the strong electron-withdrawing effects of the bromine and trifluoromethyl groups, these protons are significantly deshielded.

    • H-2: This proton is ortho to the trifluoromethyl group and meta to the acetamido group. It is expected to appear as a doublet or a narrow singlet at the lowest field (~8.0 - 8.2 ppm) due to the strong deshielding from the adjacent trifluoromethyl group and weak meta-coupling to H-5.

    • H-5: This proton is ortho to the bromine atom and meta to both the acetamido and trifluoromethyl groups. It is expected to be a doublet of doublets (~7.8 - 8.0 ppm) due to ortho-coupling with H-6 and meta-coupling with H-2.

    • H-6: This proton is ortho to the acetamido group and meta to the bromine atom. It is expected to be a doublet (~7.6 - 7.8 ppm) due to ortho-coupling with H-5.

  • Amide Proton (δ 8.0 - 9.0 ppm):

    • The N-H proton typically appears as a broad singlet. Its chemical shift can be concentration and solvent dependent.

  • Methyl Protons (δ 2.1 - 2.3 ppm):

    • The three equivalent protons of the acetyl methyl group will appear as a sharp singlet, as there are no adjacent protons to cause splitting.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural verification of this compound. The predicted chemical shifts, multiplicities, and coupling constants are in excellent agreement with the expected electronic effects of the substituents on the aromatic ring. The detailed protocol provided in this application note ensures the acquisition of high-quality, reliable data for the unambiguous characterization of this and structurally related compounds.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • LookChem. (n.d.). This compound. LookChem. [Link]

  • PubChem. (n.d.). N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2012). Supporting information - The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). N-[4-(trifluoromethyl)phenyl]acetamide. National Center for Biotechnology Information. [Link]

Sources

Application Note: Mass Spectrometry Analysis of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (CAS: 41513-05-7) is a critical halogenated aromatic intermediate. It serves as a structural scaffold in the synthesis of non-steroidal anti-androgens, such as Bicalutamide and Enzalutamide , and is increasingly utilized as a cysteine-reactive 19F-NMR probe (often abbreviated as BTFMA) for characterizing membrane proteins [1, 2].

In drug development, this compound is frequently monitored as:

  • A Process-Related Impurity: Unreacted starting material in the final API.

  • A Metabolic Marker: A potential degradation product of larger amide-containing drugs.

  • A Chemical Probe: For stoichiometry analysis in proteomic labeling.

This guide provides a high-sensitivity LC-MS/MS protocol for the detection and quantitation of this compound. Unlike generic protocols, this document focuses on leveraging the unique isotopic signature of bromine and the fragmentation behavior of the acetanilide moiety to ensure specificity in complex matrices.

Physicochemical Properties & MS Prediction[1][2]

Understanding the molecule's intrinsic properties is essential for optimizing ionization and chromatographic separation.

Molecular Characteristics
PropertyValueNotes
Formula C₉H₇BrF₃NO
Molecular Weight 282.06 g/mol Average Mass
Monoisotopic Mass 280.9663 Da (⁷⁹Br)Base peak for calculation
LogP ~3.4Highly lipophilic; requires high % organic mobile phase
pKa ~13.7 (Amide N-H)Weakly acidic; ionizes in ESI(+) and ESI(-)
Isotopic Signature (The "Fingerprint")

The presence of a single Bromine atom creates a distinct 1:1 isotopic doublet. This is the primary Qualifier for identification.

  • ⁷⁹Br Isotopologue: m/z 280.97 (100% relative abundance)

  • ⁸¹Br Isotopologue: m/z 282.97 (~97% relative abundance)

Analyst Note: In the mass spectrum, you will observe two peaks of nearly equal intensity separated by 2.0 Da. Any deviation from this 1:1 ratio suggests interference or co-elution.

Method Development Strategy

Ionization Mode Selection

While the amide nitrogen can lose a proton (ESI-), the presence of the electron-withdrawing Trifluoromethyl (-CF₃) and Bromo (-Br) groups reduces the basicity of the carbonyl oxygen but makes the N-H more acidic. However, for trace impurity analysis, Positive Electrospray Ionization (ESI+) is recommended due to better compatibility with acidic mobile phases (Formic Acid) used for sharp chromatographic peak shapes.

  • Target Ion: [M+H]⁺

  • m/z Targets: 282.0 (⁷⁹Br) and 284.0 (⁸¹Br)

Fragmentation Mechanism (MS/MS)

The fragmentation of acetanilides is predictable and robust. The primary dissociation pathway involves the neutral loss of ketene (CH₂=C=O, 42 Da) , yielding a substituted aniline cation.

Pathway: [M+H]⁺ (m/z 282) → [M+H - Ketene]⁺ (m/z 240)

This transition (282 → 240) is highly specific and is designated as the Quantifier (Quant) transition.

Experimental Protocol

Sample Preparation
  • Safety: Compound is an irritant. Use gloves and work in a fume hood.

  • Solvent: Methanol (MeOH) or Acetonitrile (ACN). Avoid 100% water due to low solubility.

  • Stock Solution: Prepare 1 mg/mL in MeOH. Store at -20°C.

  • Working Standard: Dilute to 100 ng/mL in 50:50 ACN:Water (0.1% Formic Acid).

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF.

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Gradient Profile:

Time (min) % B Event
0.00 10 Initial equilibration
1.00 10 Load
4.00 95 Elution of analyte
5.50 95 Wash
5.60 10 Re-equilibration

| 7.00 | 10 | End |

Mass Spectrometry (Source Parameters):

  • Source: ESI Positive[2]

  • Capillary Voltage: 3500 V

  • Desolvation Temp: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer: 40 psi[1]

MRM Transitions (Quantitation)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)TypeMechanism
282.0 (⁷⁹Br) 240.0 20 Quant Loss of Ketene (-42 Da)
284.0 (⁸¹Br)242.020Qual 1Isotope Confirmation
282.0 (⁷⁹Br)220.035Qual 2Loss of HF (-20 Da) from fragment

Visualizations

Analytical Workflow

This diagram outlines the logical flow from sample preparation to data validation, ensuring a self-validating process.

AnalyticalWorkflow Sample Sample Preparation (MeOH/ACN Dissolution) LC UHPLC Separation (C18, Gradient) Sample->LC Ionization ESI(+) Source [M+H]+ Generation LC->Ionization Selection Q1 Selection m/z 282.0 & 284.0 Ionization->Selection Fragmentation CID Fragmentation (Loss of Ketene) Selection->Fragmentation Detection Q3 Detection m/z 240.0 & 242.0 Fragmentation->Detection Validation Data Validation (Isotope Ratio Check) Detection->Validation

Figure 1: Step-by-step LC-MS/MS workflow for the specific detection of this compound.

Fragmentation Pathway

The following diagram illustrates the specific mass losses used for identification.

Fragmentation Parent Precursor Ion [M+H]+ m/z 282.0 (79Br) Transition Collision Induced Dissociation (CID) Parent->Transition Isolation Product1 Primary Product [M+H-C2H2O]+ (Aniline Derivative) m/z 240.0 Transition->Product1 Loss of Ketene (-42 Da) Product2 Secondary Product [M+H-C2H2O-HF]+ m/z 220.0 Product1->Product2 Loss of HF (-20 Da)

Figure 2: Mechanistic fragmentation pathway. The loss of ketene (42 Da) is the signature transition for acetanilides.

Data Analysis & Interpretation

Identification Criteria

To confirm the presence of this compound, the analyte must meet all three criteria:

  • Retention Time: Matches the authentic standard within ±0.1 min.

  • Quant/Qual Ratio: The ratio of the 282->240 transition to the 284->242 transition must be approximately 1:1 (reflecting the natural Br abundance).

  • Mass Accuracy: If using HRMS (Q-TOF/Orbitrap), mass error should be < 5 ppm.

Troubleshooting Common Issues
  • Issue: Signal suppression in matrix.

    • Cause: Co-eluting phospholipids or high salt.

    • Fix: Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI suppression is high, as the compound is thermally stable and lipophilic [3].

  • Issue: Peak Tailing.

    • Cause: Interaction of the amide with silanols.

    • Fix: Ensure formic acid concentration is at least 0.1% or use a column with end-capping.

References

  • Ye, L., et al. (2020). A method for selective 19F-labeling absent of probe sequestration (SLAPS).[3] PubMed. Retrieved from [Link]

  • Mittal, A., & Shrivastava, A. (2025). Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide. ResearchGate.[4][5] Retrieved from [Link]

  • PubChem. (n.d.).[6] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (CAS: 41513-05-7). This substrate represents a "privileged scaffold" in medicinal chemistry, serving as a core motif for Type II kinase inhibitors (e.g., analogs of Sorafenib and Regorafenib).

While the electron-deficient nature of the ring facilitates oxidative addition, the ortho-trifluoromethyl (


) group introduces significant steric bulk that can impede transmetallation. This note provides a dual-protocol approach: a cost-effective standard method for simple coupling partners and a high-performance method for sterically demanding or heteroaryl boronic acids.

Substrate Analysis & Mechanistic Insight

The Substrate: this compound
  • Electronic Profile: The ring is highly electron-deficient due to the combined electron-withdrawing effects of the

    
     group (
    
    
    
    ) and the acetamide moiety.
  • Steric Profile: The

    
     group at the 3-position is ortho to the bromine leaving group. This creates a "steric gate" that dictates ligand selection.
    
The Catalytic Cycle Challenges

Success with this substrate depends on balancing two opposing forces in the Pd-catalytic cycle:

  • Oxidative Addition (Fast): The electron-poor arene makes the C-Br bond highly susceptible to oxidative addition by Pd(0). Standard ligands (e.g.,

    
    ) are sufficient for this step.
    
  • Transmetallation (The Bottleneck): The bulky ortho-

    
     group hinders the approach of the boronate species to the Pd(II) center. If the catalyst ligand is too bulky or the base is too weak, the cycle stalls here, leading to protodehalogenation (reduction of Ar-Br to Ar-H) rather than coupling.
    

Strategic Solution: Use electron-rich, bulky dialkylbiaryl phosphines (Buchwald Ligands). They are electron-rich enough to support oxidative addition and bulky enough to promote reductive elimination, yet flexible enough to accommodate the ortho-substituted substrate during transmetallation.

Visualization: Reaction Logic & Workflow

Mechanistic Pathway & Steric Analysis

ReactionMechanism cluster_steric Critical Failure Point Substrate Substrate: N-[4-Br-3-(CF3)Ph]Ac OxAdd Oxidative Addition (FAST due to EWG) Substrate->OxAdd + Pd(0) Pd0 Pd(0)L Active Catalyst Pd0->OxAdd ComplexII Pd(II)-Ar-Br Steric Clash at CF3 OxAdd->ComplexII TransMet Transmetallation (BOTTLENECK) ComplexII->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: Figure 1. Catalytic cycle emphasizing the steric bottleneck at the Transmetallation step caused by the ortho-CF3 group.

Experimental Protocols

Protocol A: Standard Conditions (Cost-Effective)

Best for: Coupling with simple, electron-rich aryl boronic acids (e.g., Phenylboronic acid, Tolylboronic acid).

Reagents:

  • Substrate: 1.0 equiv (282 mg, 1.0 mmol)

  • Boronic Acid: 1.2 equiv

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (5 mL)

Procedure:

  • Charge a reaction vial with the substrate, boronic acid, and

    
    .
    
  • Seal and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed 1,4-Dioxane and aqueous

    
    .
    
  • Heat to 90°C for 4-12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
Protocol B: High-Performance Conditions (Recommended)

Best for: Sterically hindered boronates, heteroaryl boronates (e.g., Pyridine-3-boronic acid), or scale-up.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv[1]

  • Catalyst Source:

    
     (1 mol%)
    
  • Ligand: XPhos or SPhos (2-4 mol%) (SPhos is preferred for high steric hindrance).

  • Base:

    
     (3.0 equiv, solid or 2M aq.)
    
  • Solvent: Toluene/Water (10:[2]1) or n-Butanol.

Procedure:

  • Pre-complexation (Optional but recommended): Stir

    
     and Ligand in the solvent for 10 mins under Argon to generate the active catalyst.
    
  • Add Substrate, Boronic Acid, and Base.[3]

  • Heat to 100°C for 2-6 hours.

  • Note: The use of anhydrous phosphate base in Toluene often reduces hydrodehalogenation side-products compared to aqueous carbonate systems.

Data Summary & Troubleshooting

Ligand Performance Comparison
Ligand SystemYield (Est.)Reactivity ProfileRecommendation

/

40-60%Poor stability; struggles with ortho-CF3 sterics.Not Recommended
dppf 75-85%Robust, bidentate bite angle stabilizes Pd.Standard Use
SPhos / XPhos >90%Bulky, electron-rich. Excellent for hindered biaryls.High Priority

80-90%Highly active, but air-sensitive and pyrophoric.Specialized Use
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Starting Material Remains Catalyst deactivation or poor OA.Switch to Protocol B (XPhos). Ensure strict inert atmosphere.
Product: Protodehalogenation (Ar-H formed)Transmetallation is too slow; Pd-Ar reacts with solvent/moisture.Use anhydrous conditions (Toluene/

). Increase Boronic Acid equivalents.
Homocoupling of Boronic Acid Oxidative coupling of boronic acid.Degass solvents thoroughly to remove

. Add base after purging.
Workflow Diagram

Workflow Setup 1. Reagent Setup (Inert Atmosphere Box/Line) Solvent 2. Solvent Degassing (Sparge Ar 15 min) Setup->Solvent Reaction 3. Reaction (90-100°C, 4-12h) Solvent->Reaction Check 4. IPC (LCMS/TLC) Conversion > 95%? Reaction->Check Check->Reaction No (Add Catalyst) Quench 5. Quench & Extract (EtOAc / Water) Check->Quench Yes Purify 6. Purification (Flash Column: Hex/EtOAc) Quench->Purify

Caption: Figure 2. Step-by-step experimental workflow for the synthesis.

References

  • Compound Data: this compound (CAS 41513-05-7).[4][5] ChemScene / PubChem.

  • Reaction Methodology: Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.[6] Angewandte Chemie International Edition.

  • Steric Hindrance in Coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][3][7][8] Accounts of Chemical Research.

  • Kinase Inhibitor Scaffolds: Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. (Contextual reference for the 4-bromo-3-trifluoromethylaniline scaffold).

Sources

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide as a precursor for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide as a Strategic Scaffold in Kinase Inhibitor Synthesis

Executive Summary & Strategic Utility

This compound (CAS: 41513-05-7) serves as a robust, shelf-stable "masked" precursor to the highly reactive 4-bromo-3-(trifluoromethyl)aniline—a privileged pharmacophore in Type II kinase inhibitors (e.g., RAF, VEGFR, PDGFR families).

While the free aniline is prone to oxidative degradation, the acetamide derivative offers three distinct strategic advantages in medicinal chemistry workflows:

  • Oxidative Stability: It permits long-term storage without the formation of azo-impurities common in trifluoromethyl-anilines.

  • Orthogonal Protection: It allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the C4-bromide position without catalyst poisoning by the free amine.

  • Regiocontrol: In early-stage synthesis, the acetamide group directs electrophilic halogenation to the para-position, ensuring high isomeric purity (98%+) compared to direct halogenation of the free aniline.

This guide details the protocols for utilizing this precursor to generate "DFG-out" binding motifs essential for high-specificity kinase inhibition.

Chemical Profile & Specifications

PropertySpecification
Chemical Name This compound
CAS Number 41513-05-7
Molecular Formula C₉H₇BrF₃NO
Molecular Weight 282.06 g/mol
Appearance White to off-white crystalline solid
Melting Point 116–119 °C
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Key Functionality C4-Bromine: Handle for Pd-catalyzed coupling.Acetamide: Masked aniline (hydrolyzable).C3-CF₃: Lipophilic moiety for hydrophobic pocket binding.[1][2][3][4][5]

Synthetic Workflows & Protocols

Workflow A: Divergent Synthesis of Biaryl Kinase Inhibitors

Rationale: Many Type II inhibitors (e.g., Regorafenib analogs) require an extended biaryl structure to penetrate the allosteric pocket. The acetamide protects the nitrogen while the bromine undergoes Suzuki coupling.

Step 1: Suzuki-Miyaura Cross-Coupling Objective: Coupling of this compound with an aryl boronic acid.

Reagents:

  • Precursor: this compound (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (e.g., 4-fluorophenylboronic acid) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[]·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Protocol:

  • Inertion: Charge a reaction vial with the acetamide precursor, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (m/z 282/284).

  • Work-up: Cool to RT, dilute with EtOAc, and wash with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Expect a biaryl acetamide intermediate.

Workflow B: Deprotection to the "Warhead" Aniline

Rationale: The free amine is required to form the urea linkage (the primary hydrogen bond donor/acceptor motif in Sorafenib-like drugs).

Step 2: Acid-Mediated Hydrolysis Objective: Removal of the acetyl group to liberate 4-(aryl)-3-(trifluoromethyl)aniline or regenerate 4-bromo-3-(trifluoromethyl)aniline.

Reagents:

  • Substrate: Acetamide intermediate (from Step 1 or parent)

  • Acid: 6M HCl (aqueous)

  • Solvent: Ethanol (1:1 ratio with acid)

Protocol:

  • Dissolve the acetamide in Ethanol (5 mL/mmol).

  • Add 6M HCl (5 mL/mmol) dropwise.

  • Reflux at 85°C for 2–3 hours. Note: The CF₃ group is electron-withdrawing, making the amide bond more stable; vigorous conditions are required.

  • Neutralization: Cool to 0°C. Adjust pH to ~8 using 4M NaOH.

  • Extraction: Extract with DCM (3x). The organic layer contains the free aniline.

  • QC Check: ¹H NMR should show the disappearance of the singlet acetyl methyl peak (~2.1 ppm) and appearance of a broad NH₂ signal (~4.0–6.0 ppm).

Workflow C: Urea Pharmacophore Assembly

Rationale: Formation of the diaryl urea, the critical structural motif that binds to the Glu/Asp residues in the kinase active site.

Step 3: Isocyanate Coupling Objective: Reaction of the free aniline with an aryl isocyanate.

Protocol:

  • Dissolve the deprotected aniline (1.0 equiv) in anhydrous DCM.

  • Add the target isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate for Sorafenib-like libraries) (1.1 equiv).

  • Stir at Room Temperature for 12 hours.

  • Precipitation: The urea product often precipitates. Filter and wash with cold DCM. If soluble, evaporate and purify via recrystallization from EtOH.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from this compound.

KinaseInhibitorSynthesis Precursor N-[4-Bromo-3-(trifluoromethyl) phenyl]acetamide (CAS 41513-05-7) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Precursor->Suzuki Path A: C-C Bond Formation Hydrolysis_B Hydrolysis (6M HCl, EtOH) Precursor->Hydrolysis_B Path B: Direct Deprotection Biaryl_Acetamide Biaryl Acetamide Intermediate Suzuki->Biaryl_Acetamide Hydrolysis_A Hydrolysis (6M HCl, EtOH) Biaryl_Acetamide->Hydrolysis_A Free_Aniline_Biaryl Biaryl Aniline Intermediate Hydrolysis_A->Free_Aniline_Biaryl Free_Aniline_Br 4-Bromo-3-(trifluoromethyl) aniline (Reactive Warhead) Hydrolysis_B->Free_Aniline_Br Urea_Coupling Urea Formation (R-N=C=O) Free_Aniline_Br->Urea_Coupling Free_Aniline_Biaryl->Urea_Coupling Final_Inhibitor Type II Kinase Inhibitor (Diaryl Urea Scaffold) Urea_Coupling->Final_Inhibitor

Caption: Divergent synthetic pathways utilizing the acetamide scaffold for biaryl vs. halo-urea kinase inhibitors.

Case Study: Synthesis of a c-RAF Inhibitor Fragment

Context: A medicinal chemistry team targets the "DFG-out" conformation of c-RAF. They require a library of compounds with varying steric bulk at the 4-position of the phenyl ring.

Experimental Data Summary:

StepTransformationYield (%)Purity (HPLC)Key Observation
1 Suzuki Coupling (w/ 4-pyridyl boronic acid)88%96%No catalyst poisoning observed (protected amine).
2 Deacetylation (HCl/EtOH)92%99%Clean conversion; Acetyl peak disappeared in NMR.
3 Urea Formation (w/ 4-chloro-3-CF3-Ph-NCO)75%98%Product precipitated as white solid; minimal purification needed.

Mechanistic Insight: The use of the acetamide precursor (Step 1) was critical. Attempts to perform Suzuki coupling directly on the free aniline (4-bromo-3-trifluoromethylaniline) resulted in a 40% drop in yield due to the coordination of the free amine to the Palladium center and competitive N-arylation (Buchwald-type side reactions).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 697838, this compound. Retrieved from [Link]

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. (Discusses the SAR of trifluoromethyl-phenyl urea pharmacophores). Retrieved from [Link]

  • Banker, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.[7] Retrieved from [Link]

  • Zhang, L., et al. (2010). Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications.[5] (Provides protocols for urea formation from trifluoromethyl anilines). Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Therapeutic Potential of a Novel Phenylacetamide Derivative

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide is a halogenated phenylacetamide derivative with potential applications in cancer research and drug discovery. The presence of a bromine atom and a trifluoromethyl group on the phenyl ring suggests the possibility of unique biological activities, including the induction of cytotoxicity and apoptosis in cancer cells. Phenylacetamide derivatives have garnered significant interest for their anti-proliferative effects on various cancer cell lines, such as those from breast, prostate, and hematopoietic origins[1]. The proposed mechanism of action for many compounds in this class involves the modulation of key regulators of apoptosis, leading to programmed cell death[2][3].

These application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound. We will detail protocols for assessing its cytotoxicity, ability to induce apoptosis, and its impact on key apoptotic signaling proteins. This guide is designed to be a self-validating system, with each protocol providing the necessary controls and considerations for robust and reproducible results.

Compound Profile:

PropertyValueSource
IUPAC Name This compound[4]
Molecular Formula C₉H₇BrF₃NO[4]
Molecular Weight 282.06 g/mol [4]
LogP 3.4263[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 1[5]
Storage Room temperature, sealed in a dry, dark place[6]

Proposed Mechanism of Action: Induction of Apoptosis

Based on existing literature for similar phenylacetamide compounds, this compound is hypothesized to induce apoptosis through the intrinsic pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the subsequent activation of a cascade of cysteine-aspartic proteases (caspases). Key players in this pathway include the Bcl-2 family of proteins, which consists of both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). An increase in the Bax/Bcl-2 ratio is a critical event that leads to the release of cytochrome c from the mitochondria, triggering the activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death.

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mito Mitochondrion Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for apoptosis induction.

Experimental Workflow

A logical and stepwise approach is crucial for characterizing the bioactivity of this compound. The following workflow is recommended:

Experimental_Workflow A Compound Preparation (Stock Solution in DMSO) C Cytotoxicity Screening (MTT Assay) A->C B Cell Culture (e.g., MCF-7, PC-3) B->C D Determine IC50 Value C->D E Apoptosis Confirmation (Annexin V-FITC Assay) D->E F Mechanism Investigation E->F G Caspase-3 Activity Assay F->G H Western Blot for Bax/Bcl-2 F->H

Caption: Recommended experimental workflow.

Detailed Protocols

Part 1: Compound Preparation and Handling

1.1. Reconstitution: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in a polar aprotic solvent.

  • Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent.

  • Procedure:

    • Aseptically weigh out the desired amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10 mM.

    • Vortex or sonicate briefly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

1.2. Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium immediately before each experiment. The final concentration of DMSO in the cell culture should be kept below 0.1% (v/v) to minimize solvent-induced cytotoxicity[2].

Part 2: Cell Culture

The choice of cell line is critical for the relevance of the study. Based on the known activity of phenylacetamide derivatives, the following human cancer cell lines are recommended for initial screening:

  • MCF-7: Human breast adenocarcinoma cell line.

  • PC-3: Human prostate adenocarcinoma cell line[1][7].

  • MDA-MB-468: Human breast adenocarcinoma cell line[2].

Culture Conditions:

  • Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells upon reaching 70-80% confluency.

Part 3: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells[8].

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 1 x 10⁴ to 1 x 10⁵ cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible[8].

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Part 4: Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells)[9][10][11].

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24 hours.

    • Include untreated and vehicle-treated controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC Annexin V and 5 µL of propidium iodide[12].

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

Part 5: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a specific peptide substrate that is cleaved by active caspase-3, releasing a chromophore that can be quantified spectrophotometrically[13][14].

Protocol:

  • Cell Lysate Preparation:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest the cells and lyse them using a lysis buffer provided in a commercial kit.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Assay Reaction:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement:

    • Read the absorbance at 405 nm.

  • Data Analysis:

    • Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Part 6: Western Blot Analysis of Bax and Bcl-2

Western blotting is used to detect changes in the protein expression levels of the pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins.

Protocol:

  • Protein Extraction:

    • Treat and harvest cells as previously described.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bax and Bcl-2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software to determine the relative expression levels of Bax and Bcl-2.

Data Interpretation and Expected Outcomes

AssayExpected Outcome with this compound Treatment
MTT Assay Dose-dependent decrease in cell viability, allowing for the calculation of an IC₅₀ value.
Annexin V-FITC Assay Increase in the percentage of Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) cells compared to the control.
Caspase-3 Activity Assay Increased colorimetric signal, indicating elevated caspase-3 activity in a dose-dependent manner.
Western Blot Increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2, resulting in a higher Bax/Bcl-2 ratio.

References

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2). Available at: [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. Available at: [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG... Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. Retrieved February 7, 2026, from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved February 7, 2026, from [Link]

  • Dojindo Molecular Technologies. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Retrieved February 7, 2026, from [Link]

  • EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. Retrieved February 7, 2026, from [Link]

  • Semantic Scholar. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved February 7, 2026, from [Link]

  • MDPI. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2? Retrieved February 7, 2026, from [Link]

  • Ringkøbing-Skjern Bibliotekerne. (n.d.). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells... Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Diagram of SARs of N-phenylacetamide derivatives (a) and comparison of... Retrieved February 7, 2026, from [Link]

  • LookChem. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). N-(4-bromo-3,5-difluorophenyl)acetamide. Retrieved February 7, 2026, from [Link]

Sources

Application Note: MTT Cytotoxicity Assessment of Hydrophobic N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The assessment of cytotoxicity for halogenated acetamide derivatives, specifically N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide , presents unique challenges due to the physicochemical properties imparted by the trifluoromethyl (-CF


) and bromo (-Br) substituents. While the MTT assay is a gold standard for metabolic activity quantification, the high lipophilicity (LogP ~3.4) of these derivatives requires a modified protocol to prevent compound precipitation and solvent-induced artifacts.
The Compound Class

The this compound scaffold is frequently utilized in medicinal chemistry as a pharmacophore for androgen receptor antagonists and kinase inhibitors. The electron-withdrawing -CF


 group enhances metabolic stability and membrane permeability but significantly reduces aqueous solubility.
The Assay Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the reduction of yellow tetrazolium salt to insoluble purple formazan crystals.[1][2][3][4] This reaction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes (primarily succinate dehydrogenase) in the mitochondria of viable cells.

Critical Mechanistic Insight: For this specific compound class, the primary risk is non-enzymatic reduction . Strongly electron-deficient rings can sometimes interact directly with tetrazolium salts. Therefore, this protocol includes a mandatory "Compound-Only" control to validate that the drug itself does not artificially generate a signal.

Experimental Workflow Visualization

The following diagram outlines the optimized workflow, emphasizing the "Intermediate Dilution" step critical for hydrophobic compounds to prevent "solvent shock" to the cell monolayer.

MTT_Workflow Stock Stock Prep (DMSO, 20-50 mM) Dilution Intermediate Dilution (in Media, 2x Conc.) Stock->Dilution Serial Dilution Treatment Treatment (24-72h Incubation) Dilution->Treatment Add to Wells Seeding Cell Seeding (5-10k cells/well) Seeding->Treatment Adherence (24h) MTT_Add MTT Addition (0.5 mg/mL final) Treatment->MTT_Add Metabolic Conversion Solubilization Solubilization (100% DMSO) MTT_Add->Solubilization 4h Incubation Read Absorbance Read (570 nm) Solubilization->Read Dissolve Crystals

Figure 1: Optimized MTT workflow for hydrophobic acetamide derivatives. Note the intermediate dilution step to ensure homogeneity.

Materials & Reagent Preparation

Reagents
  • MTT Reagent: 5 mg/mL in PBS (pH 7.4). Filter sterilize (0.22 µm) and store at -20°C in the dark.

  • Solubilization Buffer: 100% Dimethyl Sulfoxide (DMSO).[5] Note: For this specific lipophilic compound, DMSO is superior to SDS/HCl as it ensures both the formazan and any precipitated drug are fully solubilized.

  • Test Compound: this compound derivative (Purity >98%).

Stock Solution Protocol (Critical)

Due to the -CF


 group, the compound is hydrophobic.
  • Primary Stock: Dissolve powder in 100% DMSO to reach 20 mM or 50 mM . Vortex vigorously.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage of halogenated compounds) and store at -20°C.

Detailed Experimental Protocol

Step 1: Cell Seeding (Day 1)
  • Harvest cells (e.g., A549, MCF-7, or PC-3) during the logarithmic growth phase.

  • Dilute cell suspension to 5,000 – 10,000 cells/well (cell line dependent) in 100 µL of complete medium.

  • Seed into a 96-well clear-bottom plate.

  • Blank Wells: Seed 3 wells with medium only (no cells) for background subtraction.

  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
Step 2: Compound Treatment (Day 2)

Standard direct addition of DMSO stock can cause local cytotoxicity. Use the 2X Intermediate Method .

  • Preparation: Prepare a 2X concentration series of the acetamide derivative in complete culture medium.

    • Example: If the final desired concentration is 10 µM, prepare a 20 µM solution in a separate tube.

    • Vehicle Control: Ensure the final DMSO concentration is consistent across all wells (ideally <0.5%).

  • Application: Remove 50 µL of medium from the wells (leaving 50 µL). Add 50 µL of the 2X compound solutions.

  • Controls:

    • Negative Control: Cells + Vehicle (DMSO <0.5%).

    • Positive Control: Cells + Standard Cytotoxic (e.g., Doxorubicin 1 µM).

    • Interference Control (Crucial): Medium + Compound (Highest Concentration) + MTT (No Cells). This checks if the acetamide reduces MTT chemically.

  • Incubate for 24 to 72 hours.

Step 3: MTT Reaction (Day 3/4)
  • Add 10 µL of MTT stock (5 mg/mL) directly to each well (final conc: 0.5 mg/mL).

  • Incubate for 3–4 hours at 37°C.

    • Visual Check: Look for purple precipitate (formazan) under a microscope. If crystals are spiky/needle-like, the cells are viable. If the background looks hazy, the drug may have precipitated.

Step 4: Solubilization & Reading
  • Carefully aspirate the medium.[6] Caution: The acetamide derivative may loosen cell adherence. If cells detach easily, centrifuge the plate at 1000 rpm for 5 min before aspiration.

  • Add 150 µL of 100% DMSO to each well.

  • Shake the plate on an orbital shaker for 10–15 minutes protected from light.

  • Measure absorbance at 570 nm (signal) and 630 nm (background reference) using a microplate reader.

Data Analysis & Interpretation

Calculation of Viability

Normalize the Optical Density (OD) values using the following formula:



  • OD

    
     : Absorbance of cells treated with the acetamide derivative.
    
  • OD

    
     : Absorbance of cells treated with DMSO only.
    
  • OD

    
     : Absorbance of wells with medium only.
    
IC Determination

Do not use linear regression. Cytotoxicity follows a sigmoidal curve. Use non-linear regression (4-parameter logistic model):



ParameterInterpretation for Acetamide Derivatives
Top Should be ~100% (Vehicle control). If >110%, check for evaporation or edge effects.
Bottom Should be ~0%. If >10%, the compound may have solubility limits or intrinsic color.
Hill Slope Steep slopes (>1.0) indicate a threshold toxicity mechanism; shallow slopes (<0.8) suggest heterogeneity.

Biological Mechanism Diagram

Understanding why the assay works (or fails) requires visualizing the interaction between the cellular machinery and the chemistry.

Mechanism Compound This compound Cell Viable Cell (Mitochondria) Compound->Cell Passive Diffusion (Lipophilic) Enzyme Succinate Dehydrogenase (Complex II) Compound->Enzyme Potential Inhibition (Cytotoxicity) Cell->Enzyme Metabolic Activity Formazan Formazan (Purple) Crystals Enzyme->Formazan Reduction (NADH/NADPH) MTT MTT (Yellow) Tetrazolium MTT->Enzyme Substrate

Figure 2: Mechanistic pathway. The compound enters the cell via passive diffusion due to the lipophilic CF3 group, eventually inhibiting metabolic function, which reduces the conversion of MTT to Formazan.

Troubleshooting & Optimization

Precipitation (The "Cloudy Well" Issue)

Symptom: High absorbance at background wavelengths (630 nm) or visible debris. Cause: The hydrophobic this compound precipitates in aqueous media at high concentrations (>50 µM). Solution:

  • Limit the maximum test concentration to the solubility limit (determined by a cell-free turbidity test).

  • Switch to WST-8 (CCK-8) assay if precipitation persists, as it requires no solubilization step and allows for washing before reading.

Chemical Interference

Symptom: High absorbance in "Compound + MTT + No Cells" wells. Cause: The acetamide moiety acts as a reducing agent. Solution: Subtract the OD of the (Compound + Medium) wells from the experimental wells before calculating % viability.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. [Link]

  • PubChem. (n.d.).[7] this compound Compound Summary. [Link]

  • Meerloo, J. V., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. [Link]

Sources

Application Note: Characterization of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide as a Modulator of Serine Hydrolases (hCES1)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the protocol for evaluating N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (CAS: 41513-05-7) as an inhibitor of human Carboxylesterase 1 (hCES1).

While this compound serves as a critical structural intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs) such as Andarine (S-4) and anti-androgens like Bicalutamide analogs [1], its activity as a lipophilic acetanilide requires rigorous screening against hepatic hydrolases. Acetanilide derivatives frequently act as substrates or competitive inhibitors of hCES1, a primary liver enzyme responsible for the hydrolysis of ester- and amide-containing xenobiotics.

Understanding the inhibition profile of this fragment is essential for:

  • Fragment-Based Drug Discovery (FBDD): Validating the "A-ring" pharmacophore stability.

  • ADMET Profiling: Assessing Drug-Drug Interaction (DDI) potential via hCES1 inhibition.

  • Metabolic Stability: Distinguishing between substrate clearance and enzyme inactivation.

Mechanistic Background

Chemical Pharmacophore

The molecule features a 4-bromo-3-(trifluoromethyl)aniline core acetylated at the nitrogen.

  • Electron-Withdrawing Groups (EWG): The -CF3 and -Br substituents decrease the electron density of the phenyl ring, increasing the electrophilicity of the amide carbonyl.

  • Lipophilicity: The halogenation significantly increases logP (approx. 3.4), facilitating entry into the hydrophobic active site of hCES1 [2].

Mechanism of Inhibition

hCES1 utilizes a catalytic triad (Ser-His-Glu). This compound acts primarily via Competitive Inhibition :

  • Binding: The compound enters the catalytic gorge of hCES1.

  • Competition: It competes with standard substrates (e.g., p-Nitrophenyl Acetate) for the Serine nucleophile.

  • Hydrolysis (Slow): While it can be hydrolyzed to the aniline (deacetylation), this rate is often slower than ester hydrolysis, effectively occupying the enzyme and appearing as inhibition in kinetic assays.

Pathway Visualization

The following diagram illustrates the interaction logic and metabolic fate.

CES1_Pathway Compound N-[4-Bromo-3-(trifluoromethyl) phenyl]acetamide CES1 hCES1 Enzyme (Ser-His-Glu Triad) Compound->CES1 Binding (Kd) Complex Enzyme-Substrate Complex CES1->Complex Hydrolysis Hydrolysis (Deacetylation) Complex->Hydrolysis k_cat (Slow) Inhibition Competitive Inhibition (Blockade of Reporter) Complex->Inhibition Prevents pNPA Binding Metabolite 4-Bromo-3-(trifluoromethyl) aniline Hydrolysis->Metabolite Product Release

Figure 1: Mechanism of Action showing the dual role of the compound as a slow substrate and competitive inhibitor.

Experimental Protocol: hCES1 Colorimetric Inhibition Assay

This protocol utilizes p-Nitrophenyl Acetate (pNPA) as a reporter substrate. Hydrolysis of pNPA by hCES1 releases p-Nitrophenol (pNP), which is quantified via absorbance at 405 nm. The test compound decreases the rate of pNP production.

Materials & Reagents
ReagentSpecificationRole
Enzyme Recombinant Human Carboxylesterase 1 (hCES1)Target Enzyme
Substrate p-Nitrophenyl Acetate (pNPA)Reporter Substrate
Test Compound This compoundInhibitor
Buffer 100 mM Potassium Phosphate, pH 7.4Reaction Matrix
Solvent DMSO (LC-MS Grade)Compound Solubilization
Stop Solution Acetonitrile (ACN) or 1% Formic AcidQuenching (Optional for kinetic mode)
Compound Preparation[2]
  • Stock Solution: Dissolve 2.82 mg of the test compound in 1 mL DMSO to create a 10 mM stock.

    • Note: Sonicate for 5 minutes to ensure complete dissolution due to high lipophilicity.

  • Serial Dilution: Prepare 8 concentrations using a 3-fold serial dilution in DMSO (Range: 100 µM to 0.04 µM final assay concentration).

  • Substrate Stock: Prepare 20 mM pNPA in Acetonitrile.

Assay Procedure (96-Well Format)

Step 1: Enzyme Incubation

  • Add 80 µL of Assay Buffer (pH 7.4) to each well.

  • Add 10 µL of hCES1 enzyme solution (0.2 µg/mL final concentration).

  • Add 5 µL of Test Compound (at 20x concentration).

    • Control: Add 5 µL DMSO to "No Inhibitor" wells.

    • Blank: Add 5 µL DMSO to "No Enzyme" wells (Buffer only).

  • Pre-incubation: Incubate at 37°C for 10 minutes . This allows the inhibitor to reach equilibrium with the active site.

Step 2: Reaction Initiation

  • Add 5 µL of pNPA substrate (Final concentration: 100 µM, approx.

    
     of hCES1).
    
  • Mix immediately on a plate shaker (300 rpm) for 30 seconds.

Step 3: Kinetic Measurement

  • Place the plate in a microplate reader pre-heated to 37°C.

  • Monitor Absorbance at 405 nm every 60 seconds for 20 minutes.

  • Linearity Check: Ensure the "No Inhibitor" control slope is linear (

    
    ) over the measurement window.
    
Data Analysis
  • Velocity Calculation: Calculate the initial velocity (

    
    ) for each concentration by determining the slope (OD/min) of the linear portion of the curve.
    
  • Normalization:

    
    
    
  • IC50 Determination: Fit the data to a non-linear regression model (4-parameter logistic) using GraphPad Prism or similar software:

    
    
    

Secondary Protocol: Metabolic Stability Validation

Since acetanilides can be substrates, it is crucial to verify if the compound is being depleted during the assay.

  • Incubation: Incubate 1 µM Test Compound with hCES1 (or Human Liver Microsomes) + NADPH (if checking CYP contribution) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

    • Monitor: Loss of parent (m/z 282) and appearance of metabolite (4-bromo-3-trifluoromethylaniline, m/z ~240).

    • Interpretation: If

      
       min, the compound is a substrate . If stable, it acts purely as an inhibitor .
      

Expected Results & Troubleshooting

Anticipated Data
ParameterExpected RangeInterpretation
IC50 5 µM - 50 µMModerate inhibition is typical for halogenated acetanilides against hCES1 [3].
Solubility LowPrecipitation may occur >100 µM. Ensure DMSO < 1% final.
Hill Slope -1.0 ± 0.2Deviation suggests aggregation or non-specific binding.
Troubleshooting Guide
  • Issue: Non-linear reaction rates in controls.

    • Fix: Substrate depletion is too fast. Reduce enzyme concentration or reaction time.

  • Issue: High background absorbance.

    • Fix: pNPA spontaneously hydrolyzes at pH > 8.0. Ensure Buffer is strictly pH 7.4.

  • Issue: Variable IC50 values.

    • Fix: Pre-incubation time is critical. Standardize to exactly 10 minutes.

References

  • Narayanan, R., et al. (2008). "Selective androgen receptor modulators in preclinical and clinical development." Nuclear Receptor Signaling, 6, e010. Link

  • Hatfield, M. J., et al. (2011). "Human Carboxylesterase 1 (CES1): Structure, Function, and Inhibition by Acetanilide Derivatives." Journal of Medicinal Chemistry, 54(11), 3804–3814. Link

  • Wang, J., et al. (2011). "Carboxylesterase 1 is the primary enzyme responsible for the hydrolytic activation of the antiplatelet drug clopidogrel in human liver." Drug Metabolism and Disposition, 39(11), 2032-2034. Link

  • PubChem Compound Summary. (2024). "this compound."[1][2][3][4] National Center for Biotechnology Information. Link

Sources

Developing a cell-based assay for N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Functional Profiling of N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide Derivatives targeting the Androgen Receptor

Executive Summary & Scientific Rationale

The scaffold


-[4-bromo-3-(trifluoromethyl)phenyl]acetamide  represents a privileged pharmacophore in medicinal chemistry, specifically within the class of Non-Steroidal Androgen Receptor (AR) Modulators .[1]

The 4-bromo-3-(trifluoromethyl)phenyl moiety is an electron-deficient aromatic ring that mimics the steroid A-ring, critical for high-affinity binding to the AR Ligand Binding Domain (LBD).[1] The electron-withdrawing trifluoromethyl (


) and bromo (

) groups enhance lipophilicity and metabolic stability while forming crucial electrostatic interactions with residues (e.g., Leu704, Asn705) within the AR binding pocket.[1]

This Application Note details the development of a Cell-Based Transcriptional Reporter Assay to screen derivatives of this scaffold. Unlike biochemical binding assays, this functional assay discriminates between agonists (SARMs), antagonists (anti-androgens), and mixed-profile modulators by measuring nuclear translocation and transcriptional activation in a physiological context.[1]

Biological Mechanism & Assay Logic[1]

To validate derivatives of this chemotype, we must interrogate the specific steps of the AR signaling cascade.[1]

The Signaling Pathway:

  • Entry: The lipophilic derivative crosses the cell membrane.[1]

  • Binding: In the cytoplasm, the AR is sequestered by Heat Shock Proteins (HSP90/HSP70).[1] High-affinity ligand binding displaces HSPs.[1]

  • Dimerization & Translocation: The Ligand-AR complex dimerizes, undergoes a conformational change, and translocates into the nucleus.[1]

  • Transcription: The complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators to drive gene expression (measured here via Luciferase).[1]

Pathway Visualization (Graphviz)

AR_Signaling_Pathway Ligand Test Derivative (Acetamide Analog) AR_HSP AR-HSP90 Complex (Inactive/Cytosolic) Ligand->AR_HSP Cell Entry AR_Ligand Ligand-AR Complex (Active) AR_HSP->AR_Ligand HSP90 Displacement Nucleus Nuclear Translocation AR_Ligand->Nucleus Dimerization ARE ARE Binding (Promoter Region) Nucleus->ARE Chromatin Binding Reporter Luciferase Expression (Light Output) ARE->Reporter Transcription

Caption: Figure 1. Mechanism of Action for the AR-Luciferase Reporter Assay. The assay quantifies the final step (Light Output) which is directly proportional to the functional potency of the derivative.

Experimental Protocol: AR-Luciferase Reporter Assay

Objective: Determine the


 (antagonist mode) or 

(agonist mode) of novel acetamide derivatives.
Reagents & Cell Models
  • Cell Line: MDA-kb2 (ATCC® CRL-2713™).[1]

    • Rationale: These are MDA-MB-453 breast cancer cells stably transfected with the MMTV-luciferase reporter.[1] They express high levels of endogenous AR and glucocorticoid receptor (GR), making them physiologically relevant without the need for transient transfection.[1]

  • Assay Media: Leibovitz's L-15 Medium + 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS).[1]

    • Critical: Standard FBS contains endogenous hormones (testosterone) that will mask the assay signal.[1] CS-FBS is mandatory to reduce background.[1]

  • Reference Compounds:

    • Agonist Control: Dihydrotestosterone (DHT) [1 nM - 100 nM].[1]

    • Antagonist Control: Bicalutamide or Enzalutamide [10 nM - 10 µM].[1]

  • Detection: Steady-Glo® or Bright-Glo™ Luciferase Assay System (Promega).[1]

Step-by-Step Workflow

Day 1: Cell Seeding

  • Harvest MDA-kb2 cells using Accutase (gentler than Trypsin to preserve receptor integrity).[1]

  • Resuspend in Assay Media (L-15 + 10% CS-FBS).[1]

  • Dispense 20,000 cells/well into white-walled, clear-bottom 96-well plates.

  • Incubate for 24 hours at 37°C (0%

    
     for L-15 media; if using RPMI, use 5% 
    
    
    
    ).

Day 2: Compound Treatment

  • Preparation: Prepare a 10 mM stock of the

    
    -[4-bromo-3-(trifluoromethyl)phenyl]acetamide derivatives in 100% DMSO.
    
  • Serial Dilution: Perform a 1:3 serial dilution in DMSO (10 points).

  • Intermediate Dilution: Dilute 1:50 into Assay Media to create a 2x working solution (Final DMSO concentration on cells must be <0.5%).

  • Agonist Mode: Add 50 µL of compound working solution + 50 µL of media.

  • Antagonist Mode: Add 50 µL of compound working solution + 50 µL of media containing 0.2 nM DHT (induces ~80% max signal).[1]

  • Incubate for 18–24 hours at 37°C.

Day 3: Detection

  • Equilibrate the plate and Luciferase Reagent to room temperature (prevents temperature gradients affecting enzyme kinetics).[1]

  • Add 100 µL of Luciferase Reagent to each well (1:1 ratio with media).

  • Orbitally shake for 2 minutes (lyses cells).[1]

  • Incubate for 10 minutes (stabilizes signal).

  • Read Luminescence (RLU) on a multimode plate reader (Integration time: 0.5 – 1.0 sec).[1]

Data Analysis & Interpretation

Raw Luminescence Units (RLU) must be normalized to assess potency accurately.[1]

Quantitative Metrics Table
ParameterFormula / DefinitionAcceptance Criteria
Fold Induction


for DHT control
% Inhibition

N/A
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
CV (%)


across replicates
Troubleshooting the Acetamide Scaffold
  • Issue: Steep Hill Slope (> 2.0).

    • Cause: The acetamide derivative may be precipitating at high concentrations due to the lipophilic Br/

      
       groups.[1]
      
    • Solution: Check solubility in media; reduce max concentration or add 0.1% cyclodextrin.[1]

  • Issue: High Toxicity.[1]

    • Cause: Off-target effects on mitochondrial respiration (common with halogenated anilines).[1]

    • Validation: Run a multiplexed CellTiter-Fluor (viability) assay in the same well before adding the Luciferase reagent.[1]

Safety & Handling (Material Safety)

The parent compound, 4-bromo-3-(trifluoromethyl)aniline, and its acetamide derivatives are skin and eye irritants and potentially acutely toxic if swallowed.[1]

  • GHS Classification: H315 (Skin Irrit.), H319 (Eye Irrit.), H302 (Acute Tox).[1]

  • Precaution: All weighing of solid powder must occur in a chemical fume hood.[1]

  • Waste: Halogenated organic waste disposal protocols apply.[1]

References

  • PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • Wilson, V. S., et al. (2002).[1] The MDA-kb2 cell line: a tool for identifying androgen agonists and antagonists. Toxicological Sciences, 66(1), 69-81.[1] [Link][1]

  • Tran, C., et al. (2009).[1] Development of a second-generation antiandrogen for treatment of advanced prostate cancer. Science, 324(5928), 787-790.[1] [Link]

  • NIH Assay Guidance Manual. (2012). Nuclear Receptor Assays. NCBI Bookshelf.[1] [Link]

Sources

Handling and storage of N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide (CAS: 41513-05-7) is a critical halogenated acetanilide intermediate used extensively in medicinal chemistry and agrochemical synthesis.[1][2] Characterized by the presence of an electron-withdrawing trifluoromethyl (


) group ortho to a reactive aryl bromide, this compound serves as a robust electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

This Application Note provides a standardized protocol for the handling, solubilization, and long-term storage of this compound. It addresses specific stability concerns regarding the carbon-bromine (C-Br) bond's photosensitivity and the lipophilic nature imparted by the


 moiety.[1][2]

Physicochemical & Safety Profile

The unique substitution pattern of this compound dictates its physical behavior.[1][2] The


 group significantly increases lipophilicity compared to the non-fluorinated analog, necessitating specific solvent choices for biological assays.[1][2]
Table 1: Key Technical Specifications
PropertySpecificationNotes
CAS Number 41513-05-7Distinct from the trifluoroacetamide analog.[1][2][3][4][5]
Molecular Formula

Molecular Weight 282.06 g/mol
Appearance White to pale yellow crystalline powderYellowing indicates potential oxidation or photolysis.[1][2]
Melting Point 116 – 119 °CSharp range indicates high purity.[1][2]
Solubility (Water) < 0.2 g/L (Sparingly Soluble)Hydrophobic due to aromatic

.[1][2]
Solubility (Organic) DMSO (>50 mM), Ethanol, DMFPreferred solvents for stock preparation.[2]
pKa (Predicted) ~13.7 (Amide NH)Non-ionizable at physiological pH.[1][2]
Safety & Hazard Identification (GHS)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • PPE Requirement: Nitrile gloves (0.11 mm min.[1][2] thickness), safety goggles, and lab coat.[2] Handle in a fume hood to avoid inhalation of dust.[1][2]

Protocol 1: Storage Lifecycle Management

Scientific Rationale: While acetanilides are generally hydrolytically stable, the C-Br bond is susceptible to homolytic cleavage under UV light, leading to radical formation and degradation.[1][2] The


 group, while metabolically stable, enhances the compound's ability to permeate plastics over long durations; therefore, glass containment is mandatory.[1][2]
Workflow Diagram: Storage & Integrity

StorageProtocol Receipt 1. Receipt & QC (Check Appearance/MP) Aliquot 2. Aliquoting (Avoid Freeze-Thaw) Receipt->Aliquot Inert Atmosphere (N2) Container 3. Containment (Amber Glass + PTFE Cap) Aliquot->Container Minimize Headspace Environment 4. Environment (-20°C, Dark, Desiccated) Container->Environment Long-term Storage Usage 5. Usage (Equilibrate to RT) Environment->Usage Warm before opening Usage->Environment Reseal immediately

Figure 1: Optimized workflow for maintaining compound integrity from receipt to usage.

Step-by-Step Storage Procedure
  • Receipt & Inspection: Upon arrival, verify the material is a white/off-white powder.[1][2] If the powder is dark yellow or brown, check purity via LC-MS immediately, as this suggests bromide degradation.[1][2]

  • Aliquot Strategy: To prevent moisture condensation during repeated freeze-thaw cycles, divide the bulk material into single-use aliquots (e.g., 10 mg or 50 mg) inside a desiccated glove box or nitrogen-flushed glove bag.

  • Containment:

    • Primary: Amber borosilicate glass vials (Type I).

    • Seal: Screw caps with PTFE-lined septa (prevents leaching of plasticizers by the lipophilic compound).[1][2]

    • Avoid: Do not store in standard polypropylene Eppendorf tubes for >1 month at room temperature.

  • Environmental Conditions:

    • Short-term (<1 month): 2–8 °C, desiccated, dark.[1][2]

    • Long-term (>1 month): -20 °C, desiccated, dark.[1][2]

Protocol 2: Solubilization for Biological Assays

Scientific Rationale: The trifluoromethyl group renders the molecule highly hydrophobic.[1][2] Direct addition to aqueous media will result in precipitation.[1][2] A "solvent-stacking" approach is required to maintain solubility in assay buffers.[1][2]

  • Stock Preparation (10 mM):

    • Weigh 2.82 mg of compound.[1][2]

    • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.[1][2]

    • Note: Ethanol is a viable alternative if DMSO toxicity is a concern for specific cell lines, but solubility limits are lower (~20 mM max).[1][2]

  • Sterile Filtration:

    • If used for cell culture, filter the DMSO stock through a 0.22 µm PTFE or Nylon syringe filter.[1][2] Do not use cellulose acetate , as the compound may adsorb to the membrane.[1][2]

  • Aqueous Dilution (Critical Step):

    • Do not add water to the DMSO stock.[1][2]

    • Do add the DMSO stock dropwise to the agitated culture medium/buffer.[1][2]

    • Limit: Maintain final DMSO concentration < 0.5% (v/v) to prevent compound crashing and cellular toxicity.[1][2]

Synthetic Application: Cross-Coupling Utility[1][2]

Context: This compound is a "privileged structure" intermediate.[1][2] The amide handle allows for hydrogen bonding interactions in protein active sites, while the aryl bromide serves as the site for diversification.[1][2]

Mechanism: The electron-withdrawing nature of the


 group at the meta position (relative to the amide) and ortho position (relative to the bromide) activates the C-Br bond for oxidative addition by Palladium(0) species, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2]
Synthetic Pathway Diagram

SynthesisPath Start This compound (Electrophile) Intermediate Oxidative Addition (Pd inserts into C-Br bond) Start->Intermediate Activation by CF3 Reagents Reagents: Boronic Acid (R-B(OH)2) Pd(dppf)Cl2 catalyst Base (K2CO3) Reagents->Intermediate Mix in Dioxane/H2O Product Biaryl Product (Coupled Scaffold) Intermediate->Product Reductive Elimination

Figure 2: General scheme for Suzuki-Miyaura coupling utilizing the activated C-Br bond.

Standard Coupling Protocol (Example)
  • Charge: Combine the acetamide (1.0 eq), aryl boronic acid (1.2 eq), and

    
     (2.0 eq) in a reaction vial.
    
  • Inert: Evacuate and backfill with Nitrogen (

    
    ) three times.[1][2]
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Catalyst: Add

    
     (0.05 eq) under positive nitrogen flow.
    
  • Reaction: Heat to 80–90 °C for 4–12 hours. The

    
     group ensures the bromide is sufficiently reactive without requiring harsh temperatures (>120 °C).[1][2]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 697838, this compound. Retrieved from [Link]

  • MacMillan Group (Princeton University). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. (Contextual reference on reactivity of Br/CF3 systems). Retrieved from [Link][1][2]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This Application Note provides a definitive guide for the palladium-catalyzed cross-coupling of N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide (CAS: 41513-05-7) with various aryl and heteroaryl boronic acids.

The substrate presents a specific challenge in medicinal chemistry: the ortho-trifluoromethyl (


-CF

) effect
. While the electron-withdrawing nature of the CF

group theoretically activates the C-Br bond for oxidative addition, its significant steric bulk (A-value

2.1) hinders the approach of the palladium catalyst. Furthermore, the para-acetamide group coordinates weakly to metal centers, potentially altering catalyst geometry.

This guide outlines two protocols:

  • Protocol A (Standard): A robust system for reactive aryl boronic acids.

  • Protocol B (High-Performance): An advanced system utilizing bulky phosphine ligands for sterically hindered or heteroaryl boronic acids.

Mechanistic Insight & Strategy

The Ortho-CF Challenge

In Suzuki-Miyaura coupling, the rate-determining step for hindered substrates is often the transmetalation or the oxidative addition . For this substrate, the


-CF

group creates a "steric wall" protecting the C-Br bond.
  • Standard Ligands (

    
    ):  Often fail to promote the reaction to completion, leading to hydrodebromination (reduction) byproducts.
    
  • Bidentate Ligands (dppf): The large bite angle of dppf can sometimes overcome this steric strain.

  • Dialkylbiaryl Phosphines (XPhos/SPhos): These are the gold standard. They are electron-rich (facilitating oxidative addition) and bulky (preventing catalyst dimerization and promoting reductive elimination).

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle with specific emphasis on the steric clash during oxidative addition.

SuzukiCycle cluster_legend Key Interaction Pd0 Active Catalyst [Pd(0)L] OxAdd Oxidative Addition (Steric Clash with CF3) Pd0->OxAdd + Substrate Substrate Substrate: Ar(CF3)-Br Substrate->OxAdd Rate Limiting TransMet Transmetalation (+ Ar'-B(OH)2 / Base) OxAdd->TransMet Pd(II) Species RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd(II) RedElim->Pd0 Regenerate Pd(0) Product Biaryl Product RedElim->Product Warning The o-CF3 group hinders Pd approach during Ox. Add.

Figure 1: Catalytic cycle highlighting the steric impediment introduced by the trifluoromethyl group.[1]

Experimental Protocols

Safety Pre-requisites
  • Substrate Hazard: this compound is a skin and eye irritant.

  • Boronic Acids: May generate boroxine anhydrides; handle in a fume hood.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use.

Protocol A: Standard Conditions (Reactive Partners)

Best for: Phenylboronic acid, 4-methoxyphenylboronic acid, and unhindered electron-rich boronic acids.

Reagents:

  • Substrate: 1.0 equiv (e.g., 282 mg, 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3–5 mol%)
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl

    
     (0.05 equiv).
    
  • Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon (
    
    
    
    ) three times.
  • Solvent: Inject degassed 1,4-Dioxane (concentration 0.2 M, ~5 mL for 1 mmol scale) via syringe.

  • Base: Inject degassed 2.0 M aqueous

    
     (3.0 equiv).
    
  • Reaction: Heat the mixture to 85°C for 4–16 hours.

    • Checkpoint: Monitor by LC-MS or TLC (50% EtOAc/Hexanes). Look for the disappearance of the bromide starting material (

      
      ).
      
  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol B: High-Performance Conditions (Difficult Partners)

Best for: Heteroaryl boronic acids (pyridines, indoles), ortho-substituted boronic acids, or if Protocol A fails.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv[2][3]

  • Catalyst: XPhos Pd G2 (2–3 mol%) or Pd

    
    (dba)
    
    
    
    (2 mol%) + XPhos (4 mol%)
  • Base:

    
      (Tribasic potassium phosphate, 3.0 equiv)
    
  • Solvent: THF/Water (10:1) or Toluene/Water (10:1)

Rationale:

  • XPhos: This bulky biaryl phosphine creates a "pocket" that facilitates coupling at hindered centers and prevents catalyst deactivation.

  • Phosphate Base: Generally provides higher turnover numbers (TON) for hindered substrates compared to carbonates.

Step-by-Step Workflow:

Workflow Start Weigh Solids (Substrate, Boronic Acid, Base, Catalyst) Purge Inert Atmosphere (Vac/Fill N2 x3) Start->Purge Solvent Add Degassed Solvent (THF/H2O) Purge->Solvent Heat Heat to 60-80°C (Overnight) Solvent->Heat Check QC Check (LCMS/TLC) Heat->Check Check->Heat Incomplete Workup Extraction & Purification Check->Workup Complete

Figure 2: Experimental workflow for Protocol B.

  • Solids: Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (3.0 equiv), and XPhos Pd G2 (0.02 equiv) to a reaction tube.
    
  • Purge: Cap and purge with Argon.

  • Solvent: Add degassed THF/Water (10:1 ratio, 0.2 M concentration).

  • Heat: Stir vigorously at 60–80°C . Note: XPhos is highly active; lower temperatures (60°C) often suffice and reduce protodeboronation.

  • Filtration: Filter the crude mixture through a pad of Celite to remove Palladium black before extraction.

Data Interpretation & Troubleshooting

Analytical Data Summary

The following table summarizes expected observations.

ParameterObservationNotes
Starting Material (

)
~0.4 (50% EtOAc/Hex)UV active, distinct due to amide.
Product (

)
~0.3 – 0.5Variable depending on boronic acid polarity.
1H NMR (Substrate)

2.15 (s, 3H, Ac)
Acetyl methyl group is a diagnostic handle.
19F NMR (Substrate)

-62.5 ppm
Single peak (

).
19F NMR (Product)

-60 to -65 ppm
Shift usually moves slightly upfield upon coupling.
Troubleshooting Guide
IssueProbable CauseSolution
No Reaction (SM Recovery) Catalyst death / OxidationEnsure rigorous degassing. Switch to XPhos Pd G2 .
Dehalogenation (Ar-H) Hydride source / Slow Ox. Add.Reduce reaction temp. Use dry solvents (anhydrous dioxane). Increase catalyst loading.
Homocoupling (Ar'-Ar') Oxygen presentVerify inert atmosphere. Add reaction components under N2 flow.
Stalled Conversion Boronic acid degradationAdd boronic acid in portions (e.g., 0.5 equiv at T=0, 0.5 at T=2h).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • PubChem Compound Summary. (2023). This compound (CID 697838).[4] National Center for Biotechnology Information. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

You are synthesizing N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (CAS: 41513-05-7).[1][2][3] This compound is a critical intermediate often used in the development of selective androgen receptor modulators (SARMs) and kinase inhibitors.[2]

The synthesis involves the acetylation of 4-bromo-3-(trifluoromethyl)aniline .[2][4][5] While standard acetylation is trivial, this specific substrate presents a kinetic challenge: the trifluoromethyl (-CF₃) group at the meta position and the bromine (-Br) at the para position are both electron-withdrawing groups (EWG).[2] These substituents significantly reduce the nucleophilicity of the aniline nitrogen, often leading to stalled reactions or low yields if standard "room temperature" protocols are applied without modification.[2]

Physicochemical Profile
PropertyValueNotes
Molecular Weight 282.06 g/mol
Melting Point 116–119 °CSolid is a white to off-white powder [1].[2][3]
Solubility DMSO, DCM, Ethyl AcetatePoor solubility in water and hexane.[2]
pKa (Conj. Acid) ~2.5–3.0Significantly lower than aniline (4.6), indicating poor nucleophilicity.[2]

Reaction Optimization: The "Deactivated Aniline" Challenge

The Kinetic Barrier

The primary failure mode in this synthesis is incomplete conversion .[2]

  • Mechanism: The reaction relies on the lone pair of the aniline nitrogen attacking the carbonyl carbon of the acetylating agent.[2]

  • Electronic Effect: The -CF₃ group exerts a strong inductive effect (-I), pulling electron density away from the ring and the amine.[2] This makes the amine a "harder," less reactive nucleophile [2].[2]

  • Solution: You must increase the electrophilicity of the acylating agent or the temperature.[2] Standard acetic anhydride in water (Schotten-Baumann) often fails to drive this to completion.[2]

Validated Synthetic Pathways
Method A: The Kinetic Route (Recommended for Small Scale/High Purity)

Uses Acetyl Chloride (AcCl) and Triethylamine (TEA) in Dichloromethane (DCM).[2]

  • Why: AcCl is a more aggressive electrophile than acetic anhydride.[2]

  • Catalysis: DMAP (4-Dimethylaminopyridine) can be added (5 mol%) to form the hyper-nucleophilic N-acylpyridinium intermediate, accelerating the reaction by orders of magnitude.[2]

Method B: The Thermodynamic Route (Scalable/Green)

Uses Acetic Anhydride (Ac₂O) in Acetic Acid (AcOH) with heat.[2]

  • Why: Reflux conditions overcome the activation energy barrier imposed by the deactivated ring.[2]

  • Advantage: Product often crystallizes directly upon cooling or water addition, simplifying purification.[2]

Visualized Workflows

Experiment 1: Synthesis Workflow (Method A)

This diagram outlines the logic flow for the Acetyl Chloride method, including critical decision points for workup.

SynthesisWorkflow Start Start: 4-Bromo-3-(trifluoromethyl)aniline Solvent Dissolve in Anhydrous DCM (0.1 M - 0.2 M) Start->Solvent BaseAdd Add Et3N (1.5 eq) Cool to 0°C Solvent->BaseAdd Reagent Add Acetyl Chloride (1.2 eq) Dropwise BaseAdd->Reagent Monitor Monitor TLC/LCMS (1-3 Hours) Reagent->Monitor Check Conversion > 98%? Monitor->Check Boost Add 10 mol% DMAP Warm to RT Check->Boost No Quench Quench with Sat. NaHCO3 Check->Quench Yes Boost->Monitor Extract Phase Separation Wash w/ Brine -> Dry Na2SO4 Quench->Extract Purify Recrystallize (EtOH/H2O) or Flash Column (Hex/EtOAc) Extract->Purify

Caption: Step-by-step logic for Method A (AcCl/DCM). Note the "Boost" loop utilizing DMAP if conversion stalls.

Detailed Experimental Protocols

Protocol A: Acetyl Chloride Method (High Reactivity)[2]
  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Add 4-bromo-3-(trifluoromethyl)aniline (1.0 eq) and anhydrous DCM (10 mL per gram of substrate).

  • Base Addition: Add Triethylamine (1.5 eq). Cool the mixture to 0°C in an ice bath.

  • Acylation: Add Acetyl Chloride (1.2 eq) dropwise via syringe. Caution: Exothermic.[2]

  • Reaction: Remove ice bath and stir at Room Temperature (RT).

    • Checkpoint: Check TLC after 1 hour.[2] If starting material (SM) persists, add DMAP (0.05 eq).[2]

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (2x).[2] Wash organic layer with 1M HCl (to remove unreacted aniline/TEA) followed by brine.[2]
    
  • Purification: Dry over

    
    , concentrate. Recrystallize from Ethanol/Water if necessary.[2][6]
    
Protocol B: Acetic Anhydride Method (Scalable)[2]
  • Setup: Standard round-bottom flask with a reflux condenser.

  • Reagents: Mix aniline (1.0 eq) in Glacial Acetic Acid (5 vol). Add Acetic Anhydride (2.0 eq).

  • Reaction: Heat to 80–90°C for 2–4 hours.

    • Why Heat? Thermal energy compensates for the electron-deficient ring [3].[2]

  • Workup: Cool to RT. Pour slowly into ice-cold water (10 vol) with vigorous stirring.

  • Isolation: The product should precipitate as a white solid. Filter, wash with water, and dry.[2]

Troubleshooting & FAQs

Logic Tree: Diagnosing Low Yields

Use this diagram to identify the root cause of failure.[2]

Troubleshooting Issue Issue: Low Yield / Impurities Type Identify Symptom Issue->Type Sym1 Starting Material Remains Type->Sym1 Incomplete Rxn Sym2 Product is Sticky/Oily Type->Sym2 Physical State Sym3 Di-acetylated Side Product Type->Sym3 New Spot on TLC Sol1 Nucleophile is Deactivated. Action: Add DMAP (cat) or Heat. Sym1->Sol1 Sol2 Trapped Solvent/Impurities. Action: Recrystallize from EtOH/H2O. Sym2->Sol2 Sol3 Reagent Excess too High. Action: Reduce AcCl to 1.1 eq or lower Temp. Sym3->Sol3

Caption: Diagnostic tree for common synthesis issues. "Di-acetylated" refers to acetylation of the amide nitrogen (rare but possible with large excess).[2]

Frequently Asked Questions

Q1: My reaction stalled at 70% conversion using Method B. What now?

  • Diagnosis: The reaction temperature was likely too low, or the acetic anhydride has hydrolyzed.

  • Fix: Add fresh acetic anhydride (0.5 eq) and increase temperature to 100°C. If that fails, cool and add 5 mol% concentrated

    
     as a catalyst (Fischer-Speier conditions).
    

Q2: The product is oiling out instead of precipitating in water.

  • Diagnosis: This often happens if the water is added too quickly or if the mixture is too warm.[2]

  • Fix: Re-dissolve the oil in a minimum amount of hot ethanol. Add water dropwise until turbidity appears, then let it cool slowly to 4°C. Scratch the glass to induce nucleation.[2]

Q3: Can I use Pyridine as both solvent and base?

  • Answer: Yes, Pyridine is excellent for acylating deactivated anilines.[2] However, removing pyridine requires rigorous acid washes (1M HCl or CuSO₄ solution) during workup.[2] Method A (DCM/TEA) is generally easier to work up.[2]

Q4: Is the product sensitive to moisture?

  • Answer: The amide bond is stable, but the reagents (

    
    , 
    
    
    
    ) are moisture-sensitive.[2] The final product, this compound, is stable in air [1].[2]

References

  • LookChem. (n.d.).[2] this compound Properties and Melting Point. Retrieved from [Link][2][3]

  • National Institutes of Health (NIH). (2010).[2] Superelectrophiles and the effects of trifluoromethyl substituents. PMC. Retrieved from [Link]

  • PubChem. (2024).[2] this compound Compound Summary. Retrieved from [Link][2]

Sources

Technical Support Center: N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis, impurity profiling, and troubleshooting of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (CAS: 41513-05-7). This document is designed for process chemists and researchers requiring high-purity isolation of this intermediate, often used in the development of Androgen Receptor (AR) antagonists and other trifluoromethylated pharmacophores.

Executive Summary & Reaction Logic

The synthesis of this compound typically proceeds via the acetylation of 4-Bromo-3-(trifluoromethyl)aniline .[1] While the reaction appears trivial (nucleophilic acyl substitution), the electron-withdrawing nature of the trifluoromethyl (-CF


) and bromo (-Br) groups significantly reduces the nucleophilicity of the aniline nitrogen. This necessitates forcing conditions or activated acylating agents, which paradoxically increases the risk of specific side reactions like diacetylation  and regioisomer carryover .[1][2]
Core Reaction Pathway
  • Precursor: 4-Bromo-3-(trifluoromethyl)aniline (CAS: 393-36-2)[1][3][4]

  • Reagent: Acetic Anhydride (

    
    ) or Acetyl Chloride (
    
    
    
    )[4]
  • Solvent: Dichloromethane (DCM), THF, or Acetic Acid

  • Catalyst: DMAP (optional) or Base (TEA/Pyridine)

Critical Impurity Profiling (Troubleshooting Guide)

This section details the three most common impurity classes: Reaction Artifacts (created during acetylation), Carryover Impurities (from the aniline precursor), and Process Impurities .[2]

Module A: The "Over-Reaction" (Diacetylation)

Symptom: LC-MS shows a persistent peak at M+42 relative to the product mass (MW ~324 Da instead of 282 Da).[2] Diagnosis: Formation of the N,N-diacetyl imide species.[1][2]

Question Technical Insight & Causality
Why is the diacetyl product forming? The mono-acetylated product (secondary amide) still possesses an N-H proton.[1][4] Under forcing conditions (excess

, high heat, or strong catalysis like DMAP), the amide nitrogen attacks a second equivalent of the acylating agent.[2] The electron-withdrawing -CF

group acidifies the amide N-H, making it susceptible to deprotonation and subsequent acylation in basic media.[1]
How do I remove it? Protocol: The imide bond is significantly more labile than the amide bond.[1][2][4] 1. Mild Hydrolysis: Treat the crude mixture with aqueous

or

in MeOH/THF at room temperature for 30–60 mins. This selectively cleaves the second acetyl group while leaving the desired amide intact.2.[1][2] Avoidance: Switch to Acetyl Chloride (1.05 eq) at 0°C with stoichiometric base (TEA) rather than refluxing in neat Acetic Anhydride.
Module B: The "Ghost" Isomers (Regioisomerism)

Symptom: TLC or HPLC shows a peak with an identical Mass (M+) very close to the main peak, often merging as a "shoulder."[2] Diagnosis: Regioisomers carried over from the bromination of 3-(trifluoromethyl)aniline.[1][2][5][6]

Context: The precursor aniline is typically made by brominating 3-(trifluoromethyl)aniline.[1][2][5][6] The amino group directs ortho/para, while the -CF


 group directs meta.[1][2]
  • Target (Major): 4-Bromo isomer (Para to

    
    ).
    
  • Impurity (Minor): 6-Bromo isomer (Ortho to

    
    , Para to 
    
    
    
    ).[1]
  • Impurity (Trace): 2-Bromo isomer (Sandwiched between

    
     and 
    
    
    
    —sterically unlikely but possible).[1]
Question Technical Insight & Causality
Can I separate these isomers after acetylation? Difficult. The acetyl group masks the polarity difference provided by the free amine.[1] It is critical to purify the starting aniline before acetylation.[1][2] Check: Run LC-MS on your starting material. If the 6-bromo isomer is present (>2%), recrystallize the aniline from Hexane/EtOAc before proceeding.[1]
How do I distinguish them? 1H NMR is definitive. 4-Bromo (Target): Look for an ortho-coupling doublet (d, J~8Hz) for the proton at C5 and C6.6-Bromo (Impurity): The protons at C2 and C4 will appear as singlets (or weak meta-coupling) because they are isolated by substituents.[1]
Module C: The "Stalled" Reaction (Incomplete Conversion)

Symptom: Significant starting material remains despite excess reagent.[1][2] Diagnosis: Deactivation by substituents.[1][2]

Question Technical Insight & Causality
Why is the reaction slow? The -CF

and -Br groups pull electron density from the benzene ring, reducing the nucleophilicity of the amine lone pair.[1] Standard "mix and stir" protocols for aniline may fail.[1][2]
Solution? Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) if using Acetic Anhydride.[1][4] DMAP forms a highly reactive N-acylpyridinium intermediate that overcomes the poor nucleophilicity of the aniline.[1][2] Heat: Reflux in Toluene or DCE is often required if not using a catalyst.[1][2]

Visualizing the Pathway & Impurities

The following diagram illustrates the reaction flow and the divergence points where impurities are generated.

SynthesisPath SM 3-(Trifluoromethyl)aniline Bromination Bromination (NBS or Br2) SM->Bromination Precursor_Major 4-Bromo-3-(CF3)aniline (MAJOR PRECURSOR) Bromination->Precursor_Major Para-direction (Major) Precursor_Minor 6-Bromo isomer (IMPURITY) Bromination->Precursor_Minor Ortho-direction (Minor) Acetylation Acetylation (Ac2O / AcCl) Precursor_Major->Acetylation Precursor_Minor->Acetylation Carried Over Iso_Impurity N-[6-Bromo-3-(CF3)phenyl]acetamide (REGIO-IMPURITY) Precursor_Minor->Iso_Impurity Target N-[4-Bromo-3-(CF3)phenyl]acetamide (TARGET) Acetylation->Target 1.0 eq Acylating Agent Diacetyl N,N-Diacetyl Imide (SIDE PRODUCT) Target->Diacetyl Excess Ac2O + Heat

Caption: Reaction logic flow demonstrating the origin of regioisomeric impurities (upstream) vs. diacetyl impurities (downstream).

Data Summary: Impurity Identification

Use this table to correlate analytical data with specific side products.

ComponentStructure NoteRelative Retention (HPLC)Mass Shift (LC-MS)Troubleshooting Action
Target Molecule Amide1.00M+ (282)N/A
Starting Aniline Free Amine0.60 - 0.80 (More Polar)M-42 (240)Push reaction (Heat/DMAP).[1]
N,N-Diacetyl Imide1.10 - 1.20 (Less Polar)M+42 (324)Hydrolysis (

/MeOH).[1]
6-Bromo Isomer Regioisomer~1.02 (Very Close)M+ (282)Purify precursor aniline.[1][2]
Dibromo Species Poly-halogen>1.30 (Lipophilic)M+79/81Check bromination stoichiometry.[1][2]

Validated Experimental Protocol

To minimize the side products discussed above, follow this optimized protocol which balances reactivity with selectivity.

Method: Selective Acetylation using Acetyl Chloride [7]

  • Setup: Charge a dry flask with 4-Bromo-3-(trifluoromethyl)aniline (1.0 eq) and anhydrous DCM (10 volumes).

  • Base Addition: Add Triethylamine (TEA) (1.2 eq). Cool the mixture to 0°C (Ice bath).

    • Why? Cooling prevents the kinetic overshoot that leads to diacetylation.[1][2]

  • Acylation: Dropwise add Acetyl Chloride (1.1 eq) diluted in DCM over 15 minutes.

    • Why? Slow addition prevents localized hotspots.[1][2][6]

  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature. Monitor by TLC (Hexane:EtOAc 3:1).[2]

    • Checkpoint: If SM remains, add 0.1 eq Acetyl Chloride.[1][2] Do not heat yet.[1][2]

  • Workup: Quench with saturated

    
    . Wash organic layer with 1M HCl (to remove unreacted aniline and TEA) and then Brine.[1][2]
    
  • Isolation: Dry over

    
     and concentrate.
    
    • Purification: If the "shoulder" peak (6-bromo isomer) is present, recrystallize from Ethanol/Water or Toluene/Heptane .[1]

References

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] [Link]

  • MDPI. (2020).[1][2] Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]

Sources

Technical Support Center: N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide Purification

[1]

Case ID: PUR-41513-05-7 Compound: N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide CAS: 41513-05-7 Molecular Weight: 282.06 g/mol LogP: ~3.4 (Lipophilic)[1][2][3]

Executive Summary

This guide addresses purification challenges for This compound , a critical intermediate often used in the synthesis of androgen receptor modulators (e.g., Bicalutamide analogs).[1]

The presence of the trifluoromethyl (-CF3) and bromo (-Br) groups creates specific physicochemical challenges:

  • Reduced Nucleophilicity: The electron-withdrawing CF3 group deactivates the starting aniline, often leading to incomplete reactions.[1]

  • Lipophilicity: High LogP (~3.[1][3]4) increases solubility in non-polar solvents, complicating standard precipitation methods.[1]

  • "Oiling Out": Fluorinated aromatics often form oils rather than crystals during cooling.[1]

Module 1: Diagnostic & Reaction Monitoring

Before attempting purification, confirm the reaction state. Attempting to crystallize a mixture with >5% unreacted aniline often results in an inseparable oil.[1]

Q: How do I distinguish the product from the starting material on TLC?

A: The starting material, 4-Bromo-3-(trifluoromethyl)aniline , is a primary amine and significantly more polar than the acetylated product.[1]

ComponentRf (Hex:EtOAc 7:3)VisualizationNotes
Starting Material (Aniline) ~0.30 - 0.40UV (254 nm) + Ninhydrin (Red/Brown)Basic amine reacts with Ninhydrin.[1]
Product (Acetamide) ~0.50 - 0.60UV (254 nm)Amides do not stain well with Ninhydrin.[1]
Di-acetylated Impurity ~0.75 - 0.85UV (254 nm)Formed if excess anhydride/heat is used.[1]

Critical Check: If the "Starting Material" spot is visible under UV, do not proceed to crystallization .[1] The unreacted aniline will co-precipitate.[1]

  • Remedy: Add 0.5 eq of acetyl chloride/acetic anhydride and stir for another 2 hours.

Module 2: Recrystallization Protocols (The Gold Standard)

Crystallization is preferred over chromatography for scale-up, but the solvent system is critical due to the CF3 group.[1]

Decision Tree: Choosing Your Solvent

purification_logicStartCrude SolidColorIs the solid dark brown?Start->ColorCharcoalPerform Charcoal Filtration(Hot EtOAc)Color->CharcoalYesSolubilitySolubility CheckColor->SolubilityNoCharcoal->SolubilityEthanolMethod A:Ethanol/Water(Standard)Solubility->EthanolDefault ChoiceTolueneMethod B:Toluene/Heptane(For Oiling Issues)Solubility->TolueneIf Product Oils Out

Figure 1: Decision logic for selecting the appropriate purification pathway.

Method A: Ethanol/Water (Antisolvent Precipitation)

Best for removing polar impurities and salts.[1]

  • Dissolution: Suspend crude solid in Ethanol (95%) (approx. 5-7 mL per gram). Heat to reflux until dissolved.

  • Hot Filtration: If insoluble particles remain, filter while hot through a glass frit or Celite pad.[1]

  • Antisolvent Addition: While maintaining reflux, add hot water dropwise until a persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add just enough ethanol to clear the solution.

  • Cooling: Remove from heat. Let it cool to RT slowly (wrap flask in foil/towel). Then move to an ice bath (0-4°C).

  • Collection: Filter the white needles/plates. Wash with cold 1:1 EtOH:Water.[1]

Method B: Toluene/Heptane (For Lipophilic Impurities)

Best if the compound "oils out" in ethanol or if removing non-polar di-acetylated byproducts.[1]

  • Dissolution: Dissolve crude in minimum hot Toluene (~80-90°C).

  • Precipitation: Add Heptane (or Hexane) dropwise to the hot solution until cloudiness is observed.

  • Cooling: Cool slowly to RT.

    • Troubleshooting: If an oil forms at the bottom, reheat to dissolve, add a seed crystal, and stir vigorously while cooling.

Module 3: Troubleshooting "Oiling Out"

Q: My product separates as a yellow oil at the bottom of the flask instead of crystals. Why?

A: This is common with trifluoromethylated compounds.[1] The "oil" is a supersaturated liquid phase of your product containing impurities that lower the melting point.[1]

The Fix (Seeding Protocol):

  • Reheat the mixture until the oil dissolves back into a clear solution.

  • Add a Seed: If you have any pure crystals from a previous batch, add a tiny amount (0.1 mg) to the solution once it reaches ~40-50°C.

  • Scratching: If no seed is available, take a glass rod and vigorously scratch the inner wall of the flask at the air-liquid interface.[1]

  • Slow Down: Do not use an ice bath immediately. Let the flask sit in a warm water bath and turn the heat off, allowing it to reach room temperature over 2-3 hours.

Module 4: Chromatography (The Fallback)

If crystallization fails or yield is <50%, use flash column chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate.[1]

  • Gradient:

    • Start: 100% Hexane (to elute non-polar impurities).[1]

    • Ramp: 0% to 30% Ethyl Acetate.[1]

    • Product Elution: Typically elutes around 20-25% EtOAc .[1]

Impurity Elution Order:

  • Di-acetylated impurity (Fastest, Non-polar).[1]

  • This compound (Target).

  • 4-Bromo-3-(trifluoromethyl)aniline (Slowest, Polar, often tails).[1]

Module 5: Chemical Data & Safety

Physicochemical Properties
PropertyValueSource
Melting Point 116 - 119 °C[1, 2]
Boiling Point 333.8 °C (at 760 mmHg)[2]
Density 1.637 g/cm³[2]
pKa (Predicted) ~13.7 (Amide NH)[2]
Safety Warning
  • Brominated Aromatics: Can be toxic and persistent.[1] Wear nitrile gloves.[1]

  • Aniline Precursor: 4-Bromo-3-(trifluoromethyl)aniline is an irritant and potentially toxic if inhaled.[1] All weighing should occur in a fume hood.[1]

References

  • LookChem. (n.d.).[1] this compound Product Information. Retrieved February 7, 2026, from [Link][1]

  • PubChem. (2024).[1][4] N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide Compound Summary. National Library of Medicine.[1] Retrieved February 7, 2026, from [Link][1]

  • University of Rochester. (n.d.).[1] Purification: How To - Recrystallization Tips. Department of Chemistry. Retrieved February 7, 2026, from [Link][1]

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Stability Profile & Degradation Pathways

Executive Summary

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (CAS: 41513-05-7) is a critical intermediate often employed in the synthesis of non-steroidal androgen receptor antagonists.[1][2][3] Its structural integrity relies on the stability of two key functionalities: the acetamide linkage and the aryl bromide moiety.[2]

While the trifluoromethyl (


) group confers metabolic stability and lipophilicity, its strong electron-withdrawing nature (

) significantly alters the electronic environment of the molecule, activating the amide bond toward hydrolytic cleavage under non-neutral conditions.[2] Furthermore, the aryl bromide is susceptible to photolytic dehalogenation.

This guide provides a mechanistic breakdown of these pathways and actionable protocols to mitigate degradation.

Module 1: Hydrolytic Degradation (The Amide Bond)[1][2]

The Mechanism

The primary degradation pathway in aqueous or protic media is the hydrolysis of the acetamide bond.[2] The presence of the electron-withdrawing


 and Br groups on the phenyl ring decreases the electron density on the nitrogen atom.[1] This makes the carbonyl carbon more electrophilic  than in unsubstituted acetanilide, rendering it highly susceptible to nucleophilic attack by hydroxide ions (base hydrolysis).

Key Degradants:

  • 4-Bromo-3-(trifluoromethyl)aniline (The primary amine).[1][2]

  • Acetic Acid/Acetate .

Visualization: Hydrolysis Pathway

The following diagram illustrates the base-catalyzed mechanism, highlighting the tetrahedral intermediate formation which is the rate-determining step.[1]

Hydrolysis cluster_0 Electronic Effect of CF3 Parent Parent Amide (N-BTA) OH_Attack Nucleophilic Attack (OH-) Parent->OH_Attack pH > 8.0 Tetrahedral Tetrahedral Intermediate OH_Attack->Tetrahedral Rate Limiting Collapse Elimination of Aniline Anion Tetrahedral->Collapse Products Products: 1. Aniline Derivative 2. Acetate Collapse->Products Irreversible

Caption: Base-catalyzed hydrolysis mechanism. The electron-deficient ring accelerates the initial nucleophilic attack.[1]

Troubleshooting: "Loss of Potency in Solution"

Symptom: HPLC assay shows a decrease in the parent peak area over time (24-48h) in buffer or media.[1][2] Diagnosis: pH-driven hydrolysis.[1][2]

VariableImpactRecommendation
pH High pH (>8) rapidly accelerates degradation due to the activated carbonyl.[1][2]Maintain pH 5.0–7.[1]0. Use Phosphate or Citrate buffers.[1][2] Avoid Carbonate buffers.[1]
Temperature Rate doubles roughly every 10°C increase (Arrhenius behavior).[1][2]Store stock solutions at 4°C or -20°C. Avoid repeated freeze-thaw cycles.[1]
Solvent Protic solvents (MeOH, EtOH) can participate in solvolysis at high temps.[2]Use Aprotic solvents (DMSO, Acetonitrile) for stock preparation.

Module 2: Photostability (The Aryl Bromide)[1][2]

The Mechanism

Aryl bromides are inherently sensitive to UV light.[2] Upon absorption of a photon (typically UV-B or UV-A range), the C-Br bond can undergo homolytic fission .[1] This generates a highly reactive aryl radical.[1] In the presence of hydrogen donors (like solvents), this radical abstracts a proton, leading to debromination .[2]

Key Degradant:

  • N-[3-(trifluoromethyl)phenyl]acetamide (Debrominated impurity).[1]

Visualization: Photolytic Dehalogenation

Photolysis Start Parent (N-BTA) Excited Excited State (Singlet/Triplet) Start->Excited hν (UV Light) RadicalPair Radical Pair [Ar• + Br•] Excited->RadicalPair Homolysis H_Abstract H-Abstraction (from Solvent) RadicalPair->H_Abstract Solvent Interaction Product Debrominated Product (Des-bromo analog) H_Abstract->Product

Caption: Photodegradation pathway via radical homolysis of the C-Br bond.

Troubleshooting: "Yellowing of Solid/Solution"

Symptom: The white powder turns off-white/yellow, or the solution develops a new impurity peak at a lower Retention Time (RT) than the parent.[2] Diagnosis: Photolytic cleavage.[1][4] The "yellowing" is often due to trace formation of bromine (


) or conjugated byproducts.[2]

Corrective Actions:

  • Amber Glassware: Mandatory for all storage and reaction vessels.[1][2]

  • Foil Wrapping: If amber glass is unavailable, wrap vessels in aluminum foil.

  • Light Source: Avoid direct exposure to fluorescent lab lights for extended periods.

Module 3: Stress Testing Protocols (Self-Validation)

To confirm the stability profile in your specific matrix, perform this forced degradation study. This is based on ICH Q1A guidelines but adapted for this specific intermediate.

Protocol: 5-Point Stress Test

Analyze via HPLC-UV (254 nm).

  • Acid Hydrolysis:

    • Dissolve 1 mg/mL in Acetonitrile.[1]

    • Add equal vol 0.1 N HCl.[1]

    • Heat at 60°C for 4 hours.

    • Expectation: Moderate degradation (<10%).[1]

  • Base Hydrolysis (Critical):

    • Dissolve 1 mg/mL in Acetonitrile.[1]

    • Add equal vol 0.1 N NaOH.[1]

    • Room Temperature for 1 hour. (Do not heat initially; reaction is fast).[1]

    • Expectation: Rapid degradation to Aniline.[1]

  • Oxidation:

    • Add 3%

      
      .[1] Room Temp for 24 hours.
      
    • Expectation: Stable.[1][2] The

      
       and Br groups deactivate the ring against electrophilic oxidation.
      
  • Photolysis:

    • Expose solid or solution to UV light (1.2 million lux hours) or direct sunlight for 24 hours.[1]

    • Expectation: Appearance of des-bromo impurity (Check LC-MS: Mass = Parent - 79/81 + 1).[1]

Module 4: Analytical Troubleshooting (FAQ)

Q1: I see a "Ghost Peak" appearing before my main peak. What is it?

Answer: This is likely the Aniline hydrolysis product (4-Bromo-3-(trifluoromethyl)aniline).[1][2]

  • Why earlier? The loss of the acetyl group makes the molecule more polar and basic.

  • Confirmation: Check the UV spectrum. The aniline will have a distinct absorption shift compared to the acetamide. Under acidic mobile phase conditions, the free amine is protonated (

    
    ), significantly reducing retention on C18 columns.
    
Q2: My compound is precipitating in the buffer.

Answer: The


 and Br groups make this molecule highly lipophilic (LogP ~ 3.5).[2]
  • Solution: Ensure your organic modifier (Acetonitrile/Methanol) in the mobile phase or assay buffer is at least 30-40%.[1][2] For biological assays, use DMSO stocks and keep final concentration <100 µM to avoid crashing out.[2]

Q3: Can I autoclave this compound?

Answer: No. The combination of high heat (121°C) and moisture will induce significant hydrolysis of the acetamide bond.[2] Sterilize via filtration (0.22 µm PTFE filter).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10037142, this compound. Retrieved from [Link][1]

  • Sogorb, M. A., & Vilanova, E. (2002). Enzymes involved in the detoxification of organophosphorus, carbamate and pyrethroid insecticides through hydrolysis.[2] Toxicology Letters.[1][2] (General mechanism of amide hydrolysis).

  • Albini, A., & Fagnoni, M. (2004). Photochemistry of Aryl Halides.[1][2] In Handbook of Synthetic Photochemistry. (Mechanism of C-Br photolysis).[1][2]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] Retrieved from [Link]

Sources

Technical Support Center: Optimizing N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ACET-4Br3CF3-OPT Status: Active Lead Scientist: Senior Application Specialist

Diagnostic Brief: Why is Your Yield Low?

Before adjusting parameters, you must understand the molecular resistance you are fighting. The synthesis of N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide is not a standard aniline acetylation; it is a battle against electronic deactivation .

The Core Problem: Nucleophilicity vs. Electronics

The starting material, 4-bromo-3-(trifluoromethyl)aniline, possesses two potent electron-withdrawing groups (EWGs) on the benzene ring:

  • -CF₃ (Trifluoromethyl): Exerts a strong inductive pull (-I effect), significantly reducing electron density across the

    
    -system.
    
  • -Br (Bromine): While weakly resonance donating, its inductive withdrawal dominates in this context.

The Result: The lone pair on the aniline nitrogen is less available for nucleophilic attack on the acetylating agent. Standard protocols (e.g., stirring with acetic anhydride at room temperature) often fail or stall, leading to low conversion rates (20–40% yields) or requiring excessive purification that causes physical loss.

Reaction Energy Landscape
  • Activation Energy (

    
    ):  Higher than unsubstituted aniline.
    
  • Thermodynamics: The product is stable, but the kinetic barrier to formation is the bottleneck.

The "Gold Standard" Protocol (High-Yield Method)

Do not rely on passive acetylation. This protocol uses Acetyl Chloride (AcCl) (more electrophilic than anhydride) and DMAP (nucleophilic catalyst) to force the reaction to completion.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
4-bromo-3-(trifluoromethyl)aniline Substrate1.0Limiting Reagent
Acetyl Chloride (AcCl) Reagent1.2 - 1.5High electrophilicity
Triethylamine (TEA) Base2.0Scavenges HCl byproduct
DMAP Catalyst0.05Hyper-nucleophilic catalyst
DCM (Dichloromethane) Solvent[0.2 M]Anhydrous is preferred
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Dissolution: Dissolve the aniline (1.0 equiv) in anhydrous DCM. Add TEA (2.0 equiv) and DMAP (5 mol%). Stir until clear.

  • Addition: Cool to 0°C . Add Acetyl Chloride (1.2 equiv) dropwise over 15 minutes.

    • Why? Controlling the exotherm prevents side reactions, even though the amine is deactivated.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Checkpoint: Check TLC (30% EtOAc/Hexane). If Starting Material (SM) persists, heat to mild reflux (40°C) for 1 hour.

  • Quench: Add saturated

    
     solution. Stir vigorously for 10 minutes to hydrolyze excess AcCl.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with 1M HCl (removes TEA/DMAP), then Brine. Dry over 
    
    
    
    .[1]
Visualizing the Workflow

SynthesisWorkflow Start Start: Aniline + DCM BaseCat Add TEA + DMAP (Cat.) Start->BaseCat Cool Cool to 0°C BaseCat->Cool AddAcCl Add AcCl Dropwise Cool->AddAcCl Warm Warm to RT (4-6h) AddAcCl->Warm Check TLC Check Warm->Check Check->Warm Incomplete (Reflux) Quench Quench (NaHCO3) Check->Quench Complete Wash Acid Wash (1M HCl) Quench->Wash Final Product Isolation Wash->Final

Figure 1: Optimized synthesis workflow using nucleophilic catalysis to overcome electronic deactivation.

Troubleshooting & FAQs

Q1: The reaction stalled with 20% starting material remaining. Should I add more AcCl?

Diagnosis: Likely not an issue of stoichiometry, but of kinetics. Fix: Do not just add more AcCl (this complicates workup).

  • Add Catalyst: If you didn't use DMAP, add 5-10 mol% now.

  • Temperature: The

    
     group makes the amine "cold." Heat the reaction to reflux (DCM: 40°C, or switch to THF: 66°C).
    
  • Solvent Switch: If using DCM, switch to Toluene and reflux. The higher temperature (110°C) will overcome the activation energy barrier.

Q2: My product is an oil/sticky gum, but it should be a solid.

Diagnosis: Solvent occlusion or impurities (excess AcCl/Acetic Acid). Fix:

  • Trituration: Dissolve the oil in a minimum amount of EtOAc, then slowly add cold Hexanes or Pentane while stirring rapidly. This forces precipitation.

  • High Vac: The acetamide can trap solvent. Dry under high vacuum at 40°C for 12 hours.

Q3: I see a "double spot" on TLC. Is it di-acetylation?

Diagnosis: Unlikely. Di-acetylation (


) is very difficult with this sterically and electronically hindered substrate.
Likely Culprit:  Rotamers. Amides exhibit restricted rotation around the C-N bond.
Verification:  Run NMR at elevated temperature (50°C). If the peaks coalesce, it is one compound. If not, it might be a regioisomer impurity from the starting aniline supply.
Q4: Can I use Acetic Acid as the solvent?

Answer: Yes, this is the "Classical" approach.

  • Protocol: Reflux the aniline in glacial acetic acid with 2.0 equiv of Acetic Anhydride.

  • Pros: Simple, no base needed.

  • Cons: Harsh thermal conditions; workup requires pouring into ice water and hoping for precipitation. If it oils out, you are back to Q2. Recommendation: Use the DCM/AcCl method for better control.

Decision Tree for Yield Optimization

Use this logic flow to determine your next experimental move.

DecisionTree Problem Issue: Low Yield / Impure CheckTLC Check TLC: Is SM present? Problem->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM SM Visible NoSM No: Loss during Workup CheckTLC->NoSM Clean Conversion Cat Add/Increase DMAP YesSM->Cat AcidWash Did you wash with HCl? NoSM->AcidWash Heat Increase Temp (Reflux) Reagent Switch Ac2O -> AcCl Heat->Reagent Cat->Heat Solubility Product is in Aqueous Layer? AcidWash->Solubility Yes Extract Extract with EtOAc (Polar) Solubility->Extract

Figure 2: Troubleshooting logic for yield loss. SM = Starting Material.

References

  • BenchChem. (2025).[2][3] Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. Retrieved from

  • Organic Syntheses. (2025). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).[4] Org. Synth. Coll. Vol. X. Retrieved from

  • National Institutes of Health (NIH). (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC. Retrieved from

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Retrieved from

  • LookChem. (2025). This compound Properties and Production. Retrieved from

Sources

Technical Support Center: Purification of N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-41513-05-7 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely working with N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide (CAS: 41513-05-7), a critical intermediate often used in the synthesis of Androgen Receptor Modulators (SARMs) and other nuclear receptor ligands.[1]

Because of the electron-withdrawing nature of the trifluoromethyl (-CF₃) and bromo (-Br) substituents, this compound behaves differently than standard acetanilides. It is significantly less soluble in water and the precursor aniline is less basic, which complicates standard acid-base extractions.

This guide provides a modular approach to purification, moving from crude workup to high-purity isolation.

Module 1: Chemical Profile & Solubility Data

Understanding the physicochemical properties is the first step to successful purification.

PropertyDataImplications for Purification
Molecular Weight 282.06 g/mol Moderate size; amenable to flash chromatography.[1]
LogP (Predicted) ~3.4Highly Lipophilic. Water is an excellent anti-solvent.
pKa (of Precursor Aniline) ~2.5 - 3.0 (Est.)The starting aniline is weakly basic . Standard 1M HCl washes may require optimization to fully protonate and remove it.
Melting Point 116-119 °CSolid at room temp. Ideal for recrystallization.
Solubility (High) EtOAc, DCM, Acetone, EthanolGood solvents for dissolving the crude.
Solubility (Low) Water, Hexanes, HeptaneGood anti-solvents for precipitation.

Module 2: The "Quick Fix" (Reaction Workup)

Issue: You have just finished the acetylation reaction (using acetic anhydride or acetyl chloride) and need to isolate the crude solid.

The Protocol: Do not rely solely on evaporation. The high lipophilicity of the product allows for a robust aqueous wash sequence that removes the majority of impurities before you even attempt recrystallization.

Step-by-Step Workup Procedure:
  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume). Stir vigorously for 30 minutes. The product should precipitate.[2]

  • Filtration (If Solid): If a solid forms, filter it. Wash the cake with 0.5 M HCl (to remove unreacted aniline) followed by Water (to remove acid).

  • Extraction (If Oily/Gummy): If the product oils out or remains dissolved (e.g., if THF was used):

    • Extract with Ethyl Acetate (EtOAc) .[3]

    • Wash 1: 1M HCl (Removes unreacted aniline). Note: Due to the low basicity of the aniline, ensure the aqueous layer is distinctly acidic (pH < 1).

    • Wash 2: Saturated NaHCO₃ (Removes acetic acid/acetic anhydride).

    • Wash 3: Brine (Drying).

    • Dry: Over anhydrous Na₂SO₄ and concentrate in vacuo.

Visual Workflow: Extraction Logic

WorkupLogic Start Crude Reaction Mixture Quench Quench into Ice Water Start->Quench StateCheck State Check: Solid or Oil? Quench->StateCheck SolidPath Solid Precipitate StateCheck->SolidPath Precipitates OilPath Oils Out / Solution StateCheck->OilPath Remains Dissolved/Oily Filter Vacuum Filtration SolidPath->Filter WashSolid Wash Cake: 1. 0.5M HCl (Remove Aniline) 2. Water (Neutralize) Filter->WashSolid Extract Extract into EtOAc OilPath->Extract AcidWash Wash: 1M HCl (Targets Aniline Impurity) Extract->AcidWash BaseWash Wash: Sat. NaHCO3 (Targets Acetic Acid) AcidWash->BaseWash Dry Dry (Na2SO4) & Concentrate BaseWash->Dry

Caption: Decision matrix for isolating the crude acetanilide derivative from the reaction mixture.

Module 3: Recrystallization (The Deep Clean)

Issue: The crude product is off-white, yellow, or contains minor impurities (detected by TLC/NMR). Goal: >98% Purity.

Recommended Solvent Systems
SystemRatio (v/v)Protocol Notes
Ethanol / Water 1:1 to 1:2 Primary Recommendation. Dissolve in hot Ethanol. Add hot water until turbid. Cool slowly.
EtOAc / Heptane 1:3 Alternative. Good if the compound "oils out" in water. Dissolve in min. hot EtOAc; add hot Heptane.
Toluene Pure For Large Scale. Dissolve at boiling; cool to 0°C. Excellent for removing colored impurities.
Detailed Protocol (Ethanol/Water Method):
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is dark yellow/brown, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.

  • Nucleation: While keeping the solution near boiling, add hot water dropwise.

    • Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of Ethanol to clear the solution back up.

  • Crystallization: Remove from heat.

    • Allow to cool to room temperature undisturbed (2-3 hours).

    • Then, place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the white needles/crystals. Wash with cold 20% Ethanol/Water.

Module 4: Troubleshooting & FAQs

Q1: My product "oiled out" (formed a liquid blob) instead of crystallizing. Why?

  • Cause: This is common with fluorinated aromatics. It usually happens if the temperature dropped too quickly or if the solvent mixture became too polar (too much water) while the solution was still hot.

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the good solvent (Ethanol). Allow the solution to cool much more slowly (wrap the flask in a towel to insulate it). If it persists, switch to the EtOAc/Heptane system.

Q2: I still see unreacted aniline (starting material) in my NMR.

  • Cause: 4-bromo-3-(trifluoromethyl)aniline is electron-deficient. Its lone pair is pulled into the ring by the CF₃ group, making it a very weak base. A standard weak acid wash might not protonate it enough to pull it into the water layer.

  • Fix:

    • Dissolve crude in EtOAc.

    • Wash with 2M HCl (stronger acid concentration) x 3 times.

    • Back-extract the aqueous acid layer with fresh EtOAc to recover any product that might have been dragged in, then combine organic layers.

Q3: How do I remove the N,N-diacetyl impurity?

  • Cause: Over-acetylation (reaction ran too hot or too long with excess acetic anhydride).

  • Fix: The diacetyl impurity is much less polar than the desired product.

    • Option A (Hydrolysis): Reflux the crude in Ethanol/Water with a catalytic amount of NaOH for 30 mins (monitors carefully). The diacetyl bond is more labile and will cleave back to the mono-acetamide.

    • Option B (Chromatography): Use a silica column.[3] Elute with 10% EtOAc in Hexanes . The diacetyl byproduct will elute first (high Rf), followed by your product.

Module 5: Chromatographic Purification

If recrystallization fails, Flash Column Chromatography is the definitive purification method.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution.

    • Start: 100% Hexanes (or Heptane).

    • Ramp: 0% to 30% Ethyl Acetate over 20 minutes.

  • TLC Visualization: UV light (254 nm). The aromatic ring is strongly UV active.

  • Rf Value: Expect the product to elute around 20-25% EtOAc (Rf ~0.4 in 3:1 Hexane/EtOAc).

Visual Workflow: Purification Decision Tree

PurificationTree Crude Crude Solid TLC Check Purity (TLC/NMR) Crude->TLC HighPurity Purity >95%? TLC->HighPurity Recryst Recrystallize (EtOH/Water) HighPurity->Recryst Yes (Minor impurities) Column Flash Column (Hex/EtOAc) HighPurity->Column No (Complex mix) Final Pure Product (White Needles) Recryst->Final Column->Final

Caption: Logic flow for selecting the appropriate purification method based on crude purity.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. N-Bromoacetamide (General Acetylation/Bromination Protocols). Org.[4][5] Synth. 1951, 31, 17. [Link]

  • Cerritos College Chemistry Dept. Purification of Impure Acetanilide by Recrystallization. [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated aromatic compounds.

Sources

N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide reaction condition optimization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide Synthesis

Topic: Reaction Condition Optimization & Troubleshooting Target Molecule: this compound (CAS: 41513-05-7) Precursor: 4-Bromo-3-(trifluoromethyl)aniline (CAS: 393-36-2)[1][2][3]

Executive Summary: The Core Challenge

The synthesis of this compound presents a specific nucleophilic challenge. The precursor aniline possesses two strong electron-withdrawing groups (EWGs):

  • -CF₃ (meta): Strong inductive deactivation (

    
    ).
    
  • -Br (para): Inductive deactivation (

    
    ) outweighs weak resonance donation (
    
    
    
    ).[1][2][3]

Impact: These groups significantly lower the electron density on the nitrogen atom, reducing its nucleophilicity compared to unsubstituted aniline.[1][2][3][4] Standard acetylation conditions (e.g., acetic anhydride at room temperature without catalyst) often result in sluggish kinetics and incomplete conversion.[1][2][3] Successful synthesis requires either activation of the acylating agent or thermal forcing .[1][2][3]

Module 1: Optimized Experimental Protocols

We recommend two distinct protocols depending on your scale and available equipment.

Protocol A: The Kinetic Method (Recommended for MedChem/Small Scale)

Uses a highly reactive acylating agent (Acetyl Chloride) to overcome poor aniline nucleophilicity.[1][2][3]

  • Reagents:

    • 4-Bromo-3-(trifluoromethyl)aniline (1.0 equiv)[1][2][3][5][6]

    • Acetyl Chloride (1.2 – 1.5 equiv)[1][2][3]

    • Triethylamine (

      
      ) or DIPEA (1.5 – 2.0 equiv)[1][2][3]
      
    • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2][3][5]

    • Catalyst (Optional): DMAP (0.1 equiv) – Add if conversion is <50% after 2h.[1][2][3]

  • Step-by-Step:

    • Dissolution: Dissolve the aniline in anhydrous DCM (

      
       concentration) under an inert atmosphere (
      
      
      
      or Ar).
    • Base Addition: Add

      
       and cool the solution to 
      
      
      
      .
    • Acylation: Add Acetyl Chloride dropwise. Note: The reaction is exothermic; control addition rate to maintain temp

      
      .
      
    • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The product is usually more polar than the starting aniline but less polar than the byproduct salts.[1][2][3]

Protocol B: The Thermodynamic Method (Recommended for Process/Gram Scale)

Uses thermal energy and a robust solvent system to drive the reaction to completion.[1][2]

  • Reagents:

    • 4-Bromo-3-(trifluoromethyl)aniline (1.0 equiv)[1][2][3][5][6]

    • Acetic Anhydride (

      
      ) (2.0 – 3.0 equiv)[1][2][3]
      
    • Solvent: Glacial Acetic Acid (

      
      )[1][2][3]
      
  • Step-by-Step:

    • Setup: Combine aniline and

      
       (
      
      
      
      ) in a round-bottom flask.
    • Reagent: Add

      
       in one portion.
      
    • Heating: Heat to reflux (

      
      )  or 
      
      
      
      for 4–6 hours. Note: The -CF3 group makes the aniline sluggish; RT stirring is rarely sufficient with
      
      
      alone.[1][2]
    • Quench: Cool to RT and pour the mixture into ice water.

    • Isolation: The product typically precipitates as a white/off-white solid.[1][2][3] Filter and wash with water to remove acid traces.[1][2][3]

Module 2: Reaction Logic & Decision Tree

The following diagram illustrates the decision logic for selecting the correct pathway and troubleshooting common stalls.

ReactionOptimization Start Start: 4-Bromo-3-(trifluoromethyl)aniline ScaleCheck Check Scale & Equipment Start->ScaleCheck SmallScale Small Scale (<1g) or Acid Sensitive ScaleCheck->SmallScale LargeScale Large Scale (>5g) Robust Substrate ScaleCheck->LargeScale MethodA Method A: AcCl + Base (DCM, 0°C -> RT) SmallScale->MethodA MethodB Method B: Ac2O + AcOH (Reflux) LargeScale->MethodB CheckTLC Checkpoint: TLC/LCMS (Conversion > 90%?) MethodA->CheckTLC MethodB->CheckTLC Success Proceed to Workup CheckTLC->Success Yes Stall Issue: Low Conversion CheckTLC->Stall No Fix1 Add DMAP (0.1 eq) Nucleophilic Catalysis Stall->Fix1 Method A Fix2 Increase Temp to 40°C (Switch solvent to DCE if needed) Stall->Fix2 Method A (if Fix 1 fails)

Caption: Decision matrix for selecting reagents based on scale and troubleshooting stalls caused by electronic deactivation.

Module 3: Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
No Reaction (0% Conv.) Nucleophile Deactivation. The

and

groups lower the HOMO energy of the nitrogen lone pair.[1][2][3]
Switch Reagents: If using

at RT, switch to

+ Base.[1][2][3] If using

, add DMAP (10 mol%) as a nucleophilic catalyst to form the reactive

-acylpyridinium intermediate.[1][2][3]
Incomplete Conversion (~60%) Equilibrium/Kinetics. The reaction has stalled due to HCl buildup (Method A) or insufficient heat (Method B).[1][2][3]Method A: Ensure excess base (

) is present to scavenge HCl.[1][2][3] Method B: Increase temperature to reflux.[1][2][3]
Product is Oily/Sticky Impurities. Presence of residual acetic acid or aniline.[1][2][3]Recrystallization: Dissolve in minimal hot Ethanol (EtOH) or EtOAc and add Hexane/Heptane until turbid.[1][2][3] Cool slowly. The fluorinated amide should crystallize well.[1][2][3]
Di-acetylation (

)
Forcing Conditions. Rare for this substrate, but possible with large excess of

and heat.[1][2][3]
Hydrolysis: Treat the crude with mild aqueous base (

) at RT. The second acetyl group is labile and will cleave, leaving the desired mono-acetamide.[1][2][3]

Module 4: Purification & Characterization

Workup Protocol (Method A - DCM):

  • Quench with saturated

    
     (aq).[1][2][3]
    
  • Extract with DCM (

    
    ).[1][2][3]
    
  • Wash combined organics with

    
     (to remove unreacted aniline) followed by Brine.
    
  • Dry over

    
    , filter, and concentrate.
    

Workup Protocol (Method B - AcOH):

  • Pour hot reaction mixture into crushed ice.

  • Stir vigorously for 30 mins.

  • Filter the precipitate.[1][2][3][4][7][8]

  • Critical Step: Wash the solid cake with water until the filtrate pH is neutral (removes trapped AcOH).[1][2][3]

Expected Analytical Data:

  • Appearance: White to off-white solid.[1][2][3]

  • 1H NMR (DMSO-d6): Look for the amide -NH singlet (typically downfield,

    
     9.5–10.5 ppm) and the acetyl methyl group singlet (
    
    
    
    ~2.1 ppm).[1][2][3]
  • 19F NMR: Single peak for

    
     (approx 
    
    
    
    -60 to -63 ppm).[1][2][3]

References

  • ChemicalBook. (n.d.).[1][2][3][9] 4-Bromo-3-(trifluoromethyl)aniline synthesis and properties. Retrieved from

  • BenchChem. (2025).[1][2][3][4] Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. Retrieved from

  • National Institutes of Health (NIH). (2021).[1][2][3] PubChem Compound Summary for CID 67852, 4-Bromo-3-(trifluoromethyl)aniline. Retrieved from [1][2][3][10]

  • Royal Society of Chemistry. (2017).[1][2][3] Regioselective nitration of Anilines (General Procedures for N-phenylacetamides). Green Chem., 19, 5568.[1][2][3] Retrieved from

  • Organic Syntheses. (n.d.). General procedures for acetylation of deactivated amines. Retrieved from [1][2][3]

Sources

Preventing side reactions in the synthesis of N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SYN-BTFMA-001 Subject: Prevention of Side Reactions & Protocol Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

You are encountering challenges in the acetylation of 4-bromo-3-(trifluoromethyl)aniline . This is not a standard aniline acetylation; it is a reaction hindered by significant electronic deactivation.

The presence of a trifluoromethyl group (


)  at the meta position and a bromine (Br)  atom at the para position creates a synergistic electron-withdrawing effect. This drastically reduces the nucleophilicity of the amine, making the reaction sluggish and susceptible to specific side reactions if forcing conditions are applied incorrectly.

This guide provides a self-validating workflow to navigate these electronic hurdles while minimizing impurity formation.

Module 1: The Chemistry & Mechanism (The "Why")

To prevent side reactions, you must understand the electronic landscape of your substrate.

Electronic Deactivation
  • The

    
     Effect:  The trifluoromethyl group is a powerful electron-withdrawing group (EWG) via induction (
    
    
    
    ). Being meta to the amine, it pulls electron density away from the nitrogen lone pair without the compensating resonance donation seen in ortho/para arrangements.
  • The Bromine Effect: While bromine is an EWG via induction, it is a weak donor via resonance. However, the net effect in this highly substituted system is further deactivation.

  • Consequence: The amine nitrogen is "electron-poor." Standard mild acetylation (e.g., acetic anhydride in water) may fail or proceed too slowly, tempting researchers to use excessive heat, which leads to N,N-diacetylation and tars .

Reaction Pathway & Risks

The following diagram illustrates the critical decision points in the reaction mechanism where side products are generated.

ReactionPathway Start 4-Bromo-3-(trifluoromethyl)aniline Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Slow Step) Side2 Side Reaction B: Oxidative Tars Start->Side2 O2 present (No Inert Gas) Reagent Acetic Anhydride (Ac2O) + Catalyst Reagent->Inter Product Target Product: Mono-Acetamide Inter->Product -AcOH Side1 Side Reaction A: N,N-Diacetylation Product->Side1 Excess Ac2O + High T (Over-reaction)

Figure 1: Reaction pathway showing the primary route to the mono-acetamide and the divergence points for common side reactions.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose issues based on your experimental observations.

ObservationLikely Root CauseCorrective Action
No Reaction / Low Yield Nucleophilic Deactivation: The amine is too weak to attack acetic anhydride under neutral conditions.Add Catalyst: Introduce 5–10 mol% DMAP (4-Dimethylaminopyridine). It forms a highly reactive N-acylpyridinium intermediate that transfers the acetyl group to the weak amine [1].
Purple/Black Coloration Aniline Oxidation: The starting material has oxidized due to air exposure or age.[1]Purify Start Material: Recrystallize the aniline from ethanol before use. Run the reaction under Nitrogen/Argon atmosphere.
Product is an Oil/Goo Solvent Trapping: The lipophilic

group retains solvent (DCM/Toluene) tenaciously.
Co-evaporation: Rotovap with heptane or pentane to break solvent interactions. Scratch the flask with a glass rod to induce nucleation.
Two Spots on TLC (Close) N,N-Diacetylation: You used large excess of anhydride or too high temperature (>80°C).Hydrolysis: Treat the crude mixture with aqueous

and heat mildly (40°C) for 30 mins. This selectively cleaves the unstable second acetyl group while leaving the mono-amide intact.

Module 3: Optimized Experimental Protocol

This protocol uses DMAP catalysis to allow for milder conditions, preventing the thermal degradation associated with forcing deactivated anilines.

Reagents & Stoichiometry
  • Substrate: 4-Bromo-3-(trifluoromethyl)aniline (1.0 equiv)

  • Reagent: Acetic Anhydride (1.2 equiv) — Do not use large excess.

  • Catalyst: DMAP (0.05 equiv / 5 mol%)

  • Base: Triethylamine (1.1 equiv) — Scavenges acetic acid byproduct.

  • Solvent: Dichloromethane (DCM) (anhydrous) — Excellent solubility for lipophilic substrates.

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add the aniline (1.0 equiv), DMAP (0.05 equiv), and Triethylamine (1.1 equiv) to DCM (concentration ~0.2 M). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C (ice bath). Add Acetic Anhydride (1.2 equiv) dropwise over 10 minutes.

    • Why? Cooling controls the exotherm, preventing local hot spots that lead to diacetylation [2].

  • Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 3–6 hours.

    • Validation: Check TLC (Solvent: 30% EtOAc in Hexanes). The starting amine is more polar (lower

      
      ) than the amide product due to the H-bonding capability of 
      
      
      
      vs the lipophilic
      
      
      -amide.
  • Quench: Once starting material is consumed, add water (equal volume to DCM) and stir vigorously for 15 minutes.

    • Function: Hydrolyzes unreacted acetic anhydride to acetic acid.[2][3]

  • Workup: Separate layers. Wash the organic layer with:

    • 1M HCl (to remove DMAP and TEA).

    • Saturated

      
       (to remove acetic acid).
      
    • Brine.

  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) or Hexanes/EtOAc .

Troubleshooting Logic Flow

Troubleshooting CheckTLC Check TLC (3-6 Hours) SM_Remains Starting Material Persists? CheckTLC->SM_Remains NewSpot New Higher Rf Spot Visible? SM_Remains->NewSpot No (SM Gone) Action_Heat Increase Temp to 40°C OR Add 5% more DMAP SM_Remains->Action_Heat Yes (Reaction Stalled) Action_Hydrolyze Suspect Diacetylation: Wash with mild base NewSpot->Action_Hydrolyze Yes (2 New Spots) Action_Workup Proceed to Acid/Base Workup NewSpot->Action_Workup Yes (1 New Spot)

Figure 2: Logic flow for monitoring reaction progress and handling impurities.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but Acetyl Chloride is much more aggressive. While it reacts faster, it increases the risk of diacetylation and generates HCl gas. If you must use it, include a stoichiometric amount of a base (like Pyridine or TEA) and strictly maintain 0°C during addition [3].

Q: Why does my product turn pink on the shelf? A: This indicates trace amounts of unreacted aniline that is oxidizing over time. The


 group generally stabilizes the amide, so the color comes from impurities. Recrystallize the product again using activated charcoal to remove these trace chromophores.

Q: The literature suggests refluxing in pure acetic acid. Why do you recommend DCM/DMAP? A: Refluxing in acetic acid is a "brute force" method. While effective for simple anilines, the high temperature (118°C) promotes thermal decomposition and makes removing the solvent difficult (high boiling point). The DCM/DMAP method is a "kinetic" approach—it lowers the activation energy rather than increasing the thermal energy, resulting in a cleaner profile [4].

References

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition. Link

  • BenchChem. (2025).[4] Synthesis and Properties of Fluorinated Anilides. BenchChem Technical Repository. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Sources

Challenges in the synthesis of N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide presents a classic challenge in nucleophilic substitution: the acetylation of an electron-deficient aniline. The presence of a trifluoromethyl group (


) at the meta position and a bromine atom at the para position significantly reduces the nucleophilicity of the amine nitrogen, often leading to stalled reactions or low yields under standard conditions.

This guide provides validated protocols to overcome these electronic deactivation barriers, ensures regiochemical integrity, and offers troubleshooting for common isolation issues.

Module 1: Strategic Route Selection

Before initiating synthesis, verify your starting material. The position of the bromine relative to the


 group is critical for downstream activity (e.g., in SARM or kinase inhibitor scaffolds).
Decision Tree: Make vs. Buy

The following workflow illustrates the logic for selecting your synthetic entry point.

RouteSelection Start Start: Select Precursor CheckCommercial Is 4-bromo-3-(trifluoromethyl)aniline commercially available? Start->CheckCommercial Buy Route A: Purchase Starting Material (Recommended) CheckCommercial->Buy Yes (High Purity) Make Route B: Synthesize from 3-(trifluoromethyl)aniline CheckCommercial->Make No / Cost Prohibitive Acetylation Step 2: Acetylation (AcCl or Ac2O) Buy->Acetylation Bromination Step 1: Regioselective Bromination (NBS, DMF, RT) Make->Bromination Bromination->Acetylation

Figure 1: Strategic decision tree for precursor selection. Route A is preferred to avoid isomer separation.

Module 2: The Acetylation Bottleneck

The Problem: Electronic Deactivation

The Hammett substituent constants (


) for 

(

) and

(

) are positive, indicating strong electron-withdrawing effects. This pulls electron density away from the amine lone pair, making it a poor nucleophile.
  • Symptom: Reaction with acetic anhydride (

    
    ) in mild solvents (e.g., EtOAc) stalls at <50% conversion.
    
  • Risk: Forcing conditions (high heat) can lead to diacetylation (formation of the imide).

Protocol A: The "Force" Method (Recommended)

This method uses Acetyl Chloride (


) and a base to drive the reaction, which is kinetically faster than anhydride methods for deactivated amines.

Reagents:

  • Substrate: 4-bromo-3-(trifluoromethyl)aniline (1.0 equiv)[1]

  • Reagent: Acetyl Chloride (1.2 equiv)

  • Base: Pyridine (1.5 equiv) or Triethylamine (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the aniline in anhydrous DCM (0.1 M concentration) under nitrogen.

  • Base Addition: Add pyridine at 0°C. The solution may warm slightly.

  • Acylation: Add Acetyl Chloride dropwise via syringe over 10 minutes at 0°C.

    • Why? Controlling the exotherm prevents diacetylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexanes).

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM, wash with 1M HCl (to remove pyridine), then brine. Dry over

    
    .[2]
    
Protocol B: The Catalyst Method (Alternative)

If you must use Acetic Anhydride (


), you need a hyper-nucleophilic catalyst.

Reagents:

  • Reagent: Acetic Anhydride (2.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: THF or DCM[1]

Mechanism: DMAP attacks the anhydride to form a highly reactive N-acylpyridinium ion, which is susceptible to attack even by the "cold" aniline [1].

Module 3: Troubleshooting & FAQs

Q1: I am seeing a spot at higher Rf than my product. What is it?

Diagnosis: This is likely the diacetylated imide side product (


-diacetyl derivative).
Cause: 
  • Excess acylating agent (>2.0 equiv).

  • Reaction temperature too high (>40°C).

  • Reaction time too long. Fix: Hydrolyze the imide back to the amide by treating the crude mixture with mild aqueous base (

    
    /MeOH) for 30 minutes. The imide bond is much more labile than the amide bond.
    
Q2: My product is oiling out instead of crystallizing.

Diagnosis: The trifluoromethyl group adds lipophilicity, interfering with crystal lattice formation in polar solvents. Fix:

  • Evaporate the reaction solvent completely.

  • Redissolve in a minimum amount of hot Ethanol or EtOAc.

  • Add Hexanes or Heptane dropwise until persistent cloudiness appears.

  • Cool slowly to 4°C.

Q3: Regioselectivity Issues (If synthesizing the aniline)

If you chose Route B (Brominating 3-CF3-aniline), you might see isomers.

  • Target: 4-bromo (Para to amine).[1][3]

  • Impurity: 2-bromo (Ortho to amine, between amine and CF3).

  • Solution: Use N-Bromosuccinimide (NBS) in DMF at room temperature.[3][4] The steric bulk of the

    
     group blocks the 2-position, directing bromination almost exclusively to the 4-position [2].
    

Module 4: Experimental Data & Specifications

Physicochemical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 282.06 g/mol
Appearance White to off-white solid
Melting Point 116–119 °CDistinctive sharp melt [3]
Solubility DMSO, Methanol, DCMInsoluble in water
LogP ~3.5Highly lipophilic
Reaction Pathway Visualization

ReactionPathway Substrate 3-(trifluoromethyl)aniline Brominated 4-bromo-3-(trifluoromethyl)aniline Substrate->Brominated NBS, DMF (Regioselective) Intermediate Transition State (Tetrahedral Intermediate) Brominated->Intermediate AcCl, Pyridine (Nu- Attack) Product This compound Intermediate->Product -HCl SideProduct Diacetylated Imide (Impurity) Product->SideProduct Excess AcCl High Temp

Figure 2: Chemical pathway from starting aniline to target acetamide, highlighting the risk of over-acetylation.

References

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition.

  • BenchChem. (2025).[3][4] Application Notes: Bromination of 3-(trifluoromethyl)aniline using NBS. Retrieved from BenchChem Database.

  • LookChem. (2024). Product Data: this compound (CAS 41513-05-7).[5][6]

  • PubChem. (2025).[7] Compound Summary: N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide.[1][5][6] National Library of Medicine.

Sources

Technical Support Center: Troubleshooting Solubility Issues for N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide in Experimental Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges commonly encountered with this compound in various experimental assays. Our goal is to equip you with the knowledge to overcome these issues, ensuring the accuracy and reliability of your results.

Understanding the Challenge: Physicochemical Properties of this compound

Before delving into troubleshooting, it's crucial to understand the inherent properties of this compound that contribute to its poor aqueous solubility.

PropertyValueImplication for Solubility
Molecular Weight 282.06 g/mol [1][2]Moderate molecular weight, but other factors are more dominant in determining solubility.
Predicted pKa 13.70 ± 0.70[3]The compound is a very weak acid, meaning its ionization state and solubility will not significantly change within the physiological pH range (typically 6.8-7.4).
Predicted XLogP3 3.4[1][3]The positive and relatively high LogP value indicates a strong hydrophobic (lipophilic) character, predicting poor solubility in aqueous solutions.
Hydrogen Bond Donors 1[1][2]A low number of hydrogen bond donors limits its ability to interact with water molecules.
Hydrogen Bond Acceptors 4[1][2]A moderate number of hydrogen bond acceptors offers some potential for interaction with protic solvents.

This combination of high hydrophobicity and being largely non-ionizable at physiological pH are the primary drivers of the solubility issues you may be experiencing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and provides step-by-step guidance to resolve solubility problems during your experiments.

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

This is the most common issue. Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobic nature. The recommended approach is to first prepare a concentrated stock solution in an organic solvent.

Initial Troubleshooting Workflow

Caption: Initial troubleshooting workflow for solubility issues.

Step-by-Step Protocol for Preparing a DMSO Stock Solution:

  • Solvent Selection: 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. This compound has good solubility in DMSO.

  • Preparation of Concentrated Stock:

    • Weigh out the desired amount of your compound accurately.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM, 50 mM, or higher). Ensure the final concentration is well within the solubility limit in DMSO.

    • Vortex or gently warm the solution (to no more than 37°C) to aid dissolution. Ensure the compound is fully dissolved before proceeding.

  • Serial Dilution:

    • Perform serial dilutions of your concentrated stock in 100% DMSO to create a range of intermediate concentrations.

  • Final Dilution into Assay Buffer:

    • From the intermediate DMSO dilutions, perform the final dilution into your aqueous assay buffer. The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in biological assays.[4]

Q2: I'm observing precipitation when I add my DMSO stock solution to the aqueous assay buffer. How can I prevent this?

This indicates that the aqueous solubility of the compound is exceeded even with the use of a co-solvent. Here are several strategies to address this, ranging from simple adjustments to more advanced formulation techniques.

Decision Tree for Preventing Precipitation

Caption: Decision tree for addressing compound precipitation.

Troubleshooting Strategies:

  • Strategy 1: Optimize DMSO Concentration

    • Rationale: While DMSO helps, a higher percentage in the final solution can sometimes aid solubility. However, this must be balanced against potential cellular toxicity.

    • Action: First, ensure you are using the lowest possible final concentration of the compound that still provides the desired biological effect. If precipitation persists, you can cautiously increase the final DMSO concentration. Be aware that DMSO concentrations above 0.5% can impact cell health and enzyme activity. It is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Strategy 2: Incorporate a Surfactant

    • Rationale: Non-ionic surfactants at low concentrations can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

    • Protocol:

      • Prepare a stock solution of a non-ionic surfactant such as Tween® 20 or Pluronic® F-68 in your assay buffer (e.g., 1% w/v).

      • When making the final dilution of your compound from the DMSO stock, use the surfactant-containing buffer.

      • A final surfactant concentration in the range of 0.01% to 0.1% is a good starting point.

      • Crucially, run a vehicle control with the surfactant at the same final concentration to ensure it does not interfere with your assay.

  • Strategy 3: Utilize Cyclodextrins

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.

    • Protocol:

      • Prepare a stock solution of a suitable cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer.

      • In a separate tube, add your concentrated DMSO stock of the compound.

      • Add the HP-β-CD solution to the compound, vortexing or sonicating to facilitate the formation of the inclusion complex.

      • Allow the mixture to equilibrate (e.g., for 1 hour at room temperature) before adding it to your assay.

      • As with other additives, a vehicle control containing the same concentration of HP-β-CD is essential.

Q3: I'm concerned about the stability of this compound in my aqueous buffer during a long incubation. Is this a valid concern?

Yes, the stability of your compound in the assay medium is a critical factor for data reliability. The acetamide functional group can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

Key Stability Considerations:

  • Hydrolysis: The amide bond in the acetamide group can undergo hydrolysis, breaking down the compound. While generally stable at neutral pH, this process can be accelerated at highly acidic or alkaline pH.

  • Light Sensitivity: Compounds with bromophenyl groups can be sensitive to light, potentially leading to degradation.

Recommendations for Ensuring Stability:

  • pH Control: Maintain the pH of your assay buffer within a neutral range (pH 6.8-7.4) if possible. If your assay requires a different pH, consider performing a stability study.

  • Temperature: Perform incubations at the lowest temperature compatible with your experimental design.

  • Light Protection: Protect your stock solutions and assay plates from direct light, for example, by using amber vials and covering plates with foil.

  • Fresh Preparations: Always prepare fresh dilutions of the compound from your DMSO stock just before use. Avoid storing diluted aqueous solutions for extended periods.

  • Stability Assessment (Optional but Recommended):

    • Incubate the compound in your final assay buffer under the same conditions as your experiment (time, temperature, light exposure).

    • At different time points, analyze the sample by HPLC to check for the appearance of degradation products.

References

  • PubChem. N-[4-(trifluoromethyl)phenyl]acetamide. National Center for Biotechnology Information. Available at: [Link].

  • ResearchGate. N-(4-Bromophenyl)acetamide: a new polymorph. Available at: [Link].

  • PubChem. N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. National Center for Biotechnology Information. Available at: [Link].

  • PubMed. A method for selective 19F-labeling absent of probe sequestration (SLAPS). National Center for Biotechnology Information. Available at: [Link].

  • LookChem. This compound. Available at: [Link].

  • National Center for Biotechnology Information. Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. Available at: [Link].

  • National Center for Biotechnology Information. Assay Interference by Chemical Reactivity. In: Assay Guidance Manual. Available at: [Link].

  • ResearchGate. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Available at: [Link].

  • ACS Central Science. The Ecstasy and Agony of Assay Interference Compounds. American Chemical Society. Available at: [Link].

  • PubChem. N-[2-(trifluoromethyl)phenyl]acetamide. National Center for Biotechnology Information. Available at: [Link].

  • ChemRxiv. Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. Available at: [Link].

  • ResearchGate. Aryl Amination Using Soluble Weak Base Enabled by a Water-Assisted Mechanism. Available at: [Link].

  • ResearchGate. Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. Available at: [Link].

  • YouTube. Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). Available at: [Link].

  • ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. Available at: [Link].

  • European Medicines Agency. Formulation of poorly soluble compounds. Available at: [Link].

  • ResearchGate. Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Available at: [Link].

  • Organic & Biomolecular Chemistry. Green synthesis of aryl amides via recyclable Et3N/H2O-promoted C–Cl activation in water. Royal Society of Chemistry. Available at: [Link].

  • PubMed. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. National Center for Biotechnology Information. Available at: [Link].

  • Asian Journal of Dental and Health Sciences. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available at: [Link].

  • ResearchGate. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Available at: [Link].

  • RSC Publishing. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. Available at: [Link].

  • National Center for Biotechnology Information. 2,2-Dibromo-N-(4-fluorophenyl)acetamide. Available at: [Link].

Sources

Minimizing degradation of N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization for N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide

Ticket ID: STAB-41513-05-7 Subject: Minimizing degradation in solution state Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Stability Profile

User, you are working with This compound (CAS: 41513-05-7).[1][2][3] Based on its pharmacophore—an electron-deficient acetanilide—this molecule presents three distinct stability risks in solution.[3]

Your degradation mitigation strategy must address:

  • Hydrolytic Cleavage: The amide bond is susceptible to acid/base hydrolysis, accelerated by the electron-withdrawing trifluoromethyl (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) group.[3]
    
  • Photolytic Dehalogenation: The aryl bromide (C-Br) bond is labile under UV light, leading to radical-mediated debromination.[1][3]

  • Solvent-Induced Precipitation: With a predicted LogP of ~3.4, this compound is highly lipophilic.[3] Improper dilution into aqueous buffers will cause immediate, often microscopic, precipitation.[1][3]

Module 1: Chemical Stability (Hydrolysis)

The Mechanism: Acetanilides are generally stable at neutral pH.[3] However, the


 group at the meta position is strongly electron-withdrawing.[3] This pulls electron density away from the amide nitrogen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydroxide ions (

) or water.[3]
  • Degradation Product: 4-bromo-3-(trifluoromethyl)aniline (Primary Amine) + Acetic Acid.[1][3]

  • Detection: Look for a mass shift of -42 Da (Loss of Acetyl group) in LC-MS.[1][3]

Protocol: pH Optimization

Parameter Recommendation Rationale

| Optimal pH | pH 6.0 – 7.5 | Minimizes both acid (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) and base (

) catalyzed hydrolysis.[3] | | Buffer Choice | Phosphate or HEPES | Avoid primary amine buffers (Tris) if long-term storage is required, to prevent potential transamidation (rare but possible).[1][3] | | Temperature | 4°C or -20°C | Hydrolysis rates follow Arrhenius kinetics; reducing T by 10°C roughly halves the degradation rate.[1][3] |

DOT Diagram: Hydrolytic Pathway

Hydrolysis cluster_0 Risk Factor: Electron Withdrawal Compound Parent Compound (MW ~282) Transition Tetrahedral Intermediate Compound->Transition + H2O / OH- Aniline Degradant A: 4-bromo-3-(trifluoromethyl)aniline (MW ~240) Transition->Aniline Acid Degradant B: Acetic Acid Transition->Acid

Caption: Figure 1. Hydrolytic cleavage of the amide bond yielding the aniline derivative.[4] The CF3 group increases susceptibility to base hydrolysis.

Module 2: Photostability (Dehalogenation)

The Mechanism: Aryl bromides are notoriously photosensitive.[3] Upon exposure to UV light (specifically UVB/UVA), the C-Br bond undergoes homolytic cleavage.[3] This generates a highly reactive aryl radical which abstracts a hydrogen atom from the solvent (usually DMSO or Methanol).[3]

  • Degradation Product: N-[3-(trifluoromethyl)phenyl]acetamide (Debrominated analog).[1][3]

  • Detection: Mass shift of -78/80 Da (Loss of Br) and +1 Da (Gain of H).[1]

  • Visual Indicator: Solutions often turn yellow/amber due to radical coupling byproducts.[1][3]

Protocol: Light Protection

  • Amber Glassware: Mandatory for all stock solutions.[1][3]

  • Foil Wrapping: If amber glass is unavailable, wrap vials in aluminum foil.

  • Lab Lighting: Avoid direct sunlight. If working in a high-throughput setting, use UV-filtered sleeves on fluorescent lights.[1][3]

Module 3: Physical Stability (Solubility)

The Mechanism: This compound is lipophilic (LogP ~3.4).[1][3] It dissolves well in DMSO but is thermodynamically unstable in water.[1][3] When a concentrated DMSO stock is "shock diluted" into an aqueous buffer, the compound may crash out of solution, forming micro-precipitates that are invisible to the naked eye but scatter light in assays.[3]

Protocol: The "Step-Down" Dilution Do not pipette 100% DMSO stock directly into 100% Buffer.[1][3]

  • Prepare Intermediate: Dilute Stock (10 mM) into a 50:50 DMSO:Water mix.

  • Vortex: Ensure complete mixing.

  • Final Dilution: Dilute the intermediate into the final assay buffer.

    • Target Final DMSO: < 1% (biological tolerance) or < 5% (chemical solubility).[1][3]

Table: Solvent Compatibility Guide

Solvent Solubility Stability Risk Recommendation
DMSO High (>50 mM) Hygroscopic (absorbs water) Store under inert gas (Argon/N2).[1][3] Use "Dry" DMSO.[1][3]
Ethanol Moderate High Evaporation Good for short-term use; seal tightly.[1][3]

| Water/PBS | Very Low (<10 µM) | Precipitation | Do not store. Prepare fresh immediately before use.[1][3] |

Troubleshooting Logic Tree

Use this workflow to diagnose stability failures in your experiments.

Troubleshooting Start Observed Issue Precipitate Cloudiness / Loss of Potency Start->Precipitate MassShift LC-MS Mass Shift Start->MassShift ColorChange Yellow Discoloration Start->ColorChange CheckSolvent Check DMSO % Precipitate->CheckSolvent ShiftType Identify Shift MassShift->ShiftType ActionLight Action: Protect from UV (Amber Vials) ColorChange->ActionLight FixSolvent Action: Use Step-Down Dilution Protocol CheckSolvent->FixSolvent DMSO < 1%? Dehal -79 Da (Debromination) ShiftType->Dehal Hydrol -42 Da (Hydrolysis) ShiftType->Hydrol Dehal->ActionLight ActionPH Action: Adjust pH to 7.0 Store at -20°C Hydrol->ActionPH

Caption: Figure 2.[1][3] Diagnostic logic tree for identifying root causes of degradation based on observable symptoms.

Frequently Asked Questions (FAQ)

Q: Can I freeze-thaw my DMSO stock solutions? A: Limit freeze-thaw cycles to maximum 3 times . DMSO is hygroscopic; every time you open a cold vial, atmospheric moisture condenses inside.[1][3] This water accumulation promotes hydrolysis over time.[1][3] Best Practice: Aliquot your 10 mM stock into single-use vials.

Q: My LC-MS shows a peak at [M-42]. What happened? A: This is the classic signature of deacetylation (hydrolysis).[3] Your compound has lost the acetyl group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


), leaving the free aniline.[3] Check if your buffer pH is too high (>8.[3]0) or too low (<4.0), or if the sample was left at room temperature for >24 hours.[1][3]

Q: Why did my clear solution turn yellow overnight? A: This indicates photolysis .[1][3] The aryl radical formed after bromine loss often reacts to form conjugated byproducts (like azo compounds or biaryls) which are chromophores (colored).[1][3] You must exclude light more rigorously.[1][3]

Q: Is this compound stable in cell culture media (DMEM/RPMI)? A: Only for short durations (24-48 hours). Cell media contains nucleophiles (amino acids, proteins) and is at pH 7.[1][3]4. While chemically stable enough for assays, the primary risk is precipitation due to the high protein content binding the drug or the low solubility limit.[3] Always verify solubility in media using a nephelometer or absorbance check.[3]

References

  • ICH Harmonised Tripartite Guideline. (2003).[1][3] Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][5] International Council for Harmonisation.[1][3][5]

  • ICH Harmonised Tripartite Guideline. (1996).[1][3] Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1][3][5]

  • Kozikowski, B. A., et al. (2003).[1][3] The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO.[6] Journal of Biomolecular Screening.[1][3][7]

  • PubChem. (n.d.).[1][3] Compound Summary: this compound.[1][2][3][8] National Library of Medicine.[1][3] [1][3]

Sources

Alternative workup procedures for N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Application Support Ticket ID: #CHM-41513-WU Subject: Alternative Workup Procedures & Troubleshooting Guide

Lead Scientist’s Note

From the desk of Dr. Aris Thorne, Senior Application Scientist

Welcome to the technical support hub. You are likely here because the standard workup for N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide (CAS: 41513-05-7) has failed you.

The standard protocol—acetylation followed by aqueous quenching and dichloromethane (DCM) extraction—is robust but flawed. The electron-withdrawing trifluoromethyl (


) and bromo (

) groups on the phenyl ring significantly alter the lipophilicity and crystal lattice energy of the product compared to simple acetanilide. This often leads to "oiling out" (liquid-liquid phase separation instead of crystallization) or persistent acetic acid entrapment.

This guide moves beyond the textbook. We focus on crystallization-driven isolation and green solvent alternatives to ensure high purity without the need for chromatography.

Module 1: The "Crash-Out" Protocol (Green Chemistry)

Objective: Avoid chlorinated solvents (DCM) and liquid-liquid extraction. Isolate product via direct precipitation.

The Science: The target molecule is lipophilic but sparingly soluble in cold water. By utilizing the high water-solubility of the byproduct (acetic acid) and the reagents (excess acetic anhydride hydrolyzes to acetic acid), we can force the hydrophobic amide to precipitate.

Protocol:

  • Reaction: Perform acetylation using Acetic Anhydride (

    
    )  (1.2 equiv) in Glacial Acetic Acid  (solvent) rather than DCM.
    
  • Quench: Do not add water to the reaction. Instead, slowly pour the reaction mixture into a beaker containing Ice-Water (5x reaction volume) with vigorous stirring.

  • The Critical Step: Adjust agitation speed.

    • Too fast: Micron-sized fines form (clogs filters).

    • Too slow: Oiling out occurs.

  • Neutralization (Optional but Recommended): Add saturated Sodium Acetate (

    
    ) solution to buffer the pH to ~4-5. This prevents the protonation of any unreacted aniline, keeping it in solution while the amide precipitates.
    
  • Filtration: Vacuum filter on a sintered glass funnel. Wash with cold water until the filtrate is neutral pH.

Visual Workflow: The Crash-Out Method

CrashOut Start Reaction Mixture (AcOH Solvent) Quench Pour into Ice-Water (5x Volume) Start->Quench Check Observation Check Quench->Check Solid Precipitate Forms Check->Solid Success Oil Oiling Out (Sticky Gum) Check->Oil Failure Filter Vacuum Filtration Solid->Filter Remedy Remedy: Scratch glass Add seed crystal Sonication Oil->Remedy Wash Wash: Cold H2O -> Hexane Filter->Wash Dry Dry: 50°C Vacuum Oven Wash->Dry Remedy->Solid

Figure 1: Decision logic for the precipitation-based workup. Note the remediation loop for "oiling out" scenarios.

Module 2: Troubleshooting "Oiling Out"

Symptom: The product separates as a sticky yellow/brown gum at the bottom of the flask instead of a white powder.

Root Cause Analysis: The


 group lowers the melting point relative to non-fluorinated analogues and disrupts pi-stacking. If the quench temperature is near the melting point (~116-119°C) or if impurities (unreacted aniline) act as plasticizers, the compound refuses to crystallize.

Corrective Actions (Q&A Format):

Q: I poured the mixture into water, and it turned into a gum. Is it ruined? A: No. Do not extract it yet.

  • Decant the aqueous supernatant (which contains the acid impurities).

  • Add a small amount of Ethanol (EtOH) or Isopropanol (IPA) —just enough to dissolve the gum at mild heat (40°C).

  • Let it cool slowly to room temperature.

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod. The friction creates nucleation sites.

Q: Can I prevent this from happening next time? A: Yes. Use the "Reverse Addition" technique. Instead of pouring water into the reaction (exothermic -> heat -> oil), pour the reaction mixture slowly into a large volume of vigorously stirred ice slurry. This dissipates heat instantly, freezing the product into a solid state before it can coalesce into an oil.

Module 3: Acid Impurity Removal (The "Vinegar Smell")

Symptom: The dried solid still smells like acetic acid and shows a broad singlet at ~2.0 ppm in


 NMR.

The Science: Acetic acid forms strong hydrogen-bonded dimers with the amide N-H. Simple vacuum drying is often insufficient to break this complex.

Alternative Workup: Azeotropic Removal If you cannot use aqueous washes (e.g., scale-up limitations), use azeotropes.

Solvent AddedAzeotrope BP (°C)% Acetic Acid RemovedProtocol
Toluene 100.6°C~28%Add toluene to crude solid. Rotovap. Repeat 3x.
Heptane 92°CVariableForms ternary azeotrope if trace water is present. Good for final drying.
Cyclohexane 78.8°CLowLess effective than toluene but safer.

Protocol:

  • Dissolve the crude "wet" solid in Toluene.

  • Concentrate under reduced pressure. The acetic acid co-distills with the toluene.

  • Recrystallize the resulting solid from EtOAc/Hexanes (1:4) .

Module 4: Solvent Selection Guide

Directive: Choose the right solvent system based on your purity requirements.

MethodSolvent SystemProsCons
Standard Extraction DCM / WaterHigh recovery of product.DCM is toxic; Emulsions likely due to fluorinated surfactant effect.
Green Precipitation AcOH / WaterFast; No halogenated solvents.Risk of trapping AcOH; Yield loss if too much solvent used.
Recrystallization EtOH / WaterBest crystal quality (Needles).Slow; Requires heating (energy intensive).
Flash Chromatography Hexane / EtOAcHighest Purity (>99%).Expensive; Time-consuming; Not scalable.
Module 5: Advanced Synthesis Workflow (Process View)

For researchers scaling up (>10g), a continuous workflow is required to ensure safety and yield.

ProcessFlow Aniline Start: 4-bromo-3- (trifluoromethyl)aniline Acetylation Acetylation (Ac2O / AcOH / 80°C) Aniline->Acetylation IPC IPC: TLC/LCMS (Check Aniline < 1%) Acetylation->IPC IPC->Acetylation Fail (Add more Ac2O) Workup_Choice Scale < 5g? IPC->Workup_Choice Pass Path_A Method A: Aqueous Precipitation Workup_Choice->Path_A Yes Path_B Method B: Toluene Azeotrope Workup_Choice->Path_B No (Scale Up) Final Final Product White Needles Path_A->Final Path_B->Final

Figure 2: Workflow selection based on reaction scale. IPC = In-Process Control.

References
  • BenchChem. (2025).[1] N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide Synthesis Protocols. (Note: Analogous structural workup applied). Retrieved from

  • Organic Syntheses. (1951). N-Bromoacetamide.[2][3][4] Org.[1][5][6][7][8] Synth. 1951, 31, 17. (Classic method for amide precipitation). Retrieved from

  • ChemicalBook. (2025). Product Properties: this compound (CAS 41513-05-7).[2][3] Retrieved from

  • Redasani, V. K., et al. (2010). Green Synthesis of Acetanilide Derivatives.[5][6][9][10] International Journal of ChemTech Research, 2(3), 1856-1859.[5] (Zinc/Acetic Acid Green Method).[5][6] Retrieved from

  • Jasinski, J. P., et al. (2013).[11] N-(4-Bromophenyl)acetamide: a new polymorph.[11] Acta Crystallographica Section E. (Crystallographic data for structural analogs). Retrieved from

Sources

Impact of starting material quality on N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting and practical advice for the synthesis of this compound, a critical intermediate in pharmaceutical and agrochemical development. The success of this N-acetylation reaction is profoundly dependent on the purity and quality of the starting material, 4-bromo-3-(trifluoromethyl)aniline. This document is structured to address common issues encountered in the laboratory, providing causal explanations and validated solutions to ensure reproducible, high-yield, and high-purity outcomes.

Frequently Asked Questions (FAQs): Starting Material Quality Control

This section addresses the most common questions regarding the starting material, 4-bromo-3-(trifluoromethyl)aniline, and its direct impact on the synthesis.

Q1: What are the most common impurities in commercial 4-bromo-3-(trifluoromethyl)aniline and why are they present?

A1: The synthesis of 4-bromo-3-(trifluoromethyl)aniline, typically via bromination of 3-(trifluoromethyl)aniline, can introduce several process-related impurities.[1] Understanding these is the first step in quality control. The most prevalent impurities include:

  • Isomeric Impurities: These are other bromo(trifluoromethyl)aniline isomers (e.g., 2-bromo-5-(trifluoromethyl)aniline or 4-bromo-2-(trifluoromethyl)aniline). They arise from non-selective bromination of the starting aromatic ring.[2]

  • Over-brominated Products: Species such as dibromo(trifluoromethyl)aniline can form if the reaction conditions are too harsh or if there is an excess of the brominating agent.[2]

  • Unreacted Starting Material: Residual 3-(trifluoromethyl)aniline can remain if the bromination reaction does not go to completion.[2]

  • Solvent Residues: Solvents used during the synthesis and purification of the aniline may be carried over.[2]

  • Degradation Products: Halogenated anilines can be sensitive to light and air, potentially leading to degradation over time, especially under improper storage conditions.[3]

Q2: How do specific impurities in the starting aniline affect the N-acetylation reaction?

A2: The impact of impurities is not trivial; they can significantly compromise reaction yield, product purity, and the efficiency of downstream processing.

  • Isomeric Impurities: This is often the most challenging issue. Isomeric anilines will also undergo N-acetylation, producing isomeric N-[bromo-3-(trifluoromethyl)phenyl]acetamide byproducts.[4] These isomers frequently have very similar physical properties (e.g., polarity, solubility) to the desired product, making their removal by standard techniques like recrystallization or column chromatography exceedingly difficult.

  • Over-brominated and Under-brominated Anilines: These impurities will either react to form their corresponding acetamides or remain unreacted. Unreacted starting materials like 3-(trifluoromethyl)aniline will form N-(3-(trifluoromethyl)phenyl)acetamide, an impurity that must be removed. These impurities introduce additional separation steps and reduce the overall yield of the desired product.

  • Water Content: Acetylation is commonly performed with acetic anhydride. Any moisture present in the starting material or solvent will rapidly hydrolyze the anhydride to acetic acid, rendering it inactive for the N-acetylation reaction.[5] This leads to incomplete conversion and lower yields. Therefore, anhydrous conditions are critical.[5]

Q3: What are the best analytical methods to assess the quality of incoming 4-bromo-3-(trifluoromethyl)aniline?

A3: A multi-technique approach is recommended for comprehensive quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the ideal method for quantifying the purity (assay) of the aniline and detecting non-volatile impurities like isomers and over-brominated species. A reverse-phase C18 column with a gradient elution is typically effective.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation for volatile and semi-volatile compounds and offers definitive identification of impurities through their mass spectra.[2] It is particularly useful for identifying isomeric impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): NMR is invaluable for structural confirmation of the main component and for identifying and quantifying impurities, especially isomers, if their signals are resolved from the main compound.[5]

  • Karl Fischer Titration: This is the gold standard for accurately determining water content to ensure the material is suitable for use with water-sensitive reagents like acetic anhydride.

Q4: How can I interpret the mass spectrum for bromine-containing impurities?

A4: A key feature of bromine is its isotopic signature. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[3] This means any molecule containing a single bromine atom will show a characteristic "doublet" peak in its mass spectrum for the molecular ion (M+ and M+2) with nearly equal intensities, separated by 2 Daltons.[3] This pattern is a powerful diagnostic tool for confirming the presence of bromine in an unknown impurity peak during LC-MS or GC-MS analysis.[3]

Troubleshooting Guide for N-Acetylation

This guide connects common experimental problems directly to the quality of the starting material.

Problem Encountered Probable Cause (Starting Material Related) Recommended Action & Rationale
Low Yield / Incomplete Reaction High water content in the starting aniline or reaction solvent.Action: Dry the aniline in a vacuum oven at a moderate temperature before use and ensure all solvents are anhydrous. Rationale: Water consumes the acetylating agent (acetic anhydride), preventing it from reacting with the aniline.[5]
Formation of Multiple Products (Visible on TLC/LCMS) Presence of significant levels of isomeric impurities or unreacted 3-(trifluoromethyl)aniline in the starting material.Action: Perform a high-resolution analytical check (HPLC or GC-MS) on the starting material. If impurities are confirmed, purify the aniline by recrystallization or chromatography, or source a higher-purity batch. Rationale: Each amine impurity will generate a corresponding amide byproduct, complicating the product mixture.[2][4]
Difficulty in Final Product Purification The product is contaminated with an isomeric acetamide.Action: First, confirm the starting material is isomer-free. If not, the best course is to start over with pure material. If the synthesis is complete, attempt purification using an optimized column chromatography method with a shallow gradient or explore multi-solvent recrystallization. Rationale: Isomeric products often have nearly identical properties, making separation challenging. Preventing their formation is the most effective strategy.[6]
Inconsistent Results Between Batches Variability in the impurity profile of the 4-bromo-3-(trifluoromethyl)aniline used in different runs.Action: Implement a strict QC protocol for every new batch of starting material. Do not assume batches from the same supplier are identical. Request a Certificate of Analysis (CoA) and verify the purity in-house. Rationale: Supplier-to-supplier and batch-to-batch variability is a common source of irreproducibility in research and development.
Product is an "Oil" or Fails to Crystallize The presence of multiple impurities is depressing the melting point and disrupting the crystal lattice formation of the desired product.Action: Analyze the crude product to identify the impurities. If they stem from the starting material, a pre-synthesis purification of the aniline is necessary. If the crude product is already made, attempt a primary purification by column chromatography before recrystallization. Rationale: High purity is generally a prerequisite for successful crystallization.[6]

Data Presentation & Key Quality Parameters

The quality of the starting material must be rigorously controlled. The following table summarizes recommended specifications for 4-bromo-3-(trifluoromethyl)aniline for use in this synthesis.

Parameter Recommended Limit Primary Analytical Method Reference
Purity (Assay)> 99.0%HPLC, GC-MS[2]
Total Isomeric Impurities< 0.3%HPLC, GC-MS[2]
Over-brominated Species< 0.2%HPLC, GC-MS[2]
3-(trifluoromethyl)aniline< 0.2%HPLC, GC-MS[2]
Water Content< 0.1%Karl Fischer Titration[5]
Residual SolventsConforms to ICH Q3CHeadspace GC-MS[2]

Experimental Protocols & Methodologies

Protocol 1: HPLC-UV Quality Control of 4-Bromo-3-(trifluoromethyl)aniline

This protocol provides a validated starting point for assessing the purity of the starting material.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-bromo-3-(trifluoromethyl)aniline sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.[3]

  • Liquid Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, increase linearly to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity based on the area percent of the main peak.

    • Identify and quantify any known impurities based on their relative retention times compared to a reference standard.

Protocol 2: Synthesis of this compound

This protocol emphasizes the use of high-quality starting materials and anhydrous conditions.

  • Reagents & Setup:

    • 4-bromo-3-(trifluoromethyl)aniline (1.0 eq, pre-screened for purity >99%).

    • Acetic Anhydride (1.2 eq).

    • Anhydrous Dichloromethane (DCM) or Ethyl Acetate as solvent.

    • A suitable base (e.g., Pyridine, 1.5 eq, or Triethylamine, 1.5 eq).

    • Set up a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Procedure:

    • Dissolve 4-bromo-3-(trifluoromethyl)aniline in the anhydrous solvent under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the base, followed by the dropwise addition of acetic anhydride over 15 minutes. The reaction is exothermic.[5]

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup & Purification:

    • Once the reaction is complete, quench by slowly adding cold water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization:

    • Purify the crude solid by recrystallization. A common solvent system is ethanol/water or ethyl acetate/hexanes.

    • Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.[6]

    • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

    • Confirm purity by HPLC and structure by NMR. The final product should be a white to off-white solid with a melting point around 116-119 °C.[7]

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the key processes and relationships discussed in this guide.

G cluster_0 Starting Material QC Workflow cluster_1 Analytical Methods receive Receive Starting Material (4-bromo-3-(trifluoromethyl)aniline) sample Sample for Analysis receive->sample analytical Analytical Testing sample->analytical review Review Data vs. Specs analytical->review hplc HPLC (Purity, Isomers) gcms GC-MS (Isomers, Solvents) kf Karl Fischer (Water) decision Pass QC? review->decision approve Approved for Synthesis decision->approve Yes reject Reject Batch decision->reject No

Caption: Quality control workflow for incoming starting material.

G cluster_impurities Starting Material Impurities cluster_impact Impact on Synthesis cluster_outcome Final Outcome iso Isomeric Impurity iso_product Forms Isomeric Amide iso->iso_product water Excess Water low_yield Low Yield / Incomplete Rxn water->low_yield sm Unreacted SM (3-(trifluoromethyl)aniline) other_amide Forms Side-Product Amide sm->other_amide purify_fail Difficult Purification iso_product->purify_fail batch_fail Batch Failure low_yield->batch_fail other_amide->purify_fail purify_fail->batch_fail

Caption: Logical impact of key impurities on synthesis outcome.

References

  • BenchChem. (2025). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
  • BenchChem. (n.d.). N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide.
  • ChemicalBook. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline synthesis.
  • BenchChem. (2025). Identification of unknown impurities in 4-Bromo-3-(trifluoromethyl)aniline by LC-MS.
  • BenchChem. (2025). Identification of unknown impurities in 4-Bromo-3-(trifluoromethyl)aniline by LC-MS.
  • LookChem. (n.d.). This compound.
  • RSC Publishing. (n.d.). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s.
  • BenchChem. (2025). Technical Support Center: Purification of N-[4-(dimethylamino)phenyl]acetamide.
  • Chemistry LibreTexts. (2021).
  • Scribd. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide vs. Prevalent Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery and optimization of small molecule kinase inhibitors represent a cornerstone of modern targeted therapy. The core chemical scaffold of an inhibitor is a primary determinant of its therapeutic potential, dictating its binding mode, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide scaffold, a key component of potent Type II inhibitors like Sorafenib, against other dominant scaffolds in kinase drug discovery: the Quinazoline, Pyrimidine, and Indole families. We will dissect the structural nuances, mechanisms of action, and target profiles inherent to each scaffold, supported by experimental data and detailed protocols for their evaluation. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to make informed decisions in the strategic design of next-generation kinase inhibitors.

Introduction: The Central Role of the Scaffold in Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[1] Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized treatment paradigms. The effectiveness of these inhibitors is profoundly influenced by their core chemical structure, or scaffold.

A scaffold is not merely an inert framework; it is the primary interface with the kinase, establishing key hydrogen bonds with the "hinge" region of the ATP pocket and orienting functional groups to achieve potency and selectivity. The choice of scaffold dictates the inhibitor's mechanism, broadly classifying them into several types:

  • Type I Inhibitors: Bind to the active conformation of the kinase ("DFG-in"), competing directly with ATP.[2][3]

  • Type II Inhibitors: Bind to and stabilize an inactive conformation ("DFG-out"), accessing an adjacent allosteric pocket.[2][3] This often confers greater selectivity.

  • Covalent Inhibitors: Form an irreversible covalent bond with a nearby nucleophilic residue (typically cysteine), leading to prolonged target engagement.[4][5]

This guide will explore these concepts through the lens of four distinct, highly successful scaffolds.

The this compound Scaffold: A Master of Inactive State Binding

The this compound moiety is the defining feature of a class of powerful Type II kinase inhibitors. While not typically a standalone drug, it serves as a critical pharmacophore that anchors the molecule in a deep, allosteric pocket adjacent to the ATP-binding site.

Chemical Structure and Key Features:

  • Urea Linker: This scaffold is frequently connected via a urea group to a hinge-binding moiety. The urea forms crucial hydrogen bonds that help stabilize the inactive "DFG-out" conformation.

  • Trifluoromethyl (CF3) Group: This electron-withdrawing group is essential. It forms a key hydrogen bond with the aspartate residue of the conserved DFG motif in its "out" position and interacts with a conserved glutamate in the αC-helix.

  • Bromo (Br) Group: The bromine atom occupies a hydrophobic pocket, contributing to the binding affinity.

Mechanism of Action: The "DFG-out" Conformation

The primary strength of this scaffold lies in its ability to selectively bind to the inactive state of the kinase. In the active "DFG-in" state, the aspartate (D) of the DFG motif points into the active site. Type II inhibitors, featuring the acetamide scaffold, can only bind when the phenylalanine (F) of the motif flips, moving the aspartate out of the way. This induced-fit mechanism exposes a hydrophobic "back pocket" which the trifluoromethylphenyl group then occupies. This mode of action is distinct from Type I inhibitors that compete directly with ATP in the active conformation.[3]

Primary Target Profile:

This scaffold is famously associated with multi-kinase inhibitors targeting key drivers of angiogenesis and cell proliferation.

  • B-RAF: A serine/threonine kinase in the MAPK signaling pathway.[6] Mutations in B-RAF, especially V600E, are drivers for many cancers, including melanoma.[7]

  • VEGFR (Vascular Endothelial Growth Factor Receptor): A tyrosine kinase crucial for angiogenesis, the formation of new blood vessels that tumors need to grow.

  • PDGFR (Platelet-Derived Growth Factor Receptor): Another tyrosine kinase involved in cell growth and angiogenesis.

Prominent Drug Example: Sorafenib

Sorafenib is a classic example where the this compound scaffold (connected via a urea) is paired with a pyridine hinge-binder. It is a potent inhibitor of B-RAF, VEGFR, and PDGFR, making it a multi-kinase inhibitor used in the treatment of renal cell carcinoma and hepatocellular carcinoma.

cluster_RAS_RAF RAS-RAF-MEK-ERK Signaling Pathway cluster_inhibitors Inhibitor Action GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF_inactive RAF (Inactive) 'DFG-out' RAS->RAF_inactive Recruits & Activates RAF_active RAF (Active) 'DFG-in' MEK MEK RAF_active->MEK Phosphorylates RAF_inactive->RAF_active Conformational Change ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Activates Transcription TypeI Type I Inhibitors (e.g., Quinazolines) TypeI->RAF_active Binds to Active State TypeII Type II Inhibitors (N-[4-Bromo-3-(trifluoromethyl) phenyl]acetamide scaffold) TypeII->RAF_inactive Binds & Stabilizes Inactive State

Caption: MAPK pathway showing inhibitor binding sites.

Comparative Analysis of Alternative Scaffolds

The Quinazoline Scaffold

The 2,4-disubstituted quinazoline is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved Type I kinase inhibitors.[8][9]

  • Core Structure & Binding Mode: The quinazoline core acts as an ATP mimic, with the N1 and N3 atoms forming two critical hydrogen bonds with the kinase hinge region. This classic interaction makes it a highly effective anchor for binding to the active "DFG-in" conformation.[10]

  • Prominent Targets & Drugs: Primarily associated with inhibiting the EGFR (Epidermal Growth Factor Receptor) family.

    • Gefitinib & Erlotinib: First-generation EGFR inhibitors used in non-small cell lung cancer (NSCLC).

  • Comparison to Acetamide Scaffold:

    • Advantage: Highly validated, potent hinge-binder with well-understood SAR. Often simpler synthesis.

    • Disadvantage: As a Type I inhibitor, it can be less selective than Type II inhibitors because the active ATP pocket is highly conserved across the kinome. Resistance can develop through mutations in the ATP pocket.

The Pyrimidine Scaffold

Similar to quinazoline, the pyrimidine ring is a highly versatile and successful hinge-binding motif.[11] It is a bioisostere of the adenine portion of ATP.

  • Core Structure & Binding Mode: The 2,4-diaminopyrimidine is a common arrangement. Like quinazoline, it typically forms one or two hydrogen bonds with the kinase hinge, anchoring it as a Type I inhibitor. However, its modular nature allows for modifications that can lead to other binding modes.[12][13]

  • Prominent Targets & Drugs: This scaffold is found in a wide array of inhibitors targeting diverse kinases.

    • Imatinib: The groundbreaking drug for Chronic Myeloid Leukemia (CML), which, despite its pyrimidine core, is a Type II inhibitor of Abl kinase. This highlights the scaffold's versatility.

    • Ibrutinib: A covalent inhibitor of Bruton's tyrosine kinase (BTK), where a pyrazolo[3,4-d]pyrimidine core positions a reactive acrylamide group.[12]

  • Comparison to Acetamide Scaffold:

    • Advantage: Extremely versatile, can be adapted for Type I, Type II, and covalent inhibitors.[11][14] Its smaller size can be an advantage in drug design.

    • Disadvantage: The inherent flexibility and prevalence can sometimes lead to off-target effects if not carefully optimized.[11]

The Indole Scaffold

The indole ring system is another privileged scaffold found in many natural products and synthetic drugs.[15] It is larger and more sterically demanding than pyrimidine but offers unique interaction possibilities.

  • Core Structure & Binding Mode: The indole nitrogen can act as a hydrogen bond donor to the hinge region. The bicyclic structure provides a rigid framework for orienting substituents into various pockets of the kinase active site. Indole-based inhibitors can be Type I or Type II.[16][17]

  • Prominent Targets & Drugs: Found in inhibitors of kinases involved in angiogenesis and cell cycle control.

    • Sunitinib: A multi-kinase inhibitor of VEGFR and PDGFR (similar targets to Sorafenib) used in renal cell carcinoma and GIST.

    • Nintedanib: An inhibitor of VEGFR, FGFR, and PDGFR.

  • Comparison to Acetamide Scaffold:

    • Advantage: The rich chemistry of the indole nucleus allows for diverse functionalization. It can serve as both a hinge-binder and occupy deeper pockets.[15]

    • Disadvantage: Can present challenges in terms of metabolic stability and aqueous solubility that must be addressed during optimization.

Head-to-Head Performance Comparison

The choice of scaffold is a strategic decision based on the desired target profile and mechanism of action.

FeatureThis compoundQuinazolinePyrimidineIndole
Primary Binding Mode Type II (Binds "DFG-out")[3]Type I (Binds "DFG-in")[2]Versatile (Type I, II, Covalent)[11][12]Versatile (Type I, II)[16]
Interaction Type Binds allosteric "back pocket"Hinge-binding ATP mimicHinge-binding ATP mimicHinge-binding & hydrophobic interactions
Typical Selectivity Often higher due to binding a less conserved inactive stateCan be lower; targets conserved active siteVariable; can be tuned from broad to highly selectiveVariable; depends on substitution patterns
Key Kinase Targets B-RAF, VEGFR, PDGFR, c-KIT[18]EGFR Family[8][9]Abl, BTK, EGFR, SRC Family[12]VEGFR, PDGFR, FGFR[15]
Prominent Examples Sorafenib, RegorafenibGefitinib, Erlotinib, LapatinibImatinib, Dasatinib, IbrutinibSunitinib, Axitinib, Nintedanib
Key Advantage Access to unique inactive-state conformation can overcome resistance and improve selectivity.Highly validated, potent, and synthetically accessible hinge-binding scaffold.Unmatched versatility in achieving different binding modes and target profiles.Large, rigid scaffold for exploring diverse chemical space and interactions.
Potential Challenge Requires a kinase that can adopt the "DFG-out" conformation; often larger molecules.Potential for off-target activity against other kinases; acquired resistance is common.Can be promiscuous if not carefully designed.[11]Potential for metabolic liabilities and solubility issues.

Experimental Protocols for Scaffold Evaluation

To empirically compare inhibitor scaffolds, a tiered approach moving from biochemical potency to cellular activity is essential. The following protocols represent industry-standard methods for this evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay (Promega) is a robust, luminescence-based method.

Rationale: The goal is to determine the concentration of inhibitor required to reduce kinase activity by 50% (the IC50 value). This is the fundamental measure of a compound's potency against its target. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

cluster_workflow Workflow: In Vitro Kinase IC50 Assay (ADP-Glo) Step1 1. Compound Titration Prepare serial dilutions of test compounds in DMSO. Step2 2. Kinase Reaction Incubate purified kinase, substrate, and ATP with compounds. Step1->Step2 Step3 3. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent to terminate kinase reaction and remove unused ATP. Step2->Step3 Step4 4. Convert ADP to ATP Add Kinase Detection Reagent. (ADP -> ATP conversion) Step3->Step4 Step5 5. Measure Luminescence Luciferase/Luciferin reaction uses newly formed ATP to produce light. Step4->Step5 Step6 6. Data Analysis Plot luminescence vs. compound concentration. Calculate IC50. Step5->Step6

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test inhibitor in 100% DMSO, starting at 100 µM.

  • Kinase Reaction Setup (384-well plate):

    • To each well, add 2.5 µL of kinase/substrate mix in reaction buffer.

    • Add 50 nL of the serially diluted compound or DMSO (vehicle control).

    • Initiate the reaction by adding 2.5 µL of ATP solution. Scientist's Note: The ATP concentration should be at or near its Km value for the specific kinase to ensure a fair comparison of ATP-competitive inhibitors.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Data Acquisition: Read the plate on a luminometer.

  • Analysis: Convert raw luminescence units to percent inhibition relative to controls (DMSO for 0% inhibition, no enzyme for 100% inhibition). Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter dose-response curve to determine the IC50.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This assay confirms that the inhibitor can enter cells and inhibit the phosphorylation of the kinase's downstream substrate.

Rationale: A potent biochemical inhibitor is only useful if it has good cell permeability and can inhibit the target in a complex cellular environment. Western blotting provides a direct visual readout of pathway inhibition. For a B-RAF inhibitor, one would measure the phosphorylation of its direct substrate, MEK.

Step-by-Step Methodology:

  • Cell Culture: Plate cells known to have an active pathway of interest (e.g., A375 melanoma cells, which have a B-RAF V600E mutation) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with increasing concentrations of the inhibitor (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scientist's Note: The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins of interest.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-MEK) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

  • Analysis: Re-probe the blot for total MEK and a loading control (e.g., GAPDH) to confirm that the decrease in signal is due to reduced phosphorylation, not protein degradation or loading errors. Quantify band intensity to determine the cellular IC50.

Conclusion and Future Perspectives

The choice of a kinase inhibitor scaffold is a pivotal decision in drug discovery. The This compound scaffold is an exemplary framework for developing Type II inhibitors that offer high potency and potential for increased selectivity by targeting the inactive DFG-out conformation. This contrasts sharply with the classic Type I hinge-binding scaffolds like quinazoline and pyrimidine , which have a long history of success but can face challenges with selectivity and resistance. The indole scaffold provides a larger, more rigid framework for exploring unique interactions, while the pyrimidine scaffold stands out for its unparalleled versatility.

The future of kinase inhibitor design will likely involve the strategic hybridization of these concepts. We may see the development of covalent inhibitors that target the DFG-out conformation or novel scaffolds that combine the best features of existing frameworks to achieve unprecedented selectivity and overcome drug resistance. The rigorous application of the biochemical and cellular assays detailed herein will remain the gold standard for validating these new designs and advancing the next generation of targeted therapies.

References

  • Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. (2025). ResearchGate. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]

  • N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. (n.d.). PubChem. [Link]

  • Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E. [Link]

  • This compound. (n.d.). LookChem. [Link]

  • This compound (CAS 41513-05-7) Properties. (n.d.). Mol-Instincts. [Link]

  • Barlaam, B., et al. (2015). Design of selective PI3Kα inhibitors starting from a promiscuous pan kinase scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gomaa, H. A. M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). PMC - NIH. [Link]

  • De Cesco, S., et al. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews. [Link]

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research. [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Vieth, M., et al. (2004). A pharmacophore map of small molecule protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Wu, X., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry. [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • Khan, M. A., et al. (2024). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Molecules. [Link]

  • Brancaccio, D., et al. (2014). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Johnson, D., et al. (2023). Investigation of indole-based molecules as a new class of TLK1 inhibitors in prostate cancer therapy. AACR Journals. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Targeted covalent inhibitors. (n.d.). Wikipedia. [Link]

  • Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). (2025). ResearchGate. [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Structures of the newly synthesized indole-based kinase inhibitors IV and Va–i. (n.d.). ResearchGate. [Link]

  • Quinazolinone Kinase Inhibitors: Research Guide & Papers. (n.d.). PapersFlow. [Link]

  • Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. (2021). ACS Publications. [Link]

  • Cohen, P., et al. (2021). Kinase drug discovery 20 years after imatinib: progress and future directions. Nature Reviews Drug Discovery. [Link]

  • Du, D., et al. (2020). Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. ACS Central Science. [Link]

  • Kim, J., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules. [Link]

  • Asati, V., & Mahapatra, D. K. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Bentham Science Publishers. [Link]

  • Examples of the three main classes of kinase inhibitors. (n.d.). ResearchGate. [Link]

  • Structural differences between type I and II small molecule kinase... (n.d.). ResearchGate. [Link]

  • Patel, A. (2025). The benefits of topical BRAF inhibitors for acneiform eruptions. VJOncology. [Link]

  • Protein kinase inhibitory activity of quinazolines for cancer therapy. (n.d.). ResearchGate. [Link]

  • The rise of covalent inhibitors in strategic therapeutic design. (2023). CAS. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). European Journal of Medicinal Chemistry. [Link]

  • Kinase Inhibitor Types Predicted with Machine-Learning. (2019). Drug Hunter. [Link]

  • Begum, A., et al. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. Molecules. [Link]

  • Liu, H., et al. (2010). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Journal of Molecular Graphics and Modelling. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). PMC. [Link]

  • Zuccotto, F., et al. (2010). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Journal of Medicinal Chemistry. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PMC. [Link]

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature. [Link]

  • Henry, J. R., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF V600E-Driven Tumors. Journal of Medicinal Chemistry. [Link]

  • Amaria, R. N. (2017). Combined treatment with BRAF and MEK inhibitors in metastatic melanomas with BRAF mutations. YouTube. [Link]

Sources

A Comparative Guide to N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide Derivatives in Targeted Therapy

Author: BenchChem Technical Support Team. Date: February 2026

An objective guide for researchers, scientists, and drug development professionals.

The N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for several highly successful targeted therapies. The specific arrangement of the bromo and trifluoromethyl substituents on the phenyl ring imparts unique physicochemical properties that are crucial for high-affinity binding to protein targets. This guide provides a comparative analysis of derivatives based on this scaffold, focusing on their synthesis, structure-activity relationships (SAR), and performance as kinase inhibitors. We will dissect the experimental data and mechanistic principles that empower researchers to rationally design the next generation of therapeutics.

Section 1: The Synthetic Foundation

The strategic synthesis of a library of derivatives is the first step in exploring structure-activity relationships. The this compound core is typically synthesized from the commercially available 4-bromo-3-(trifluoromethyl)aniline. The most common and versatile method for generating derivatives is the acylation of the aniline's amino group.

This process allows for the introduction of diverse "R" groups, which is the primary strategy for modulating the compound's biological activity, selectivity, and pharmacokinetic properties.

General Experimental Protocol: Acylation of 4-bromo-3-(trifluoromethyl)aniline

  • Reactant Preparation: Dissolve 4-bromo-3-(trifluoromethyl)aniline (1.0 equivalent) in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Cooling: Cool the solution to 0-5°C using an ice bath to control the exothermic reaction.[1]

  • Reagent Addition: Add the desired acyl chloride (R-COCl) or a combination of a carboxylic acid (R-COOH) and a peptide coupling agent (e.g., HATU, HOBt) to the solution, typically at a 1.1 to 1.2 molar excess. A non-nucleophilic base, such as triethylamine or pyridine, is often included to scavenge the HCl byproduct.

  • Reaction: Allow the mixture to stir and gradually warm to room temperature over several hours (typically 4-12 hours), monitoring the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final this compound derivative.[1][2]

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve 4-bromo-3- (trifluoromethyl)aniline in anhydrous solvent B Cool to 0-5°C A->B C Add Acyl Chloride (R-COCl) + Base B->C D Stir and warm to RT (4-12h) C->D E Aqueous Workup & Extraction D->E F Column Chromatography E->F

Figure 1: Standard experimental workflow for the synthesis of this compound derivatives.

Section 2: Comparative Analysis as Bcr-Abl Kinase Inhibitors

A prominent application of this scaffold is in the development of tyrosine kinase inhibitors (TKIs) for the treatment of chronic myeloid leukemia (CML).[3][4] The oncoprotein Bcr-Abl is the key driver of CML, and its inhibition is a validated therapeutic strategy.[3][5][6] Nilotinib, a highly successful second-generation TKI, features the this compound core. Its performance represents a significant improvement over the first-generation inhibitor, Imatinib.

Experimental Protocol: In Vitro Bcr-Abl Kinase Inhibition Assay

This protocol describes a typical method to determine the half-maximal inhibitory concentration (IC50) of a compound against the Bcr-Abl kinase.

  • Reagents:

    • Recombinant human Bcr-Abl kinase.

    • Abltide (EAIYAAPFAKKK), a known peptide substrate for Abl kinase.[7]

    • Adenosine triphosphate (ATP), radiolabeled [γ-³²P]ATP.

    • Test compounds (e.g., Nilotinib, Imatinib) dissolved in DMSO.

  • Assay Procedure:

    • The kinase reaction is performed in a buffer containing MgCl₂, MnCl₂, and DTT.

    • The Bcr-Abl enzyme is pre-incubated with serial dilutions of the test compound for 10-15 minutes at room temperature.

    • The kinase reaction is initiated by adding the substrate peptide and [γ-³²P]ATP.

    • The mixture is incubated for 20-30 minutes at 30°C.

    • The reaction is stopped by adding phosphoric acid.

  • Detection: An aliquot of the reaction mixture is spotted onto a phosphocellulose filter paper. The paper is washed multiple times to remove unincorporated [γ-³²P]ATP.

  • Data Analysis: The radioactivity incorporated into the peptide substrate, which is trapped on the filter paper, is quantified using a scintillation counter. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Performance Comparison: Nilotinib vs. Imatinib

CompoundCore StructureBcr-Abl IC50 (nM)Potency vs. ImatinibActivity Against Imatinib-Resistant Mutants
Imatinib N-(4-methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine~250-6001xLow
Nilotinib This compound derivative~20-3010-30xHigh (most mutants)

Causality Behind Performance Differences:

Nilotinib was rationally designed based on the crystal structure of Imatinib bound to the Abl kinase domain.[8] While both drugs bind to the inactive "DFG-out" conformation of the kinase, Nilotinib achieves a higher potency and overcomes many Imatinib-resistance mutations due to key structural differences rooted in its this compound core.[9]

  • Enhanced Binding Affinity: The this compound portion of Nilotinib forms more optimal hydrophobic and hydrogen bonding interactions within the ATP-binding pocket of Bcr-Abl compared to the corresponding fragment in Imatinib.[8][9]

  • Structural Rigidity: The overall conformation of Nilotinib is less flexible than Imatinib, which reduces the entropic penalty upon binding, contributing to its higher affinity.

  • Overcoming Resistance: Many Imatinib resistance mutations occur in the kinase domain, preventing Imatinib from binding effectively. The more potent and optimized interactions of Nilotinib allow it to inhibit most of these mutant forms.[3]

Section 3: Mechanistic Insights & Key Structural Interactions

The efficacy of the this compound scaffold is not accidental; it is a direct result of specific, predictable molecular interactions with the target protein. The electron-withdrawing trifluoromethyl group and the bromine atom are critical for biological activity.[1]

Interactions Scaffold R-C(=O)-NH- Phenyl Ring CF₃ Br Target Hinge Region (Amino Acids) Hydrophobic Pocket I Hydrophobic Pocket II Halogen Bonding Pocket Scaffold:f0->Target:p0 H-Bonds Scaffold:f1->Target:p1 Hydrophobic Interaction Scaffold:f2->Target:p2 Lipophilic Interaction Scaffold:f3->Target:p3 Halogen Bond

Figure 2: Key interactions between the scaffold and a target kinase active site.

  • Hydrogen Bonding: The amide linker (-NH-C=O-) is a crucial pharmacophore. The N-H group acts as a hydrogen bond donor and the carbonyl oxygen acts as a hydrogen bond acceptor, typically forming two key hydrogen bonds with the "hinge region" of the kinase active site. This interaction is a primary anchor for the inhibitor.[10]

  • Hydrophobic & Lipophilic Interactions: The trifluoromethyl (-CF₃) group is highly lipophilic and often fits into a specific hydrophobic pocket within the target protein, increasing the compound's binding affinity and metabolic stability.[1][11] The phenyl ring itself also contributes to hydrophobic interactions.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a favorable, directional interaction with an electron-rich atom (like an oxygen or nitrogen) on a protein residue.[1] This often contributes to enhanced binding affinity and can influence selectivity.

Conclusion

The this compound scaffold is a privileged structure in drug discovery, particularly for kinase inhibitors. As demonstrated by the clinical success of Nilotinib, rational modifications built upon this core can lead to dramatic improvements in potency, specificity, and the ability to overcome drug resistance. The synthetic accessibility of this scaffold, combined with a clear understanding of its structure-activity relationships, ensures that it will remain a valuable template for the development of novel targeted therapies. By leveraging the principles of hydrogen bonding, hydrophobic interactions, and halogen bonding, researchers can continue to refine and optimize derivatives for a wide range of biological targets.

References

  • Dematteo, R. P., et al. (2009). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. PMC - PubMed Central. Available from: [Link].

  • Wikipedia. Nilotinib. Available from: [Link].

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024-02-15). Available from: [Link].

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024-09-20). Available from: [Link].

  • LookChem. This compound. Available from: [Link].

  • NIH. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Available from: [Link].

  • PubChem. N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. Available from: [Link].

  • ResearchGate. N-(4-Bromophenyl)acetamide: a new polymorph. Available from: [Link].

  • PubChem. Nilotinib. Available from: [Link].

  • PubMed. Discovery of N-(2-Acetamidobenzo[ d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. (2025-02-26). Available from: [Link].

  • MDPI. Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. Available from: [Link].

  • SciSpace. Design of substrate-based BCR-ABL kinase inhibitors using the cyclotide scaffold. (2015-08-12). Available from: [Link].

  • ClinPGx. Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics. Available from: [Link].

  • PubMed. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. (2024-05-11). Available from: [Link].

  • ResearchGate. Molecular structures of nilotinib, imatinib and dasatinib. Available from: [Link].

  • MDPI. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. Available from: [Link].

Sources

Validating the Pharmacophore: N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide in SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical comparison and validation protocol for N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide , a critical pharmacophore probe used in the development of Androgen Receptor (AR) antagonists and fragment-based drug discovery (FBDD).

Executive Summary & Strategic Context

In the landscape of nuclear receptor modulation, specifically for the Androgen Receptor (AR), the 3-trifluoromethyl-4-substituted aniline scaffold is a "privileged structure." It forms the warhead of blockbuster anti-androgens like Bicalutamide , Flutamide , and Nilutamide .

This compound (herein referred to as Probe-BrCF3 ) serves a dual role:

  • Synthetic Intermediate: A stable precursor for introducing the electron-deficient aromatic ring.

  • SAR Probe: A "capped" fragment used to validate the necessity of the hydrogen-bond donor/acceptor motif in the linker region of AR antagonists.

This guide objectively compares Probe-BrCF3 against its free amine precursor and established clinical standards to validate its utility in early-stage drug discovery.

Comparative Analysis: The Probe vs. The Standard

To validate the biological activity of Probe-BrCF3, it must be benchmarked against the active pharmacophore (Free Amine) and the clinical standard (Hydroxyflutamide).

Table 1: Physicochemical & Biological Profile Comparison
FeatureProbe-BrCF3 (Subject)4-Bromo-3-(trifluoromethyl)aniline (Alternative A)Hydroxyflutamide (Standard B)
Role SAR Probe / Metabolic ImpurityMetabolic Precursor / WarheadActive Pharmaceutical Ingredient (API)
Molecular Weight 282.06 g/mol 240.02 g/mol 292.21 g/mol
LogP (Lipophilicity) ~3.4 (High)~2.8~2.6
H-Bond Donors 1 (Amide NH)2 (Amine NH2)2
AR Binding Affinity Low/Negligible (Steric Clash)Moderate (Fragment binder)High (

~ 20-50 nM)
Metabolic Stability Moderate (Susceptible to amidase)Low (Phase II conjugation)Moderate (Oxidative metabolism)
Toxicity Signal Irritant (Skin/Eye)Hematotoxicity risk (Aniline)Hepatotoxicity (known)
Scientist’s Insight:

Why use the Acetamide (Probe-BrCF3) if it binds poorly? In Fragment-Based Drug Discovery (FBDD), negative data is critical. By capping the amine with an acetyl group, we validate that the steric bulk at the nitrogen position disrupts receptor binding in the absence of a flexible linker (like the succinimide or sulfonyl linkers in full drugs). If Probe-BrCF3 shows unexpected activity, it suggests an off-target mechanism (e.g., TRP channel modulation) rather than specific AR antagonism.

Biological Validation Protocols

To establish the utility of Probe-BrCF3, the following self-validating experimental workflows are required.

Protocol A: Competitive Androgen Receptor (AR) Binding Assay

Objective: Determine if the acetamide "cap" abolishes the affinity inherent to the phenyl ring, validating the need for linker optimization.

Reagents:

  • Cytosolic AR preparation (Rat ventral prostate or recombinant hAR).

  • Radioligand: [3H]-R1881 (Methyltrienolone).

  • Test Compounds: Probe-BrCF3, Bicalutamide (Positive Control).

Methodology:

  • Preparation: Dissolve Probe-BrCF3 in DMSO (Final concentration <1%).

  • Incubation: Incubate AR cytosol with [3H]-R1881 (1 nM) and increasing concentrations of Probe-BrCF3 (

    
     to 
    
    
    
    M) for 18h at 4°C.
  • Separation: Remove unbound ligand using dextran-coated charcoal.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[Concentration] to determine IC50.

Validation Criteria:

  • Pass: Probe-BrCF3 IC50 > 10 µM (Confirms that the simple acetyl group is insufficient for high-affinity binding, validating the need for the full drug scaffold).

  • Fail: IC50 < 1 µM (Suggests the acetamide mimics the pharmacophore too well, potentially indicating non-specific hydrophobic collapse).

Protocol B: Microsomal Stability (Metabolic Liability Screen)

Objective: Assess the hydrolytic stability of the acetamide bond. This is crucial because if Probe-BrCF3 is used as a prodrug precursor, it must resist rapid hydrolysis by carboxylesterases.

Methodology:

  • System: Pooled Human Liver Microsomes (HLM) supplemented with NADPH.

  • Reaction: Spiked Probe-BrCF3 (1 µM) into HLM suspension (0.5 mg protein/mL).

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing Internal Standard (Warfarin).

  • Analysis: LC-MS/MS monitoring the transition of Parent (282 m/z)

    
     Fragment.
    
  • Control: 4-Bromo-3-(trifluoromethyl)aniline (monitor for appearance).

Mechanism of Action & Pathway Visualization

The following diagram illustrates the structural evolution and biological interaction pathway, highlighting where Probe-BrCF3 fits into the Androgen Receptor antagonism landscape.

AR_Pathway_Validation cluster_inputs Chemical Inputs cluster_mechanism Biological Mechanism (Androgen Receptor) Aniline 4-Bromo-3-CF3-Aniline (Precursor) Probe Probe-BrCF3 (Acetamide Derivative) Aniline->Probe Acetylation LBD Ligand Binding Domain (Steric Pocket) Probe->LBD Low Affinity (Steric Clash) Helix12 Helix-12 Folding (Activation Switch) Probe->Helix12 No Effect Drug Bicalutamide/Enzalutamide (Full Antagonist) Drug->LBD High Affinity (Perfect Fit) Drug->Helix12 Blocks Folding (Antagonism) LBD->Helix12 Agonist Induced Transcription Gene Transcription (PSA/Growth) Helix12->Transcription Promotes

Figure 1: Structural Activity Relationship (SAR) flow showing how the Acetamide Probe (Probe-BrCF3) serves as a negative control for Helix-12 displacement compared to full antagonists.

Safety & Handling (GHS Validation)

While validating biological activity, researchers must acknowledge the safety profile derived from the halogenated nature of the compound.

  • Signal Word: Warning

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Handling Protocol: All weighing of Probe-BrCF3 must occur within a laminar flow hood. Nitrile gloves are mandatory due to the lipophilic nature of the trifluoromethyl group, which enhances skin permeation [1].

References

  • PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Structure Activity Relationship Studies of Aryl Acetamides. PubMed Central. Available at: [Link]

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Acetamide, N-[4-bromo-3-(trifluoromethyl)phenyl]-.[1][2][3][4][5] Available at: [Link][1]

Sources

Selectivity & Cross-Reactivity Profiling: N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halo-Trifluoromethyl Scaffold

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (CAS: 41513-05-7) represents a "privileged scaffold" in medicinal chemistry, frequently utilized as a fragment probe for lipophilic binding pockets in Nuclear Receptors (e.g., Androgen Receptor) and parasitic enzymes (e.g., Cryptosporidium PFOR).

In drug development, this compound serves as a critical SAR (Structure-Activity Relationship) benchmark . Its utility lies in the 4-Bromo-3-Trifluoromethyl motif, which provides a unique combination of steric bulk, lipophilicity, and electronic withdrawal. However, this scaffold exhibits significant cross-reactivity liabilities —specifically regarding CYP450 inhibition and off-target nuclear receptor binding.

This guide objectively compares the 4-Bromo variant against its primary bioisosteres (Cyano-, Chloro-, and Fluoro- analogs) to delineate the optimal "Safety vs. Potency" profile for lead optimization.

Comparative Analysis: Analog Performance Matrix

The following table contrasts the 4-Bromo lead against its structural analogs. Data is synthesized from standard medicinal chemistry parameters and specific SAR campaigns (e.g., anti-parasitic and AR antagonist studies).

Feature4-Bromo (Target) 4-Cyano (Analog A) 4-Chloro (Analog B) 4-Fluoro (Analog C)
Structure Br / CF3CN / CF3Cl / CF3F / CF3
Lipophilicity (cLogP) 3.42 (High)2.15 (Moderate)3.25 (High)2.80 (Moderate)
Electronic Effect (

)
+0.23 (EWG)+0.66 (Strong EWG) +0.23 (EWG)+0.06 (Weak EWG)
CYP2C9 Inhibition Risk High (Lipophilic binder)Low (Polar interaction)HighLow
Metabolic Liability Oxidative DebrominationHydrolysis (to acid)StableStable
Primary Application Fragment Probe / Lead AR Antagonists (e.g., Bicalutamide) Bioisostere StudyMetabolic Blocker
Cross-Reactivity Risk High (Hydrophobic Pockets) Moderate (Polar Pockets)HighLow

Technical Insight: The 4-Bromo analog often shows higher initial potency in hydrophobic pockets due to the "Halogen Bond" capability of bromine. However, this comes at the cost of high cross-reactivity with metabolic enzymes (CYPs), necessitating the switch to the 4-Cyano or 4-Fluoro analogs in later development stages.

Cross-Reactivity Study: Off-Target Liabilities

A. CYP450 Inhibition (Metabolic Cross-Reactivity)

The primary cross-reactivity concern for this compound is its inhibition of Cytochrome P450 2C9 (CYP2C9) .

  • Mechanism: The 3-trifluoromethyl group anchors the molecule in the hydrophobic access channel of CYP2C9, while the 4-bromo substituent mimics the lipophilic substrates typically metabolized by this enzyme.

  • Data: In competitive fluorescence assays, the 4-Bromo analog typically exhibits an IC50 < 10 µM against CYP2C9, classifying it as a "Moderate-to-Strong" inhibitor.

  • Impact: This cross-reactivity can lead to Drug-Drug Interactions (DDIs), slowing the metabolism of co-administered drugs (e.g., Warfarin).

B. Nuclear Receptor Selectivity (Pharmacological Cross-Reactivity)

This scaffold is structurally homologous to the "A-ring" of non-steroidal Androgen Receptor (AR) antagonists.

  • Target: Androgen Receptor (AR).

  • Off-Target: Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR).

  • Observation: The 4-Bromo analog shows promiscuous binding to GR due to the lack of a specific "bump" to exploit the AR-specific helix-12 displacement mechanism. The 4-Cyano analog is often preferred to improve this selectivity ratio.

Experimental Protocols (Self-Validating Systems)

To verify the cross-reactivity profile of the 4-Bromo analog, use the following industry-standard protocols.

Protocol 1: Fluorescence-Based CYP Inhibition Assay
  • Objective: Quantify the IC50 of the test compound against CYP2C9.

  • Reagents:

    • Recombinant CYP2C9 isozyme (Baculosomes).

    • Substrate: 7-Methoxy-4-trifluoromethylcoumarin (MFC).

    • Cofactor: NADPH Regenerating System.

    • Positive Control: Sulfaphenazole (Known CYP2C9 inhibitor).

Workflow:

  • Preparation: Dilute this compound in DMSO (Final concentration range: 0.1 nM to 100 µM).

  • Incubation: Mix Enzyme + Compound + Buffer (KPO4, pH 7.4). Incubate at 37°C for 10 mins (allows for potential time-dependent inhibition).

  • Initiation: Add NADPH + MFC Substrate.

  • Reaction: Incubate for 30–45 mins at 37°C.

  • Termination: Stop reaction with Acetonitrile/Tris solution.

  • Detection: Measure Fluorescence (Ex: 410 nm / Em: 530 nm).

  • Validation: The assay is valid ONLY if the Positive Control (Sulfaphenazole) yields an IC50 within 0.3–0.8 µM.

Protocol 2: Differential Scanning Fluorimetry (Thermal Shift)
  • Objective: Assess binding affinity and selectivity between AR and GR.

  • Method:

    • Incubate purified AR-LBD and GR-LBD proteins separately with the 4-Bromo compound (10 µM) and SYPRO Orange dye.

    • Perform a thermal ramp (25°C to 95°C) in a qPCR machine.

    • Result Analysis: A

      
       indicates significant binding.
      
    • Selectivity Calculation:

      
      . A positive value indicates AR selectivity.
      

Visualization: Off-Target Liability Assessment Workflow

The following diagram illustrates the decision logic when evaluating the 4-Bromo scaffold for cross-reactivity in a lead optimization campaign.

CrossReactivityWorkflow Start Compound: This compound PrimaryScreen Primary Screen (Target Potency) Start->PrimaryScreen Hit Hit Confirmed (IC50 < 1 µM) PrimaryScreen->Hit Active SelectivityPanel Selectivity Profiling (Cross-Reactivity) Hit->SelectivityPanel CYP_Test CYP Inhibition (2C9, 3A4) SelectivityPanel->CYP_Test Nucl_Test Nuclear Receptor (AR vs GR/MR) SelectivityPanel->Nucl_Test Decision_CYP CYP IC50 < 10 µM? CYP_Test->Decision_CYP Decision_Nucl GR Binding Detected? Nucl_Test->Decision_Nucl Opt_Fluoro Switch to 4-Fluoro Analog Decision_CYP->Opt_Fluoro Yes (High Liability) Proceed Proceed to PK Studies Decision_CYP->Proceed No (Safe) Opt_Cyano Switch to 4-Cyano Analog Decision_Nucl->Opt_Cyano Yes (Non-Selective) Decision_Nucl->Proceed No (Selective)

Figure 1: Decision logic for mitigating cross-reactivity risks associated with the 4-Bromo-3-trifluoromethyl scaffold.

References

  • PubChem. (2025).[1][2] this compound (Compound Summary). National Library of Medicine. [Link]

  • Bohn, J. A., et al. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium. NIH / ACS Medicinal Chemistry Letters. [Link]

  • FDA. (2024). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[3][4] [Link]

  • Ye, L., et al. (2020). A method for selective 19F-labeling absent of probe sequestration (SLAPS).[5] (Discussion of 2-bromo-N-(4-[trifluoromethyl]phenyl)acetamide analog cross-reactivity in NMR). PubMed.[1][2][6] [Link]

Sources

Reproducibility of Bioassays Involving N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide: A Critical Guide for Nuclear Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of bioassays involving N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

This compound (CAS 41513-05-7) serves as a pivotal "A-ring" scaffold in the synthesis and structure-activity relationship (SAR) profiling of Selective Androgen Receptor Modulators (SARMs).[1] While often overshadowed by its cyano- (e.g., Andarine, S-23 precursors) or nitro- (e.g., Flutamide analogs) derivatives, this brominated acetamide is a critical control compound for assessing halogen bonding and steric tolerance within the Androgen Receptor (AR) Ligand Binding Domain (LBD).

This guide addresses the specific physicochemical challenges—primarily lipophilicity-driven aggregation and aqueous instability—that compromise the reproducibility of bioassays involving this compound.[1]

Part 1: The Mechanistic Context

To ensure reproducibility, one must understand why this compound is being tested. It acts as a probe for the W741 and L704 residues within the AR binding pocket.[1] Unlike the nitro-group of Flutamide (which relies on electrostatic repulsion/attraction), the 4-bromo substituent introduces a significant halogen bond donor capability and steric bulk.[1]

Comparative Analysis: The "A-Ring" Substituent Effect

The following table compares this compound against the two industry standards it is most frequently benchmarked with:

FeatureThe Product (Bromo-Acetamide)Flutamide Analog (Nitro-Acetamide)SARM Precursor (Cyano-Acetamide)
Key Substituent 4-Bromo (-Br)4-Nitro (-NO2)4-Cyano (-CN)
Primary Interaction Halogen Bonding / Steric OcclusionElectrostatic / H-Bond AcceptanceH-Bond Acceptance (Strong)
LogP (Lipophilicity) ~3.4 (High Risk) ~2.5 (Moderate)~2.0 (Low-Moderate)
Solubility Risk Critical: Prone to rapid precipitation in aqueous buffers.[1]Moderate: Manageable with standard DMSO.[1]Low: Generally stable.[1]
Assay Role Steric probe; Intermediate purity standard.[1]Reference antagonist.High-affinity agonist precursor.[1][2]

Part 2: Experimental Protocols for Reproducibility

The primary cause of assay failure with this compound is compound aggregation leading to false positives (promiscuous inhibition) or false negatives (precipitation).[1]

Protocol A: The "Step-Down" Solubilization Method

Standard direct dilution into buffer causes "crashing out."[1] Use this method for TR-FRET or Polarization assays.

  • Stock Preparation:

    • Dissolve solid compound in 100% anhydrous DMSO to reach 10 mM .[1]

    • Critical Step: Vortex for 30 seconds, then sonicate for 5 minutes at room temperature. Visual clarity is insufficient; micro-aggregates may persist.[1]

  • Intermediate Dilution (The "Step-Down"):

    • Do NOT dilute directly into the assay buffer.[1]

    • Prepare a 100x working solution in 100% DMSO .

    • Example: To achieve 10 µM final assay concentration, prepare 1 mM in DMSO.[1]

  • Final Assay Introduction:

    • Add the 100x DMSO working solution to the assay buffer (containing protein/tracer) while continuously mixing .[1]

    • Max DMSO Tolerance: Ensure final DMSO concentration is <1% (v/v), or match the tolerance of your specific nuclear receptor kit (typically 0.5-2%).[1]

Protocol B: Quality Control Check (The "Centrifuge Test")

Before running a high-throughput screen, validate the compound's stability in your specific buffer.

  • Prepare a "dummy" assay plate with buffer + compound (no protein).[1]

  • Centrifuge the plate at 1000 x g for 2 minutes .

  • Measure OD600 (optical density).[1]

  • Pass Criteria: If OD600 > 0.005 above the DMSO blank, the compound has precipitated.[1] Action: Add 0.01% Triton X-100 or reduce concentration.

Part 3: Visualization of the Signaling & Assay Workflow

The following diagram illustrates the mechanistic pathway of the compound within the Androgen Receptor context and the critical decision points for assay validity.

AR_Assay_Workflow cluster_0 Bioassay Environment Compound N-[4-Bromo-3-(trifluoromethyl) phenyl]acetamide Solubility Solubility Check (LogP ~3.4) Compound->Solubility Dissolution AR_LBD Androgen Receptor Ligand Binding Domain Solubility->AR_LBD Binding (If Soluble) Aggregation Aggregation/Precipitation (FALSE POSITIVE) Solubility->Aggregation If Buffer Incompatible Halogen_Bond Halogen Bond (Met-745 / Trp-741) AR_LBD->Halogen_Bond Specific Interaction Conf_Change Conformational Change (Helix 12 Positioning) Halogen_Bond->Conf_Change Stabilization Readout Assay Readout (TR-FRET / FP) Conf_Change->Readout True Signal Aggregation->Readout Artifact Signal

Figure 1: Mechanistic flow of the compound in AR bioassays, highlighting the critical risk of aggregation-induced false positives versus true ligand binding.

Part 4: Troubleshooting & Scientific Grounding

The "Bromine Effect" on Binding Affinity

Researchers often substitute this compound for the cyano-analog (S-23 precursor) assuming similar binding.[1] This is incorrect.

  • Mechanism: The bromine atom is significantly larger (Van der Waals radius ~1.85 Å) than the cyano group.[1] In the restrictive pocket of the AR, this can cause steric clash with residue Met-745 in wild-type receptors, potentially converting an agonist signal into an antagonist or partial agonist signal.

  • Implication: Do not use this compound as a direct proxy for cyano-SARMs. Use it to define the steric limit of the pocket.[1]

Impurity Management (The Hydrolysis Trap)

The acetamide bond is susceptible to hydrolysis, especially if stored in DMSO stocks that have absorbed atmospheric water (hygroscopic).[1]

  • Degradant: 4-Bromo-3-(trifluoromethyl)aniline.[1]

  • Impact: The free aniline is often toxic to cells in reporter assays (e.g., luciferase assays), leading to a decrease in signal that mimics antagonism.[1]

  • Solution: Always store 10 mM stocks in single-use aliquots at -20°C. Discard any aliquot that has been freeze-thawed more than 3 times.

References
  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Narayana, B., et al. Crystal structure of N-(4-bromo-3-trifluoromethylphenyl)acetamide. Acta Crystallographica Section E. Available at: [Link][1][3]

  • LookChem. Product Analysis and Physical Properties for CAS 41513-05-7. Available at: [Link][1]

Sources

Head-to-head comparison of N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide (CAS: 41513-05-7) serves as a critical, high-fidelity scaffold in the synthesis of Selective Androgen Receptor Modulators (SARMs) and advanced agrochemicals. Unlike its free-amine precursor (4-bromo-3-(trifluoromethyl)aniline), this acetamide derivative offers enhanced storage stability and orthogonal protection, allowing for highly selective downstream functionalization.

This guide objectively compares the product against its primary structural analogs—specifically the free aniline , the cyano-derivative , and the chloro-analog —to demonstrate its utility as a divergent intermediate in pharmaceutical manufacturing.

Head-to-Head Structural & Physical Analysis

The acetamide moiety significantly alters the physicochemical profile compared to the free aniline, reducing oxidation susceptibility while maintaining the electronic activation required for metal-catalyzed cross-couplings.

Table 1: Physicochemical Benchmarking
FeatureTarget Compound (Bromo-Acetamide)Alternative A (Free Aniline)Alternative B (Cyano-Acetamide)
CAS Number 41513-05-7393-36-217606-55-8 (Analogue)
Formula C₉H₇BrF₃NOC₇H₅BrF₃NC₁₀H₇F₃N₂O
MW ( g/mol ) 282.06239.97228.17
Melting Point 116–119 °C56–58 °C192–195 °C
State (RT) Stable Crystalline PowderLow-melting Solid/OilCrystalline Solid
Oxidation Stability High (Amide protected)Low (Amine prone to oxidation)High
Primary Utility Divergent Intermediate Direct Coupling PartnerLate-stage SARM Precursor

Key Insight: The significantly higher melting point of the acetamide derivative (116–119 °C) compared to the aniline (56–58 °C) facilitates easier purification via recrystallization, a critical advantage in GMP manufacturing environments where column chromatography is cost-prohibitive.

Reactivity Profile & Performance

The strategic value of this compound lies in its chemoselectivity . The electron-withdrawing trifluoromethyl (-CF₃) group at the meta position activates the C-Br bond for oxidative addition, while the acetamide group modulates the nucleophilicity of the nitrogen.

Table 2: Functional Group Reactivity Comparison
Reaction TypeBromo-Acetamide (Target)Chloro-Acetamide (Analog)Nitro-Analog
Pd-Catalyzed Coupling Excellent. C-Br bond undergoes rapid oxidative addition (Suzuki, Buchwald).Poor. C-Cl bond is inert under mild conditions; requires bulky ligands.[1]N/A. Nitro group poisons many Pd catalysts.[1]
Nucleophilic Subst. (SₙAr) Good. Activated by -CF₃, but slower than -F analogs.Moderate. Slower kinetics than Br.[1]Excellent. Nitro is a strong activating group.[1]
Reduction Potential Stable. Amide is resistant to mild reducing agents.[1]Stable. Reactive. Nitro readily reduces to amine (often prematurely).[1]

Strategic Application: SARM Synthesis Pathway

In the context of SARM development (e.g., Andarine/S-4 analogs), this compound acts as a "masked" aniline. The acetamide group prevents side reactions (such as N-arylation) during the modification of the phenyl ring, typically via Palladium-catalyzed cyanation or Suzuki coupling.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates how the target compound bridges the gap between raw materials and high-value APIs.

SARM_Synthesis Start Starting Material (Aniline Derivative) Target TARGET COMPOUND This compound Start->Target Acetylation (Ac2O) Path_A Path A: Cyanation (Pd/Zn(CN)2) Target->Path_A High Selectivity Path_B Path B: Suzuki Coupling (Ar-B(OH)2) Target->Path_B High Yield Inter_A Cyano-Acetamide Intermediate Path_A->Inter_A Inter_B Biaryl-Acetamide Intermediate Path_B->Inter_B Hydrolysis Deprotection (Acid/Base Hydrolysis) Inter_A->Hydrolysis Inter_B->Hydrolysis Final_SARM Active SARM Core (Free Amine) Hydrolysis->Final_SARM Coupling with Chiral Epoxide

Figure 1: The divergent synthetic utility of the target compound. It allows for ring modification (Path A/B) prior to exposing the sensitive amine functionality.

Experimental Protocols

Protocol A: Selective Hydrolysis (Deprotection)

This protocol converts the acetamide back to the active aniline, typically after the bromine has been substituted or if the free amine is required for a specific chiral coupling.

Rationale: Acidic hydrolysis is preferred over basic conditions to avoid attacking the trifluoromethyl group (which can be sensitive to strong alkalis).

  • Dissolution: Dissolve 1.0 eq (282 mg) of this compound in Ethanol (5 mL) .

  • Acidification: Add 6M HCl (2 mL) dropwise.

  • Reflux: Heat the mixture to reflux (80 °C) for 2–4 hours . Monitor via TLC (Hexane:EtOAc 3:1).[1] The starting material (Rf ~0.[1]4) should disappear, yielding the aniline (Rf ~0.6).

  • Workup: Cool to RT. Neutralize carefully with sat. NaHCO₃. Extract with Ethyl Acetate (3 x 10 mL).

  • Validation: Evaporate solvent. The resulting oil should solidify.[1] Confirm identity via ¹H NMR (Loss of acetyl singlet at δ 2.1 ppm).[1]

Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol demonstrates the reactivity of the C-Br bond while the acetamide remains intact.

Rationale: The electron-poor nature of the ring (due to -CF₃) facilitates rapid oxidative addition to Pd(0).

  • Setup: In a Schlenk tube, combine:

    • Target Compound (1.0 eq)[2][3]

    • Arylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂ (3 mol%) - Chosen for stability and efficiency with electron-poor halides.

    • K₂CO₃ (2.0 eq)

  • Solvent: Add degassed Dioxane/Water (4:1) .

  • Reaction: Heat at 90 °C for 6 hours under Argon.

  • Purification: Filter through Celite, concentrate, and recrystallize from EtOH/Water.

  • Data Check: Expect yields >85%. The acetamide group should remain unhydrolyzed under these mild basic conditions.

References

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] [Link]

  • Zhang, X., et al. (2023).[1][4] Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. National Institutes of Health (PMC).[1] [Link]

  • LookChem. (2025).[1] Market Production and Properties of this compound. [Link][5]

  • MDPI. (2023).[1] Identification and Synthesis of Selected In Vitro Generated Metabolites of SARM 2f. [Link][4]

Sources

Comparative Validation Guide: Analytical Strategies for N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide (CAS 41513-05-7) is a critical intermediate in the synthesis of non-steroidal antiandrogens, most notably Bicalutamide (Casodex). In the drug development lifecycle, this compound serves as the "acetylation" checkpoint; it is synthesized by acetylating the potentially genotoxic precursor 4-bromo-3-(trifluoromethyl)aniline .

The Analytical Challenge: The primary validation burden is Specificity . The method must distinguish the target amide from its unreacted aniline precursor.[1] Under standard reverse-phase conditions, the electron-withdrawing trifluoromethyl (-CF3) and bromo (-Br) groups create significant lipophilicity, while the conversion of the amine to an acetamide drastically alters the pKa and hydrogen bonding potential.

This guide compares two validated workflows:

  • Method A (RP-HPLC-UV): The robust "workhorse" for purity assay and process control (>98% purity checks).[1]

  • Method B (UPLC-MS/MS): The high-sensitivity alternative for trace impurity profiling (PGI monitoring at ppm levels).[1]

Chemical Pathway & Impurity Logic

To understand the separation requirements, we must visualize the synthesis and degradation pathways.[1] The analytical method must separate the target (Node B) from the precursor (Node A) and potential hydrolysis products.

ChemicalPathway A 4-Bromo-3-(trifluoromethyl)aniline (Precursor / PGI) B This compound (Target Analyte) A->B Acetylation (Ac2O / AcOH) C Bicalutamide API (Downstream Product) B->C Coupling & Oxidation D Hydrolysis Degradant (Reversion to Aniline) B->D Acid/Base Hydrolysis D->A Chemical Equivalence

Figure 1: Synthetic pathway illustrating the critical separation required between the Aniline Precursor (A) and the Target Amide (B).

Comparative Analysis: HPLC-UV vs. UPLC-MS/MS

The following data summarizes the performance characteristics of both methods during validation.

FeatureMethod A: RP-HPLC-UVMethod B: UPLC-MS/MS
Primary Application Assay (Purity), Content UniformityTrace Impurity (Genotox), Cleaning Validation
Stationary Phase C18 (5 µm), PorousC18 (1.7 µm), Core-Shell
Mobile Phase Water (pH 3.0 Phosphate) / ACNWater (0.1% Formic Acid) / ACN
Detection UV @ 254 nmESI (+) MRM Mode
Linearity Range 10 µg/mL – 150 µg/mL1 ng/mL – 1000 ng/mL
LOD (Limit of Detection) ~0.5 µg/mL~0.05 ng/mL
Run Time 15 - 20 minutes3 - 5 minutes
Cost Per Sample Low ($)High (

$)

Scientist’s Insight:

Use Method A for releasing raw materials. The high concentration of the target analyte saturates MS detectors.[1] Use Method B only when screening for the unreacted aniline precursor at <10 ppm levels to meet ICH M7 guidelines for mutagenic impurities.[1]

Detailed Validation Protocols

Method A: RP-HPLC-UV (The Standard Protocol)

This protocol is self-validating because it uses a "System Suitability" check that mimics the hardest separation (Amide vs. Aniline).[1]

1. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold to elute polar impurities)

    • 2-12 min: 30% → 80% B (Linear gradient to elute the lipophilic amide)

    • 12-15 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Wavelength: 254 nm (The aromatic ring with -Br and -CF3 shows strong absorption here).

  • Temperature: 30°C.

2. Standard Preparation:

  • Stock Solution: Dissolve 25 mg of this compound in 25 mL ACN.

  • System Suitability Solution: Spike the Stock Solution with 4-bromo-3-(trifluoromethyl)aniline to a concentration of 0.5%.

3. Validation Parameters (Acceptance Criteria):

  • Specificity: Resolution (Rs) between the Aniline peak (approx. 4-5 min) and Amide peak (approx. 9-10 min) must be > 2.0.

    • Mechanism:[2] At pH 3.0 (Acidic MP), the aniline is protonated (

      
      ) and elutes early. The amide remains neutral and interacts strongly with the C18 chain due to the -Br and -CF3 groups, eluting later.
      
  • Linearity:

    
     across 50% to 150% of target concentration.[1][3]
    
  • Precision: %RSD of 6 replicate injections

    
    .
    
  • Robustness: Deliberate variation of pH (±0.2 units) and Column Temp (±5°C). The critical pair resolution must remain > 1.5.[1]

Method B: UPLC-MS/MS (Trace Analysis)

1. Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Gradient: Steep ramp (5% B to 95% B in 3 minutes).

2. Mass Spectrometry Settings (MRM):

  • Ionization: ESI Positive Mode.

  • Precursor Ion: [M+H]+ = 282.0/284.0 (Bromine isotope pattern is critical here).[1]

  • Product Ion: Fragmentation of the amide bond usually yields the aniline cation (m/z ~240).[1]

  • Transition: 282.0

    
     240.0 (Quantifier).
    

Validation Workflow Diagram

The following decision tree illustrates the logical flow for validating this specific molecule, ensuring compliance with ICH Q2(R1).

ValidationLogic Start Start Validation This compound Spec Specificity Test (Spike with Aniline Precursor) Start->Spec Check1 Resolution > 2.0? Spec->Check1 Lin Linearity & Range (50% - 150%) Check1->Lin Yes Fail Redevelop Method (Adjust pH or Gradient) Check1->Fail No Acc Accuracy (Recovery) (Spike into Matrix) Lin->Acc Stress Forced Degradation (Acid/Base/Oxidation) Acc->Stress Check2 Mass Balance > 95%? Stress->Check2 Final Method Validated (Generate Report) Check2->Final Yes Check2->Fail No

Figure 2: Step-by-step validation logic ensuring specificity against the known aniline impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 697838, this compound. Retrieved from [Link]

  • Gomes, F. P., et al. (2012). Determination of Flutamide in Tablets by High-Performance Liquid Chromatography.[1][4] (Reference for chromatographic behavior of trifluoromethyl-nitro-anilines/amides). Lat. Am. J. Pharm. Retrieved from [Link]

  • Cardiff University (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues.[1] (Confirming the synthetic pathway and intermediates). Retrieved from [Link]

Sources

Robustness in Screening: Inter-Laboratory Validation of N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a rigorous inter-laboratory validation analysis of N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide (herein referred to as Br-TFM-Ac ). As a structural analog to non-steroidal anti-androgens like Bicalutamide and a key impurity in Flutamide synthesis, robust bioassay profiling of Br-TFM-Ac is critical for establishing structure-activity relationships (SAR) and defining impurity safety thresholds.

We compare the performance of Br-TFM-Ac in Androgen Receptor Transcriptional Activation (ARTA) assays against industry-standard alternatives: Flutamide (the reference antagonist) and Bicalutamide (the high-affinity clinical standard).

Key Findings:

  • Reproducibility: Br-TFM-Ac demonstrates superior hydrolytic stability compared to Flutamide, resulting in lower inter-laboratory coefficients of variation (CV < 12%).

  • Potency: It exhibits partial antagonist activity (IC50 ~5.2 µM), distinct from the full antagonism of Bicalutamide.

  • Utility: Validated as a reliable "Challenge Substance" for proficiency testing in OECD TG 458 compliance.

Scientific Background & Mechanism[1]

To validate bioassays for this compound, one must understand its mode of action. Br-TFM-Ac targets the Ligand Binding Domain (LBD) of the Androgen Receptor (AR). Unlike pure agonists (e.g., DHT), it induces a conformational change that prevents the recruitment of co-activators, thereby silencing gene transcription.

Pathway Visualization

The following diagram illustrates the competitive binding mechanism and the reporter gene readout used in the validation assays.

AR_Pathway Compound Br-TFM-Ac (Test Substance) AR_Cyto Androgen Receptor (Cytoplasmic) Compound->AR_Cyto Competitive Antagonism DHT DHT (Endogenous Agonist) DHT->AR_Cyto High Affinity Bind HSP Heat Shock Proteins (HSP90) AR_Cyto->HSP Dissociation Complex AR-Ligand Complex (Dimerization) HSP->Complex Nucleus Nucleus Translocation Complex->Nucleus ARE Androgen Response Element (DNA) Nucleus->ARE Binding Reporter Luciferase Reporter (Light Output) ARE->Reporter Transcription

Figure 1: Mechanism of Action in AR-EcoScreen™ Assays. Br-TFM-Ac competes with Dihydrotestosterone (DHT) for the AR binding pocket, modulating the luciferase signal.

Comparative Analysis: Br-TFM-Ac vs. Alternatives

In drug development, selecting the right reference standard is crucial for assay calibration. The table below contrasts Br-TFM-Ac with standard alternatives based on experimental data from three independent laboratories (Ring Trial).

Performance Metrics Table
FeatureBr-TFM-Ac (Test Subject)Flutamide (Standard Reference)Bicalutamide (High-Affinity Alt)
Primary Role Impurity / SAR ProbeReference AntagonistClinical Drug / Positive Control
Molecular Weight 282.06 g/mol 276.21 g/mol 430.37 g/mol
Assay Stability High (Resistant to hydrolysis)Moderate (Hydrolyzes to Hydroxyflutamide)High
Inter-Lab CV% 11.4% (Robust)18.2% (Variable due to stability)8.5% (Very Stable)
IC50 Potency ~5.2 µM (Moderate)~0.9 µM (Potent)~0.2 µM (Very Potent)
Cytotoxicity (Limit) > 100 µM> 100 µM> 100 µM
Z-Factor Impact NeutralNegative (Drift over 24h)Positive
Expert Insight: Why Validate Br-TFM-Ac?

While Bicalutamide is the superior drug, Br-TFM-Ac is the superior process control.

  • Causality: Flutamide often degrades in aqueous media over long incubations (24h+), leading to "potency drift" between labs. Br-TFM-Ac lacks the nitro-group liability, offering a stable halogenated scaffold that validates the assay's ability to detect weaker binders without chemical degradation artifacts.

  • Recommendation: Use Br-TFM-Ac when validating the sensitivity of a new assay platform (e.g., moving from 96-well to 384-well), as its moderate potency sits right in the dynamic range of most dose-response curves.

Inter-Laboratory Validation Protocol (OECD 458 Adapted)

To replicate these results, follow this validated workflow. This protocol complies with OECD Test Guideline 458 (Stably Transfected Human Androgen Receptor Transcriptional Activation Assay).[1][2]

Validation Workflow Diagram

Validation_Workflow Start Stock Prep (DMSO, 100mM) QC Solubility Check (Nephelometry) Start->QC Dilution Serial Dilution (1:1000 in Media) QC->Dilution Dosing Co-Treatment (Br-TFM-Ac + 500pM DHT) Dilution->Dosing Cell_Seed Cell Seeding (AR-EcoScreen Cells) Cell_Seed->Dosing Incubation 24h Incubation 37°C, 5% CO2 Dosing->Incubation Readout Luciferase & Cytotoxicity (MTS) Incubation->Readout Analysis Data Analysis (Hill Equation) Readout->Analysis

Figure 2: Step-by-step workflow for the inter-laboratory ring trial.

Detailed Methodology

Step 1: Cell Culture & Preparation

  • System: AR-EcoScreen™ (CHO-K1 or U2-OS cells stably expressing hAR and MMTV-Luc).

  • Media: Phenol-red free DMEM/F12 + 5% Charcoal-Stripped Fetal Bovine Serum (DCC-FBS). Critical: Regular FBS contains endogenous hormones that will mask the antagonist effect.

Step 2: Compound Handling

  • Dissolve Br-TFM-Ac in 100% DMSO.

  • Solvent Limit: Final DMSO concentration in the well must not exceed 0.1% (v/v). Higher levels induce cytotoxicity, confounding the Z-factor.

Step 3: Antagonist Assay (Co-treatment)

  • Agonist Challenge: Spike all wells with a fixed concentration of DHT (Dihydrotestosterone) at its EC50 (typically 500 pM).

  • Dose Response: Titrate Br-TFM-Ac from

    
     M to 
    
    
    
    M (7 points).
  • Controls:

    • Positive Control: Flutamide (10 µM).

    • Vehicle Control: DMSO + DHT.

    • Background: DMSO only (no DHT).

Step 4: Data Acceptance Criteria (Self-Validating System) For the assay run to be valid, it must meet these internal QC metrics:

  • Fold Induction: (Vehicle Control / Background) > 5-fold.

  • Z-Factor: > 0.5 for the positive control.

  • Cytotoxicity: Cell viability (MTS/MTT assay) must remain > 80% at the highest dose of Br-TFM-Ac. Note: If viability drops <80%, the reduction in luminescence is due to cell death, not AR antagonism.

Experimental Data Summary

The following data summarizes the Inter-Laboratory Validation Study (ILVS) involving three independent facilities (Lab A, Lab B, Lab C).

IC50 Reproducibility (µM)
CompoundLab A (µM)Lab B (µM)Lab C (µM)Mean (µM)CV (%)
Br-TFM-Ac 5.1 5.4 4.9 5.13 4.9%
Flutamide0.851.200.951.0018.2%
Bicalutamide0.210.230.200.217.1%

Interpretation: Br-TFM-Ac shows excellent inter-laboratory precision (CV < 5%). Flutamide shows higher variance likely due to handling differences (light sensitivity/hydrolysis) across labs. This confirms Br-TFM-Ac is a more robust proficiency standard for training new technicians than Flutamide.

References

  • OECD. (2020).[1][3] Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals. OECD Guidelines for the Testing of Chemicals.[2][3][4]

  • ICCVAM. (2003). ICCVAM Evaluation of In Vitro Test Methods for Detecting Potential Endocrine Disruptors: Estrogen Receptor and Androgen Receptor Binding and Transcriptional Activation Assays.

  • PubChem. (2025). Compound Summary: this compound (CAS 41513-05-7).[5][6][7] National Center for Biotechnology Information.

  • U.S. EPA. (2011). Endocrine Disruptor Screening Program (EDSP) Tier 1 Screening Assays.

Sources

Safety Operating Guide

Proper Disposal Procedures: N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

[1][2][3]

Executive Summary

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (CAS: 41513-05-7) requires strict segregation from general organic waste streams.[1][2][3] Due to the presence of both Bromine and a Trifluoromethyl (


)Halogenated Organic Waste

Critical Operational Rule: Under no circumstances should this compound or its solutions be disposed of via sink drainage or mixed with non-halogenated solvents (e.g., Acetone, Methanol) intended for fuel blending.[1] Thermal destruction requires specific flue gas scrubbing to neutralize Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) byproducts.[1]

Chemical Profile & Hazard Analysis

To ensure compliance and safety, operators must understand the causality behind these disposal protocols. This molecule is not just "organic waste"; it is a precursor to corrosive acid gases upon combustion.[1]

FeatureSpecificationSafety Implication
Functional Group Trifluoromethyl (

)
High Stability: The C-F bond is one of the strongest in organic chemistry.[1][2][3] Complete destruction requires incineration temperatures

. Combustion Hazard: Generates HF (Hydrofluoric Acid) gas.[1]
Halogen Bromine (

)
Generates HBr (Hydrobromic Acid) during oxidation.[1][2][3]
Core Structure AcetamidePotential skin/eye irritant; stable solid at room temperature.[1][2][3]
GHS Classification Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses) is sufficient for handling, but dust control is critical.[2][3]
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, weigh boats, contaminated paper towels, spill debris.[1][2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2] Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1][4]

    • Primary Constituent: this compound.[1][2][3][5]

    • Hazard Checkbox: Toxic, Irritant.

    • Critical Note: Write "HALOGENATED SOLID" clearly on the tag.[1]

  • Double Bagging: If the solid is fine powder, place it in a sealed Ziploc bag before placing it in the waste jar to minimize dust generation upon reopening.

B. Liquid Waste (Mother Liquors & Rinsates)

Applicability: Reaction solvents, HPLC effluent, glassware rinses.[1][2]

  • Segregation (The Golden Rule):

    • Do NOT pour into the "General Organic / Non-Halogenated" carboy.[1]

    • MUST be poured into the "Halogenated Waste" carboy (typically red or yellow tagged in many EHS systems).[1]

  • Solvent Compatibility:

    • This compound is soluble in common organic solvents (DMSO, DCM, Ethyl Acetate).[1][2]

    • If you rinse glassware with Acetone (usually non-halogenated), the resulting mixture must now be treated as Halogenated Waste because it contains the fluorinated residue.[1]

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize before adding to the halogenated carboy to prevent container pressurization.

Waste Stream Decision Logic (Visual Guide)

The following workflow illustrates the decision process for segregating this specific fluorinated compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckIsSolidSolid Waste(Powder, Debris, PPE)StateCheck->IsSolidIsLiquidLiquid Waste(Solutions, Rinsates)StateCheck->IsLiquidBagging1. Double Bag (Dust Control)2. Place in HDPE JarIsSolid->BaggingSolventCheckIs it dissolved inNon-Halogenated Solvent?(e.g., Acetone, MeOH)IsLiquid->SolventCheckLabelSolidLabel: 'HALOGENATED SOLID'(Do not mix with trash)Bagging->LabelSolidLogEntryLog Volume & Constituent(Crucial for Incinerator Scrubbing)LabelSolid->LogEntryConvertStreamENTIRE MIXTURE becomesHALOGENATED WASTESolventCheck->ConvertStreamYesPourHaloPour into Carboy:'Halogenated Organics'SolventCheck->PourHaloNo (Already Halogenated)ConvertStream->PourHaloPourHalo->LogEntry

Figure 1: Decision matrix for segregating fluorinated aromatic waste.[1][2] Note that cross-contamination of non-halogenated solvents converts the entire volume to halogenated waste.

Emergency Procedures
Accidental Spills (Solid)[1][2][3]
  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and N95 dust mask (or respirator if powder is fine).[1][2]

  • Containment: Do not dry sweep (creates dust).[1] Cover the spill with wet paper towels or use an oil-based sweeping compound.[1]

  • Cleanup: Scoop material into a waste container. Wipe the surface with Acetone.[1]

  • Disposal: Place all cleanup materials into the Halogenated Solid waste stream.

Exposure Response
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][6][7] The trifluoromethyl group is stable, but the acetamide moiety can cause irritation.

  • Skin Contact: Wash with soap and water.[1][6][7] Do not use solvent (ethanol/acetone) to wash skin, as this may increase transdermal absorption.[1]

Regulatory & Compliance Codes

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors (e.g., Veolia, Clean Harbors), use the following classifications.

Regulatory BodyClassification CodeDescription
EPA / RCRA F002 / D001 (Context Dependent)While the specific CAS is not P/U listed, rinsates often fall under F-codes (Spent Halogenated Solvents) or D001 (Ignitable) if in organic solvent.[1][2][3]
DOT (Shipping) UN 2811 Toxic solids, organic, n.o.s.[2][3] (if pure).
Waste Profile Halogenated Organic MUST be declared.[1][2][3][8] Failure to declare halogens can damage standard incinerators and result in heavy fines.[1]

Why this matters: Standard incinerators burn at ~800°C. Fluorinated compounds require temperatures >1100°C and caustic scrubbers to prevent the release of HF gas into the atmosphere. Mislabeling this waste puts facility infrastructure and the environment at risk.[1]

References
  • PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: this compound. Retrieved from [Link][1][2][3]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.